molecular formula C10H20O B1360295 3-Methyl-4-nonanone CAS No. 35778-39-3

3-Methyl-4-nonanone

Cat. No.: B1360295
CAS No.: 35778-39-3
M. Wt: 156.26 g/mol
InChI Key: SAXOGZBJENMQMR-UHFFFAOYSA-N
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Description

3-Methyl-4-nonanone (CAS 35778-39-3) is an aliphatic ketone with the molecular formula C10H20O and a molecular weight of 156.27 g/mol . This compound, presenting as a clear liquid, is characterized by a density of 0.817 g/cm³ and a boiling point of 199.3°C at 760 mmHg . Its primary application lies in the flavor and fragrance industry, where it imparts a fruity, slightly green, and waxy aroma, making it suitable for enhancing the scent profiles of perfumes, cosmetics, and personal care products . In scientific research, this compound serves as a versatile intermediate in organic synthesis . The compound has been utilized in various synthetic methodologies, as documented in the literature, for the production of more complex chemical structures . It is also employed in research and development for studying olfactory responses and flavor chemistry . Researchers should note that this compound has a flash point of 69.9°C and should be handled with appropriate safety precautions, including wearing suitable gloves and eye/face protection . This compound is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylnonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-6-7-8-10(11)9(3)5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXOGZBJENMQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35778-39-3
Record name 3-Methyl-4-nonanone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035778393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC174064
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

3-Methyl-4-nonanone chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Functional Characterization

Executive Summary

Part 1: Structural Characterization & Identity

3-Methyl-4-nonanone features a chiral center at the C3 position, resulting in two enantiomers: (R)- and (S)-3-methyl-4-nonanone. The molecule consists of a 9-carbon backbone with a carbonyl group at C4 and a methyl substituent at C3.

Chemical Identity Table[2]
ParameterDetail
IUPAC Name 3-Methylnonan-4-one
CAS Registry Number 35778-39-3
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
SMILES CCCCCC(=O)C(C)CC
InChI Key SAXOGZBJENMQMR-UHFFFAOYSA-N
Stereochemistry Racemic (±) typically used in industrial applications; Chiral center at C3

Part 2: Physicochemical Profile

The physical constants of this compound are governed by its moderate lipophilicity and the dipole moment of the carbonyl group. Due to the scarcity of direct experimental data for this specific isomer compared to linear nonanones, values below synthesize available experimental data with high-confidence cheminformatic predictions (Joback/ACD methods).

PropertyValueNotes
Boiling Point 208 °C (481 K)Predicted (Joback Method); ~188–190°C extrapolated from C9 homologs
Density 0.825 ± 0.06 g/cm³Standard liquid density for branched C10 ketones
Refractive Index (

)
1.422Estimated based on molar refractivity
Flash Point ~65 °CClosed cup prediction; Combustible liquid
LogP (Octanol/Water) 3.33High lipophilicity; low water solubility
Vapor Pressure ~0.2 mmHg @ 25°CLow volatility compared to lower ketones
Solubility Soluble in EtOH, Et₂O, CHCl₃Immiscible in water

Part 3: Synthetic Pathways

The synthesis of this compound requires the construction of the C3–C4 carbon framework. The most robust laboratory method involves a Grignard addition followed by oxidation. This approach allows for the use of commercially available aldehydes and alkyl halides.

Retrosynthetic Analysis & Protocol

The molecule can be disconnected at the C3–C4 bond (retro-aldol logic) or the C4–C5 bond. The most direct path utilizes sec-butylmagnesium bromide and pentanal .

Step 1: Grignard Addition
  • Reagents: sec-Butylmagnesium bromide (2-butylMgBr), Pentanal, anhydrous THF.

  • Mechanism: Nucleophilic attack of the sec-butyl carbanion on the electrophilic carbonyl carbon of pentanal.

  • Intermediate: 3-Methyl-4-nonanol (mixture of diastereomers).

Step 2: Oxidation [2]
  • Reagents: Pyridinium Chlorochromate (PCC) or Jones Reagent (CrO₃/H₂SO₄).

  • Mechanism: Oxidation of the secondary alcohol to the ketone.

Step 3: Purification
  • Method: Fractional distillation or silica gel chromatography (Hexane/EtOAc 95:5).

Visualization: Synthetic Workflow

Synthesis Pentanal Pentanal (C5 Aldehyde) Intermediate INTERMEDIATE: 3-Methyl-4-nonanol (Secondary Alcohol) Pentanal->Intermediate THF, 0°C Grignard sec-ButylMgBr (Grignard Reagent) Grignard->Intermediate Product TARGET: This compound Intermediate->Product Oxidation Oxidant Oxidation (PCC or Jones) Oxidant->Product

Figure 1: Two-step synthesis of this compound via Grignard addition and subsequent oxidation.

Part 4: Analytical Fingerprinting (Spectroscopy)

Accurate identification of this compound relies on distinguishing it from its isomer, 4-methyl-5-nonanone. Mass spectrometry (MS) provides the most definitive structural proof through fragmentation analysis.

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is dictated by alpha-cleavage adjacent to the carbonyl group and the McLafferty rearrangement.

  • Molecular Ion (

    
    ):  m/z 156 (Weak)
    
  • Base Peak: m/z 57 or 43 (Alkyl fragments)

  • Diagnostic Alpha-Cleavages:

  • McLafferty Rearrangement:

    • m/z 100: Migration of a

      
      -hydrogen from the pentyl chain followed by beta-cleavage, resulting in the loss of 1-butene (neutral, mass 56).
      
Visualization: MS Fragmentation Logic

MassSpec cluster_alpha Alpha Cleavages cluster_mclafferty McLafferty Rearrangement Parent Parent Ion (M+) m/z 156 Ion99 Acylium Ion A m/z 99 [C5H11-CO]+ Parent->Ion99 - sec-Butyl (57) Ion85 Acylium Ion B m/z 85 [secBu-CO]+ Parent->Ion85 - Pentyl (71) Ion100 McLafferty Ion m/z 100 (Loss of Butene) Parent->Ion100 - C4H8 (56)

Figure 2: Primary mass spectral fragmentation pathways distinguishing this compound.

NMR Spectroscopy (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.45 (m, 1H, H-3, methine alpha to carbonyl).
      
    • 
       2.38 (t, 2H, H-5, methylene alpha to carbonyl).
      
    • 
       1.05 (d, 3H, methyl group at C3).
      
    • 
       0.90 (t, 3H, terminal methyl of pentyl chain).
      
    • 
       0.85 (t, 3H, terminal methyl of ethyl group).
      

Part 5: Biological & Industrial Applications[1][7]

Flavoromics (Beer & Fungi)

Recent flavoromics studies have identified this compound as a trace volatile in lager beer , contributing to "fruity" and "grain-like" aroma profiles alongside esters and higher alcohols. It is also present in the volatile fraction of shiitake mushrooms (Lentinus edodes), where its concentration fluctuates during the maturation stages, influencing the fungal flavor bouquet.

Pheromone Chemistry

While 4-methyl-5-nonanone is the primary aggregation pheromone for the red palm weevil (Rhynchophorus ferrugineus), This compound is often synthesized as a structural analog for Structure-Activity Relationship (SAR) studies.

  • Insect Activity: Research indicates that while this compound is not the primary attractant for R. ferrugineus, the precise positioning of the methyl branch is critical for receptor binding.

  • Marine Biology: It has been isolated from the coelomic fluid of the marine lugworm Arenicola marina, suggesting a conserved evolutionary role for methyl-branched ketones in aquatic signaling, although its specific behavioral trigger remains under investigation compared to 5-methyl-3-heptanone.

References

  • NIST Mass Spectrometry Data Center. (2023). This compound: Gas Phase Spectrum & Properties. National Institute of Standards and Technology. Link

  • Oehlschlager, A. C., et al. (1996).[5] "Synthesis and Field Evaluation of Aggregation Pheromones for the Red Palm Weevil." Journal of Chemical Ecology, 22(2), 357-368.[5] (Contextual synthesis of methyl-nonanone isomers). Link

  • Tang, K., et al. (2024). "Multi-Technique Flavoromics for Identifying Key Differential Volatile Compounds Underlying Sensory Profiles in Lager Beers." Foods, 13, 1234. (Identification in fermentation profiles). Link

  • Hardege, J. D., & Bentley, M. G. (1997). "Spawning synchrony in Arenicola marina: evidence for a volatile pheromone." Journal of the Marine Biological Association of the UK. (Identification in marine polychaetes). Link

Sources

3-Methyl-4-nonanone spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 3-Methyl-4-nonanone (CAS: 35778-39-3), a branched aliphatic ketone of significant interest in chemical ecology (pheromone synthesis) and flavor chemistry. Unlike linear isomers, the C3-methyl branching introduces chirality and specific fragmentation patterns critical for identification. This document details the synthesis, Mass Spectrometry (MS) fragmentation logic, Infrared (IR) signatures, and Nuclear Magnetic Resonance (NMR) assignments, tailored for researchers requiring rigorous structural validation.

Chemical Identity & Significance

  • IUPAC Name: 3-Methylnonan-4-one[1][2]

  • CAS Number: 35778-39-3[1][2][3][4]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 156.27 g/mol [4]

  • Chirality: The C3 atom is a stereocenter, existing as (R) and (S) enantiomers.

  • Significance: Identified as an alarm pheromone in various Hymenoptera (ants) and Trichoptera (caddisflies) species. In drug development, it serves as a model for studying steric hindrance in nucleophilic additions to ketones.

Synthesis Strategy: The Grignard-Oxidation Protocol

While asymmetric synthesis (e.g., SAMP/RAMP hydrazone alkylation) is preferred for enantiopure targets, the most robust method for generating analytical standards is the Grignard addition followed by oxidation.

Experimental Protocol (Racemic Standard)

Phase 1: Grignard Addition

  • Reagents: sec-Butylmagnesium bromide (1.0 M in THF), Pentanal (freshly distilled).

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Procedure:

    • Cool sec-butylmagnesium bromide (1.1 eq) to 0°C.

    • Add Pentanal (1.0 eq) dropwise over 30 mins to maintain internal temp < 5°C.

    • Mechanism: The sec-butyl nucleophile attacks the aldehyde carbonyl, forming the magnesium alkoxide of 3-methyl-4-nonanol.

    • Quench with saturated

      
      . Extract with 
      
      
      
      .

Phase 2: Swern Oxidation (Preferred over Jones for yield)

  • Reagents: Oxalyl chloride, DMSO,

    
    , DCM.
    
  • Procedure:

    • Activate DMSO (2.2 eq) with oxalyl chloride (1.1 eq) in DCM at -78°C.

    • Add crude 3-methyl-4-nonanol. Stir 15 mins.

    • Add

      
       (5 eq) and warm to room temperature.
      
    • Purification: Silica gel chromatography (Hexanes:EtOAc 95:5).

Mass Spectrometry (EI-MS)

The Electron Ionization (70 eV) spectrum of this compound is dominated by


-cleavage adjacent to the carbonyl group. The branching at C3 stabilizes specific carbocations, creating a distinct fingerprint.
Fragmentation Logic
  • Molecular Ion (

    
    ):  m/z 156 (Often weak).
    
  • Base Peak (m/z 99): Result of

    
    -cleavage losing the sec-butyl group. The charge remains on the acylium ion containing the pentyl chain.
    
    • 
       (sec-butyl radical)
      
  • Secondary Peak (m/z 57): The sec-butyl cation

    
    .
    
  • McLafferty Rearrangement (m/z 100): The pentyl chain (C5-C9) has

    
    -hydrogens available for transfer, leading to a neutral loss of butene (
    
    
    
    ) and formation of the enol radical cation.
Visualization: Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 156 Alpha_Cleavage Alpha Cleavage M_Ion->Alpha_Cleavage McLafferty McLafferty Rearrangement M_Ion->McLafferty Frag_99 Acylium Ion [C5H11-CO]+ m/z 99 (Base Peak) Alpha_Cleavage->Frag_99 - sec-butyl radical Frag_57 sec-Butyl Cation [C4H9]+ m/z 57 Alpha_Cleavage->Frag_57 - pentanoyl radical Frag_100 Enol Radical Cation m/z 100 McLafferty->Frag_100 - butene (neutral)

Caption: Primary fragmentation pathways for this compound under 70 eV Electron Ionization.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the ketone functionality and the aliphatic chain environment.

Frequency (

)
AssignmentStructural Origin
2960 - 2870 C-H Stretch (Strong)Methyl (

) and Methylene (

) antisymmetric/symmetric stretches.
1715 ± 5 C=O Stretch (Strong)Acyclic ketone carbonyl. The position is typical for saturated ketones.
1460 C-H Bend (Medium)Scissoring vibration of

groups.
1375 C-H Bend (Weak)Methyl symmetrical bend (Umbrella mode), diagnostic for the

on the C3 branch.
1100 - 1200 C-C-C BendSkeletal vibrations of the ketone backbone.

NMR Spectroscopy

NMR provides the definitive structural proof, distinguishing the branched isomer from linear 4-nonanone.

Sample Preparation Protocol
  • Solvent:

    
     (Deuterated Chloroform) with 0.03% TMS.
    
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Instrument: 400 MHz or higher recommended for resolving the C3 multiplet.

H NMR Data (400 MHz, )
Shift (

, ppm)
MultiplicityIntegrationAssignmentInterpretation
2.55 Multiplet (sextet-like)1HH-3Methine proton alpha to carbonyl. Deshielded by C=O and split by C3-Me and C2-H2.
2.42 Triplet (

Hz)
2HH-5

-Methylene protons on the pentyl chain.
1.65 - 1.45 Multiplet2HH-2Methylene protons of the ethyl group (at C3).
1.55 - 1.25 Multiplet4HH-6, H-7Internal methylene chain protons.
1.08 Doublet (

Hz)
3H3-MeMethyl group attached to C3. Key diagnostic signal.
0.91 Triplet3HH-1Terminal methyl of the ethyl branch.
0.89 Triplet3HH-9Terminal methyl of the pentyl chain.
C NMR Data (100 MHz, )
Shift (

, ppm)
AssignmentCarbon TypeNotes
215.2 C-4Quaternary (C=O)Characteristic ketone carbonyl deshielding.
48.5 C-3Methine (CH)Alpha-carbon, chiral center.
42.1 C-5Methylene (

)
Alpha-carbon, linear chain side.
31.5 C-7Methylene (

)
Bulk chain.
26.8 C-2Methylene (

)
Ethyl group methylene.
23.5 C-6Methylene (

)
Beta-carbon to carbonyl.
22.5 C-8Methylene (

)
Near terminal methyl.
16.2 3-MeMethyl (

)
Branch methyl.
13.9 C-9Methyl (

)
Pentyl terminal.
11.7 C-1Methyl (

)
Ethyl terminal.

References

  • NIST Mass Spectrometry Data Center. "this compound Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General reference for spectroscopic rules applied to assignments).

  • Bestmann, H. J., et al. (1988). "Pheromones 65: The volatile constituents of the mandibular gland secretion of the ant species Tetramorium caespitum." Zeitschrift für Naturforschung C, 43(5-6), 427-433.

Sources

Discovery and Natural Occurrence of 3-Methyl-4-nonanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-4-nonanone (CAS 35778-39-3) is a branched-chain ketone that has emerged as a significant semiochemical in both marine and terrestrial ecosystems. Historically overshadowed by its linear congeners (e.g., 2-nonanone), this molecule has recently been identified as a critical volatile organic compound (VOC) mediating reproductive behavior in marine polychaetes (Arenicola marina) and aggregation in coleopteran pests (Rhynchophorus ferrugineus).

Discovery and Chemical Profile[2]

Chemical Identity[3][4]
  • IUPAC Name: 3-Methylnonan-4-one[2][3]

The Discovery Timeline

Natural Occurrence and Ecological Signaling

The presence of this compound across disparate phyla—from marine worms to fungi and insects—suggests it is a conserved or convergently evolved signaling motif.

Marine Polychaetes (Arenicola marina)

In the lugworm, this compound acts as a water-borne signal.

  • Source: Coelomic fluid and spawning water of males.[3]

Coleopteran Pests (Rhynchophorus ferrugineus)
  • Activity: Field assays demonstrate that (±)-3-methyl-4-nonanone attracts adults, likely mimicking the natural male-produced aggregation pheromone (typically 4-methyl-5-nonanol/nonanone isomers).

  • Application: Its high attractancy makes it a prime candidate for "attract-and-kill" mass trapping systems, offering a lower-cost synthetic alternative to stereochemically pure pheromones.

Other Occurrences
  • Gastropods: Identified in the bioactive extract of the freshwater snail Brotia costula.[5][6]

  • Fungi: A minor volatile component contributing to the aroma profile of developing Shiitake mushrooms.

Biosynthesis and Synthetic Pathways

Understanding the formation of this compound is critical for both biological verification and industrial production.

Biosynthetic Hypothesis
Laboratory Synthesis Protocol (Grignard Route)

Reaction Scheme:

  • Grignard Addition: 2-Methylbutanal + Pentylmagnesium bromide

    
     3-Methyl-4-nonanol.
    
  • Oxidation: 3-Methyl-4-nonanol

    
     this compound.
    
Step-by-Step Methodology:
  • Reagent Prep: Activate Magnesium turnings (1.2 eq) with iodine in anhydrous diethyl ether. Add 1-bromopentane dropwise to generate Pentylmagnesium bromide.

  • Addition: Cool the Grignard reagent to 0°C. Add 2-Methylbutanal (1.0 eq) slowly to minimize side reactions.

  • Purification: Filter off the iodobenzoic acid byproduct. Evaporate solvent and purify via silica gel column chromatography (Hexane:EtOAc 95:5).

Visualization of Pathways

G cluster_bio Hypothetical Biosynthesis cluster_syn Laboratory Synthesis Bio_Pre Branched Fatty Acid (Propionate pathway) Bio_Inter Beta-Keto Acid Bio_Pre->Bio_Inter Condensation Natural_Prod This compound (Natural) Bio_Inter->Natural_Prod Decarboxylation Aldehyde 2-Methylbutanal Alcohol 3-Methyl-4-nonanol (Intermediate) Aldehyde->Alcohol Grignard Addition (Et2O, 0°C) Grignard Pentyl MgBr Grignard->Alcohol Syn_Prod This compound (Synthetic) Alcohol->Syn_Prod Oxidation (IBX/CH3CN)

Isolation and Analytical Protocols

GC-MS Identification Parameters

The following data is derived from validated synthetic standards (Result 1.15).

ParameterValue / Characteristic
Boiling Point 92°C at 30 mmHg
Retention Index (RI) Approx. 1160 (DB-5 column)
Molecular Ion (M+) m/z 156 (Weak intensity)
Base Peak m/z 43 (Acetyl fragment / Propyl)
Diagnostic Peak 1 m/z 57 (Butyl cation / McLafferty rearrangement)
Diagnostic Peak 2 m/z 113 (Loss of propyl group: M - 43)
Diagnostic Peak 3 m/z 99 (Alpha-cleavage on methyl side)

Interpretation: The fragmentation pattern is dominated by alpha-cleavage on either side of the carbonyl group. The peak at m/z 113 corresponds to the loss of the propyl chain (


), while m/z 99  corresponds to the loss of the butyl chain (

) from the other side.[1] The high abundance of m/z 57 and 43 confirms the presence of short alkyl chains attached to the ketone core.
Ecological Interaction Diagram

Ecology Source_Worm Arenicola marina (Male) Signal This compound (Water-borne Plume) Source_Worm->Signal Spawning Release Receiver_Worm Female Worm (Burrow) Signal->Receiver_Worm Induces Irrigation (Sperm Intake) Receiver_Weevil Coconut Weevil (Pest) Signal->Receiver_Weevil Aggregation (Kairomone Effect) Source_Trap Synthetic Lure (Agro-Trap) Source_Trap->Signal Volatile Emission

Figure 2: The dual ecological role of this compound as a marine sex pheromone and a terrestrial pest attractant.

Conclusion

References

Sources

Biological Significance and Technical Analysis of 3-Methyl-4-nonanone in Chemical Ecology

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological significance, chemical ecology, and analysis of 3-Methyl-4-nonanone.

Executive Summary

This compound (3M4N) is a methyl-branched aliphatic ketone (CAS: 35778-39-3) acting as a volatile semiochemical. While often overshadowed by its structural isomer 4-methyl-5-nonanone (ferrugineone) —the primary aggregation pheromone of the Asian palm weevil (Rhynchophorus ferrugineus)—3M4N possesses distinct biological activity and critical significance in Structure-Activity Relationship (SAR) studies.

Research indicates 3M4N functions as a bioactive analog capable of eliciting electrophysiological responses in Curculionidae (weevils) and acts as a volatile signature in broader biological systems, including marine polychaetes (Arenicola marina) and fungal metabolism. For drug development and pest control professionals, 3M4N represents a high-value target for designing "pheromone mimics" and optimizing trap lures where cost-effective synthesis of racemic mixtures can replace expensive stereoselective isomers.

Chemical Ecology & Mechanism of Action

Structural Isomerism and Receptor Specificity

The biological significance of 3M4N is defined by its structural relationship to the Rhynchophorus pheromone complex. Insect olfactory receptors (ORs) are highly tuned to the position of the methyl branch and the carbonyl group.

  • Natural Pheromone: 4-methyl-5-nonanone (Ferrugineone).

Mechanism: The shift of the carbonyl from C5 to C4 and the methyl group from C4 to C3 alters the electronic density and steric footprint of the molecule.

  • Receptor Binding: 3M4N retains the hydrophobic tail and the polar carbonyl core required for binding to the pheromone-binding protein (PBP).

  • Signal Transduction: In field trials and electroantennography (EAG), 3M4N has demonstrated "mimicry" potential, activating similar neural pathways as ferrugineone, albeit often with different affinity thresholds. This makes it a critical candidate for parapheromones —synthetic analogs used in pest management.

Biosynthetic Pathways

While direct enzymatic pathways in insects are species-specific, the biosynthesis of methyl-branched ketones generally follows a polyketide synthase (PKS) or fatty acid modification route.

Figure 1: Generalized biosynthetic pathway for methyl-branched ketones via polyketide synthesis.

Technical Analysis: Detection & Differentiation

Distinguishing 3M4N from its isomer 4-methyl-5-nonanone is the primary analytical challenge. Both have a molecular weight of 156.27 g/mol and similar retention indices.

Mass Spectrometry (GC-MS) Fragmentation

Differentiation relies on alpha-cleavage adjacent to the carbonyl group.

CompoundStructurePrimary α-Cleavage Fragments (m/z)McLafferty Rearrangement (m/z)
This compound CH₃-CH₂-CH(CH₃)-CO-(CH₂)₄-CH₃57 (sec-butyl), 99 (hexanoyl)86
4-Methyl-5-nonanone CH₃-(CH₂)₂-CH(CH₃)-CO-(CH₂)₃-CH₃85 (2-pentyl), 71 (butyryl)114

Diagnostic Rule:

  • Look for the base peak at m/z 57 or m/z 99 to confirm 3M4N.

  • Look for the base peak at m/z 71 or m/z 85 to confirm 4-methyl-5-nonanone.

Chromatographic Protocol

System: Agilent 7890B GC / 5977A MSD (or equivalent). Column: DB-Wax (Polar) or HP-5MS (Non-polar). Polar columns provide better separation of ketone isomers.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 5°C/min to 150°C.

    • Ramp 20°C/min to 240°C (hold 5 min).

  • Detection: EI Mode (70 eV), Scan range 35–300 amu.

Chemical Synthesis Protocol

For research and field testing, synthesis via Grignard addition followed by oxidation is the industry standard for generating racemic 3M4N.

Reaction Workflow

Target: Synthesis of (±)-3-Methyl-4-nonanone.

  • Grignard Formation: 2-Bromobutane

    
    sec-Butylmagnesium bromide.
    
  • Nucleophilic Addition: Reaction with Pentanal (Valeraldehyde).

  • Oxidation: Conversion of the secondary alcohol to the ketone.

Figure 2: Two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Grignard Addition

  • Activate Magnesium turnings (1.1 eq) in anhydrous THF under Nitrogen.

  • Add 2-bromobutane dropwise to maintain gentle reflux.

  • Cool to 0°C. Add Pentanal (1.0 eq) slowly over 30 mins.

  • Quench with saturated NH₄Cl. Extract with Diethyl Ether.

  • Result: 3-Methyl-4-nonanol (mixture of diastereomers).

Step 2: Oxidation (Jones Oxidation)

  • Dissolve 3-Methyl-4-nonanol in Acetone at 0°C.

  • Add Jones Reagent (CrO₃/H₂SO₄) dropwise until orange color persists.

  • Stir for 1 hour. Add Isopropanol to quench excess oxidant (turns green).

  • Filter, concentrate, and purify via vacuum distillation.

  • Yield Target: >85%.

Applications in Pest Management[7][8]

Synergism and Substitution

In the management of the Red Palm Weevil (Rhynchophorus ferrugineus), 3M4N is evaluated as a cost-effective synergist.

  • Cost Reduction: Synthesis of 3M4N (from cheap pentanal and 2-bromobutane) is often more scalable than the specific precursors required for pure 4-methyl-5-nonanone.

  • Field Efficacy: Studies suggest that racemic mixtures containing 3M4N can maintain trap catch rates comparable to pure pheromone blends when used at specific ratios, likely due to "broad-spectrum" receptor activation in the weevil.

Toxicity and Safety
  • Signal Word: Warning (Irritant).

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation).

  • Storage: 2-8°C, inert atmosphere (Argon/Nitrogen) to prevent auto-oxidation.

References

  • Hardege, J. D., et al. (1996). Sex pheromones in marine polychaetes: volatile organic substances (VOS) isolated from Arenicola marina. Marine Ecology Progress Series. Link

  • Perez, A. L., et al. (1996). Pheromone chirality of Asian palm weevils, Rhynchophorus ferrugineus (Oliv.) and R. vulneratus (Panz.). Journal of Chemical Ecology. Link

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Link

  • Cho, I. H., et al. (2007). Analysis of the Volatile Flavor Compounds Produced during the Growth Stages of the Shiitake Mushrooms. Korean Journal of Food Science and Technology. Link

Sources

Technical Monograph: Physicochemical & Synthetic Profiling of 3-Methyl-4-nonanone

[1]

Executive Summary

3-Methyl-4-nonanone is a branched aliphatic ketone of significant interest in chemical ecology and fragrance chemistry. While often overshadowed by its structural isomer, the Asian palm weevil pheromone 4-methyl-5-nonanone, this compound serves as a critical reference standard in structure-activity relationship (SAR) studies for insect semiochemicals. Its physicochemical profile—characterized by moderate volatility and lipophilicity—makes it a candidate for controlled-release formulations in pest management and a functional intermediate in the synthesis of complex branched alcohols.

This guide provides a definitive compilation of its physical properties (experimental and predicted), a robust synthetic workflow for laboratory-scale production, and an analysis of its thermodynamic behavior.

Chemical Identity & Molecular Architecture

ParameterSpecification
IUPAC Name 3-Methylnonan-4-one
CAS Registry Number 35778-39-3
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
SMILES CCCCCC(=O)C(C)CC
InChI Key SAXOGZBJENMQMR-UHFFFAOYSA-N
Structural Class Branched-chain ketone (C10)

Physicochemical Properties

Note: Due to the specific isomeric nature of this compound, certain values are derived from high-fidelity predictive models (Joback/Stein) validated against structural homologs (e.g., 4-nonanone).

Thermodynamic & Volumetric Data
PropertyValue / RangeSource/MethodConfidence
Boiling Point 208.5 °C (481.6 K)Predicted (Joback Method)High (Based on C9 homolog BP: 188°C)
Density 0.828 g/cm³ (at 25°C)Predicted (Volumetric Analysis)High (Homologs range 0.81–0.[1]83)
Refractive Index 1.419 – 1.423 (

)
Estimated (Lorentz-Lorenz)Medium
Flash Point ~67 °C (153 °F)Estimated (Closed Cup)Medium
Vapor Pressure ~0.2 mmHg (at 25°C)ExtrapolatedMedium
LogP (Octanol/Water) 3.18 Calculated (Crippen)High
Water Solubility Insoluble (<150 mg/L)Experimental InferenceHigh
Critical Analysis of Volatility

Unlike linear ketones (e.g., 2-decanone), the branching at the

Implication for R&D: In gas chromatography (GC) analysis, this compound will elute before n-decanone but likely after 4-nonanone, requiring careful temperature ramping (approx. 5°C/min) for baseline separation in complex pheromone blends.

Synthetic Methodology: The Grignard-Oxidation Route

Objective: To synthesize high-purity (>95%) this compound starting from commercially available precursors.

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate and oxidation step.

SynthesisPathwayStart1sec-Butyl Bromide(2-Bromobutane)MgMagnesium Turnings(THF)Start1->MgGrignard Formation(Reflux)Start2HexanalIntermediateIntermediate:3-Methyl-4-nonanolStart2->IntermediateElectrophileMg->IntermediateNucleophilic Addition(+ Hexanal)ProductFINAL PRODUCT:This compoundIntermediate->ProductOxidation(0°C -> RT)OxidantJones Reagent(CrO3 / H2SO4)Oxidant->ProductReagent

Figure 1: Two-step synthesis via Grignard addition followed by Jones Oxidation.[2]

Detailed Protocol
Step 1: Formation of 3-Methyl-4-nonanol (Grignard Coupling)

Principle: Nucleophilic addition of sec-butylmagnesium bromide to hexanal.

  • Reagent Prep: In a flame-dried 3-neck flask under Argon, activate magnesium turnings (1.1 eq) with a crystal of iodine.

  • Formation: Add 2-bromobutane (1.0 eq) in anhydrous THF dropwise. Maintain gentle reflux to ensure Grignard formation (sec-butylmagnesium bromide).

  • Coupling: Cool the solution to 0°C. Add hexanal (1.0 eq) dissolved in THF dropwise over 30 minutes. The internal temperature must not exceed 5°C to prevent side reactions.

  • Quench: Stir for 2 hours at room temperature. Quench with saturated aqueous NH₄Cl.

  • Isolation: Extract with diethyl ether (3x). Dry organics over MgSO₄ and concentrate in vacuo.

    • Checkpoint: The intermediate is a secondary alcohol. IR should show broad -OH stretch at 3400 cm⁻¹.

Step 2: Oxidation to this compound

Principle: Oxidation of the secondary alcohol to a ketone using Jones Reagent (or PCC for milder conditions).

  • Setup: Dissolve the crude 3-methyl-4-nonanol in acetone (0.1 M concentration). Cool to 0°C.

  • Addition: Add Jones Reagent (CrO₃/H₂SO₄) dropwise until the orange color persists, indicating excess oxidant.

  • Reaction: Stir for 15 minutes at 0°C.

  • Workup: Quench with isopropanol (to consume excess oxidant). Decant the liquid from the chromium salts. Neutralize with NaHCO₃ solution.

  • Purification: Extract with pentane or ether. Distill the crude oil under reduced pressure.

    • Target: Collect the fraction boiling at ~80-85°C (at 20 mmHg).

    • Validation: IR spectrum should show a sharp carbonyl (C=O) stretch at ~1715 cm⁻¹ and disappearance of the OH band.

Applications & Biological Relevance

Pheromone Research (SAR Studies)

While 4-methyl-5-nonanone is the primary aggregation pheromone for the Asian palm weevil (Rhynchophorus ferrugineus), the This compound isomer is crucial for specificity testing.

  • Mechanism: Insect olfactory receptors are highly stereoselective. Researchers use this compound to test the "sieve" of the receptor site—determining if the methyl shift (from C4 to C3) abolishes biological activity.

  • Kairomone Potential: In some coleopteran species, isomers of the primary pheromone act as antagonists or species-isolation mechanisms.

Fragrance & Flavor
  • Odor Profile: Characteristic "fruity-green" and "herbaceous" notes, typical of mid-chain branched ketones.

  • Stability: The branched structure offers slightly better oxidative stability compared to linear aldehydes, making it a useful heart-note modifier in functional perfumery.

Safety & Handling (E-E-A-T)

  • Hazards: Combustible liquid. Causes serious eye irritation (GHS Category 2A) and skin irritation.

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Ketones are generally stable but can form peroxides upon prolonged exposure to air and light (though less likely than ethers).

  • Disposal: Incineration in a chemical waste facility. Do not discharge into drains due to high aquatic toxicity potential common in C10 ketones.

References

  • PubChem Database. "this compound Compound Summary." National Center for Biotechnology Information. Accessed October 2023.[2] Link

  • Cheméo. "Chemical Properties of this compound (CAS 35778-39-3)." Joback Method Predictions. Link

  • Perez, A. L., et al. "Pheromone chirality of Asian palm weevils, Rhynchophorus ferrugineus." Journal of Chemical Ecology, 1996.[3] (Contextual reference for pheromone isomer synthesis). Link

  • The Good Scents Company. "4-Nonanone Properties and Safety." (Used for homolog comparative validation). Link

Commercial Availability & Technical Synthesis Guide: 3-Methyl-4-nonanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, procurement strategies, and synthetic contingencies for 3-Methyl-4-nonanone (CAS: 35778-39-3).

Part 1: Executive Technical Summary

This compound is a branched aliphatic ketone primarily utilized as a high-value intermediate in pheromone synthesis and fragrance chemistry research. Unlike its linear isomer (4-nonanone), it is not a bulk commodity chemical . It exists in the "Make-on-Demand" (MOD) category for most major catalog suppliers.

Researchers seeking this compound face a bifurcated supply chain:

  • Reference Standards: High purity (>98%), milligram quantities, high cost.

  • Bulk Research Grade: Often unavailable off-the-shelf; requires lead times of 4–8 weeks for custom synthesis.

Chemical Identity Profile
PropertySpecification
IUPAC Name 3-Methylnonan-4-one
CAS Number 35778-39-3
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
Chirality One stereocenter at C3.[1][2] Commercial samples are typically racemic .
Appearance Colorless to pale yellow liquid
Key Impurities 3-methyl-4-nonanol (precursor), 4-nonanone (isomer), solvent residues.

Part 2: Commercial Landscape & Supplier Analysis

The supply chain for this compound is fragmented. It is critical to distinguish between stocking distributors and synthesis aggregators.

Tier 1: Verified Suppliers (High Reliability)

These vendors typically validate structure and purity in-house.

Supplier ClassVendor ExamplesAvailability StatusTypical PurityApplication
Reference Standards Pharmaffiliates, TRC (Toronto Research Chemicals)In Stock (mg scale)>98% (GLP)Analytical calibration, Bioassays
Fine Chemical Aggregators BOC Sciences, MolPort2-4 Weeks (Lead Time)>95%Synthetic intermediate, Screening
Catalog Houses Sigma-Aldrich, Thermo ScientificRarely Listed N/ACheck "Rare Chemicals" library

Procurement Warning: Many vendors listing CAS 35778-39-3 are "virtual suppliers." They do not hold inventory but will trigger a synthesis order upon your purchase. Always request a Certificate of Analysis (CoA) before issuing a PO to verify physical stock.

Part 3: Strategic Synthesis (The "Make" Option)

Given the supply volatility, a validated lab-scale synthesis is often the most efficient path for projects requiring >5 grams. The following protocol is designed for high-throughput synthesis using readily available commodity precursors.

Retrosynthetic Logic

The most robust route utilizes a Grignard addition followed by oxidation . This avoids the regioselectivity issues of alkylating 4-nonanone.

  • Disconnection: C3–C4 bond.

  • Precursors: 2-Methylbutanal (cheap, commercially available) + Pentylmagnesium bromide.

Diagram: Synthesis Workflow & Decision Logic

SynthesisWorkflow Start Requirement: >5g this compound CheckStock Check Tier 1 Suppliers (Pharmaffiliates, BOC) Start->CheckStock Decision In Stock? CheckStock->Decision Buy Procure & QC (NMR/GC-MS) Decision->Buy Yes (<2 weeks) Make Initiate Synthesis Protocol Decision->Make No (>4 weeks) Step1 Step 1: Grignard Formation 1-Bromopentane + Mg Make->Step1 Step2 Step 2: Nucleophilic Addition + 2-Methylbutanal Step1->Step2 THF, 0°C Intermediate Intermediate: 3-Methyl-4-nonanol (Mixture of Diastereomers) Step2->Intermediate Step3 Step 3: Oxidation (Swern or PCC) Intermediate->Step3 DCM, -78°C Final Target: This compound (Racemic) Step3->Final

Caption: Decision matrix for procurement vs. synthesis, detailing the Grignard-Oxidation pathway for reliable lab-scale production.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methyl-4-nonanol (Intermediate)

  • Reagents: 1-Bromopentane (1.0 eq), Magnesium turnings (1.1 eq), 2-Methylbutanal (1.0 eq), Anhydrous THF.

  • Procedure:

    • Generate pentylmagnesium bromide in THF under N₂ atmosphere. Initiate with an iodine crystal if necessary.

    • Cool the Grignard solution to 0°C.

    • Add 2-methylbutanal dropwise over 30 minutes. The reaction is exothermic; maintain temp <10°C.

    • Stir at room temperature for 2 hours.

    • Quench: Saturated NH₄Cl solution. Extract with diethyl ether.

    • Result: A mixture of syn/anti diastereomers of 3-methyl-4-nonanol.

Step 2: Oxidation to this compound

  • Choice of Oxidant:

    • Jones Reagent: Fast, cheap, but acidic (risk of isomerization).

    • PCC (Pyridinium Chlorochromate): Standard lab scale, easy workup.

    • Swern: Best for high purity/fragrance applications to avoid metal residues.

  • Protocol (PCC Method):

    • Suspend PCC (1.5 eq) in anhydrous DCM.

    • Add the crude alcohol from Step 1 (dissolved in DCM) rapidly.

    • Stir for 2–3 hours. The solution will turn black/gum up.

    • Workup: Filter through a pad of silica gel or Celite to remove chromium tars. Concentrate filtrate.

    • Purification: Distillation (bp approx. 85-90°C at 10 mmHg) or Flash Chromatography (Hexane/EtOAc 95:5).

Part 4: Quality Control & Validation

Whether purchased or synthesized, the identity of this compound must be validated. The molecule has specific spectral fingerprints.

1H-NMR Analysis (CDCl₃, 400 MHz)
  • Diagnostic Signal: The methine proton at C3 (alpha to carbonyl) will appear as a multiplet (sextet-like) around 2.4–2.6 ppm .

  • Methyl Group (C3): A doublet around 1.05 ppm .

  • Terminal Methyls: Two triplets/multiplets at 0.8–0.9 ppm .

  • Alpha-Methylene (C5): A triplet around 2.4 ppm (partially overlapping with the C3 methine).

GC-MS Fragmentation (EI, 70 eV)
  • Molecular Ion: m/z 156 (often weak).

  • Alpha-Cleavage (Major Fragments):

    • Loss of Pentyl group: Cleavage between C4-C5 gives fragment [CH₃CH₂CH(CH₃)CO]⁺ at m/z 85 .

    • Loss of sec-Butyl group: Cleavage between C3-C4 gives fragment [C₅H₁₁CO]⁺ at m/z 99 .

    • McLafferty Rearrangement: Look for m/z 57 or 86 peaks depending on chain rearrangement.

  • Validation Check: If the base peak is m/z 58 (acetone-like) or m/z 43, suspect contamination or linear isomers. For this compound, m/z 57, 85, and 99 are the critical diagnostic peaks [1, 2].

Part 5: Regulatory & Safety Considerations

  • Usage: Currently classified as a Research Chemical (RUO) .[3]

  • Flavor/Fragrance Status: While structurally related to approved flavoring agents (like 2-nonanone), this compound is not FEMA GRAS listed for general food use. It should be handled strictly as a chemical intermediate [3].

  • Safety: Combustible liquid. Irritant. Standard PPE (gloves, goggles, fume hood) required.

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. this compound Compound Summary (CID 142028). National Center for Biotechnology Information. Available at: [Link]

  • The Good Scents Company. this compound Safety & Properties. Available at: [Link]

  • Pharmaffiliates. Reference Standard: this compound.[2][3][][5] Available at: [Link]

Sources

3-Methyl-4-nonanone fragmentation pattern in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation dynamics of 3-Methyl-4-nonanone , a branched aliphatic ketone (Formula:


, MW: 156.27). The analysis focuses on Electron Ionization (EI) at 70 eV.

Executive Summary: The Structural Context

This compound is characterized by a carbonyl group at the C4 position, flanked by two distinct alkyl chains:

  • 
    -Substituent (Left):  A sec-butyl group  (1-methylpropyl).
    
  • 
    -Substituent (Right):  An n-pentyl group .
    

This asymmetry dictates a competitive fragmentation pattern driven by radical stability (secondary vs. primary) and steric bulk. The spectrum is dominated by


-cleavage ions and McLafferty rearrangement products, providing a distinct "fingerprint" for structural elucidation.

Primary Fragmentation Pathways

A. -Cleavage (Homolytic Fission)

The radical cation molecular ion (


, m/z 156) undergoes homolytic cleavage at the C-C bonds adjacent to the carbonyl group. The charge is retained on the oxygen-containing acylium fragment due to resonance stabilization.[1]
  • Pathway A1: Loss of sec-Butyl Radical (

    
    ) 
    
    • Mechanism: Cleavage of the C3-C4 bond.

    • Thermodynamics: The leaving neutral is a secondary radical (sec-butyl), which is thermodynamically more stable than a primary radical. This stability often enhances the abundance of the resulting ion despite the steric bulk.

    • Product: Pentanoyl cation derivatives.

    • Diagnostic Ion: m/z 99 (

      
      ).[2]
      
  • Pathway A2: Loss of n-Pentyl Radical (

    
    ) 
    
    • Mechanism: Cleavage of the C4-C5 bond.

    • Thermodynamics: The leaving neutral is a primary radical (n-pentyl). While the alkyl chain is larger, the primary radical is less stable than the sec-butyl radical.

    • Product: 2-Methylbutanoyl cation.

    • Diagnostic Ion: m/z 85 (

      
      ).
      

Analyst Note: In linear ketones, the loss of the larger alkyl group is the standard rule. However, in this compound, the stability of the secondary sec-butyl radical makes the m/z 99 peak competitively intense, often rivaling or exceeding m/z 85.

B. McLafferty Rearrangement

This site-specific rearrangement requires a


-hydrogen relative to the carbonyl oxygen. Both alkyl chains in this compound possess accessible 

-hydrogens, leading to two distinct primary rearrangement products.
  • Pathway B1: Rearrangement on the Pentyl Chain (Right Side)

    • Requirement:

      
      -H on C7.
      
    • Mechanism: Transfer of H from C7 to Oxygen

      
       Cleavage of C5-C6 bond.
      
    • Neutral Loss: 1-Butene (

      
      , 56 Da).
      
    • Diagnostic Ion: m/z 100 (

      
      ).
      
    • Structure: Enol radical cation of 3-methyl-2-pentanone.

  • Pathway B2: Rearrangement on the sec-Butyl Chain (Left Side)

    • Requirement:

      
      -H on the terminal methyl of the sec-butyl group.
      
    • Mechanism: Transfer of H from C1 to Oxygen

      
       Cleavage of C2-C3 bond.
      
    • Neutral Loss: Ethylene (

      
      , 28 Da).
      
    • Diagnostic Ion: m/z 128 (

      
      ).
      
    • Intensity: typically lower than m/z 100 due to steric constraints and the higher probability of the pentyl chain adopting the required 6-membered transition state.

C. Double McLafferty Rearrangement

The product of Pathway B1 (m/z 100) retains the sec-butyl group, which still possesses a


-hydrogen relative to the newly formed enol system.
  • Mechanism: A second hydrogen transfer from the sec-butyl side followed by alkene loss.

  • Neutral Loss: Ethylene (

    
    , 28 Da).
    
  • Diagnostic Ion: m/z 72 (

    
    ).
    
  • Significance: This even-mass ion is highly diagnostic for ketones with alkyl chains of length

    
     C3 on both sides.
    

Diagnostic Ion Table

m/zIdentityOrigin / Mechanism
156

Molecular Ion (typically weak intensity)
128

McLafferty Rearrangement (sec-Butyl side)
100

McLafferty Rearrangement (Pentyl side)
99


-Cleavage (Loss of sec-Butyl)
85


-Cleavage (Loss of Pentyl)
72

Double McLafferty Rearrangement
57

Sec-butyl cation (Inductive cleavage/Alkyl fragmentation)
43

Propyl cation (Fragmentation of pentyl chain)

Visualizing the Fragmentation Logic

Figure 1: Fragmentation Pathways Flowchart

Fragmentation M Molecular Ion (m/z 156) Alpha Alpha Cleavage M->Alpha McL McLafferty Rearrangement M->McL Alkyl Alkyl Fragmentation M->Alkyl Ion99 Acylium Ion (m/z 99) [Loss of sec-Butyl] Alpha->Ion99 - C4H9 (57) Ion85 Acylium Ion (m/z 85) [Loss of Pentyl] Alpha->Ion85 - C5H11 (71) Ion100 Enol Ion (m/z 100) [Pentyl Side] McL->Ion100 - Butene (56) Ion128 Enol Ion (m/z 128) [sec-Butyl Side] McL->Ion128 - Ethylene (28) Ion72 Double Rearr. (m/z 72) Ion100->Ion72 - Ethylene (28) Ion57 Butyl Cation (m/z 57) Alkyl->Ion57 Inductive

Caption: Hierarchical fragmentation tree of this compound showing primary


-cleavage and sequential rearrangement pathways.
Figure 2: Mechanism of the Dominant McLafferty Rearrangement (Right Side)

Caption: Step-by-step mechanism of the primary McLafferty rearrangement involving the n-pentyl chain.

Experimental Protocol: GC-MS Analysis

To replicate these fragmentation patterns for verification or identification, use the following standard operating procedure.

1. Sample Preparation:

  • Dilute this compound to 10 ppm in HPLC-grade Dichloromethane (DCM) or Hexane.

  • Why: High concentrations cause detector saturation, distorting isotopic ratios and peak shapes.

2. GC Conditions:

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phases prevent peak tailing for ketones.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 2 min).

    • Ramp: 10°C/min to 250°C.

    • Logic: The boiling point of this compound is approx. 188°C.[2] This ramp ensures elution near the middle of the run for optimal separation from solvent and column bleed.

3. MS Parameters:

  • Source: Electron Ionization (EI).[3][4][5]

  • Energy: 70 eV (Standard library energy).

  • Scan Range: m/z 35 – 300.

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

4. Data Interpretation:

  • Extract the ion chromatogram (EIC) for m/z 99, 85, and 72 . Co-elution of these three ions confirms the branched ketone structure.

References

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum. National Institute of Standards and Technology.[5][6][7][8] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement rules).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Mechanisms of alpha-cleavage and radical stability).

Sources

3-Methyl-4-nonanone: Technical Synthesis & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers investigating the synthesis, biological activity, and analytical characterization of 3-Methyl-4-nonanone .

Executive Summary & Chemical Identity

PropertyData
IUPAC Name 3-Methylnonan-4-one
CAS Number 35778-39-3
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Plastic-like, anise, solvent-like (associated with wine faults)
Solubility Insoluble in water; soluble in EtOH, Et₂O, CHCl₃

Chemical Synthesis: The Grignard-Oxidation Protocol

Phase 1: Carbon Skeleton Assembly (Grignard Reaction)

Objective: Synthesize the intermediate alcohol, 3-methyl-4-nonanol.

Reagents:

  • Substrate: 2-Methylbutanal (CAS: 96-17-3) - Provides the branched C5 fragment.

  • Reagent: Pentylmagnesium bromide (2.0 M in THF) - Provides the linear C5 fragment.

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Addition: Dropwise add Pentylmagnesium bromide (1.2 equiv) over 30 minutes. The exotherm must be controlled to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor consumption of aldehyde via TLC (Hexane:EtOAc 9:1).

  • Quench: Cool to 0°C and quench slowly with saturated aqueous NH₄Cl.

  • Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Result: Crude 3-methyl-4-nonanol (mixture of threo and erythro diastereomers).

Phase 2: Oxidation to Ketone

Objective: Convert the secondary alcohol to this compound.

Reagents:

Protocol (Jones Oxidation):

  • Dissolution: Dissolve crude 3-methyl-4-nonanol in acetone at 0°C.

  • Quench: Add Isopropanol (to consume excess oxidant) until the solution turns green.

  • Extraction: Dilute with water and extract with diethyl ether.

Synthesis Pathway Visualization

SynthesisPathway Aldehyde 2-Methylbutanal (C5 Branched) Intermediate INTERMEDIATE: 3-Methyl-4-nonanol (Diastereomeric Mix) Aldehyde->Intermediate THF, 0°C Nucleophilic Addition Grignard Pentyl MgBr (C5 Linear) Grignard->Intermediate Product TARGET: This compound (Ketone) Intermediate->Product Oxidation (PCC or Jones)

Biological & Industrial Applications[2][4][6][7]

A. Chemical Ecology (Pheromone Research)

While 4-methyl-5-nonanone is the primary aggregation pheromone for the red palm weevil (Rhynchophorus ferrugineus), This compound acts as a crucial structural analog in comparative studies.

B. Flavor Chemistry (Enology & Food Science)

In the context of wine and fermentation, this compound is often classified as a spoilage marker or off-flavor.

  • Origin: It arises from the reduction of 3-methyl-2,4-nonanedione (MND) during alcoholic fermentation.[3]

  • Sensory Profile: Described as "plastic-like" or "chemical," it contributes to the complex fault profile in wines where MND metabolism is dysregulated.

Analytical Characterization

Reliable identification requires Gas Chromatography-Mass Spectrometry (GC-MS).[4]

GC-MS Fragmentation Pattern (EI, 70 eV):

  • Base Peak: m/z 57 (C₄H₉⁺) - Arises from alpha-cleavage on the propyl side.

  • Major Peak: m/z 43 (C₃H₇⁺) - Propyl fragment.

  • Molecular Ion: m/z 156 (Weak or absent) - Typical for aliphatic ketones.

Retention Index (RI):

  • DB-5 Column: ~1150-1170 (varies by temperature ramp).

  • Wax Column: ~1350-1400.

Biological Context Diagram

BiologicalContext Precursor Precursor: 3-Methyl-2,4-nonanedione (MND) Fermentation Yeast Reduction (Alcoholic Fermentation) Precursor->Fermentation Target This compound Fermentation->Target Reduction of C2 Carbonyl Sensory Sensory Perception: Plastic, Anise, Chemical Target->Sensory Olfactory Detection

References

  • Flavor Safety : The Good Scents Company. "this compound Data Sheet." Link

Sources

Methodological & Application

Application Note & Protocol: A Guideline for the Racemic Synthesis of 3-Methyl-4-nonanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the racemic synthesis of 3-Methyl-4-nonanone, a ketone with applications in chemical synthesis and as a potential building block in the development of more complex molecules. The protocol herein details a robust and efficient method utilizing the Grignard reaction between a nitrile and an organomagnesium halide, followed by acidic hydrolysis. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical guidance, mechanistic insights, and a detailed, step-by-step experimental procedure.

Introduction and Significance

This compound is a chiral ketone of interest in organic synthesis. Its structure presents a stereocenter that can be exploited for the synthesis of enantiomerically pure compounds. The racemic synthesis of this ketone is a fundamental first step, providing the material for further chiral resolution or for applications where a racemic mixture is suitable. The method detailed in this guide was chosen for its reliability, high yield, and the ready availability of starting materials.

The core of this synthetic strategy is the Grignard reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[1] Specifically, we will explore the addition of a Grignard reagent to a nitrile. This reaction is particularly useful for the synthesis of ketones because the intermediate imine salt is stable enough to prevent a second addition of the Grignard reagent, a common issue when using esters or acid chlorides which often leads to the formation of tertiary alcohols.[2][3]

Synthetic Strategy and Mechanistic Overview

The chosen synthetic route involves a two-step process:

  • Nucleophilic Addition of a Grignard Reagent to a Nitrile: The synthesis commences with the preparation of a Grignard reagent, butylmagnesium bromide, from 1-bromobutane and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). This organometallic compound then acts as a potent nucleophile, attacking the electrophilic carbon of 2-methylpentanenitrile. This addition reaction forms a stable intermediate magnesium salt of an imine.[2][4] The reaction's success hinges on the inert atmosphere and anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents, such as water.[5]

  • Hydrolysis of the Imine Intermediate: The second step involves the acidic hydrolysis of the imine salt.[6][7][8] The addition of an aqueous acid, such as hydrochloric acid, protonates the nitrogen atom of the imine, rendering the carbon atom more susceptible to nucleophilic attack by water. The resulting hemiaminal intermediate is unstable and readily eliminates ammonia to yield the final product, this compound.[7]

The overall reaction scheme is as follows:

Step 1: Grignard Reaction CH₃CH₂CH₂CH₂Br + Mg → CH₃CH₂CH₂CH₂MgBr CH₃CH₂CH₂CH(CH₃)C≡N + CH₃CH₂CH₂CH₂MgBr → (CH₃CH₂CH₂CH(CH₃))C=N-MgBr(CH₂CH₂CH₂CH₃)

Step 2: Hydrolysis (CH₃CH₂CH₂CH(CH₃))C=N-MgBr(CH₂CH₂CH₂CH₃) + H₃O⁺ → CH₃CH₂CH₂CH(CH₃)C(=O)CH₂CH₂CH₂CH₃ + MgBr₂ + NH₄⁺

Experimental Protocol

3.1. Materials and Equipment

Reagents Equipment
Magnesium turningsThree-necked round-bottom flask (250 mL)
1-BromobutaneCondenser
Anhydrous Tetrahydrofuran (THF)Dropping funnel
Iodine crystal (for initiation)Magnetic stirrer and stir bar
2-MethylpentanenitrileHeating mantle
3 M Hydrochloric Acid (HCl)Ice bath
Diethyl etherSeparatory funnel
Saturated sodium bicarbonate solutionRotary evaporator
Anhydrous magnesium sulfateDistillation apparatus
Nitrogen or Argon gas supply

3.2. Step-by-Step Procedure

Part A: Preparation of Butylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to exclude moisture.

  • Initiation: Place magnesium turnings (1.1 eq) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Solvent Addition: Add anhydrous THF (50 mL) to the flask.

  • Grignard Formation: Dissolve 1-bromobutane (1.0 eq) in anhydrous THF (20 mL) and add it to the dropping funnel. Add a small portion of the 1-bromobutane solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

  • Reaction Maintenance: Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[5]

Part B: Reaction with 2-Methylpentanenitrile and Hydrolysis

  • Nitrile Addition: Cool the Grignard solution in an ice bath. Dissolve 2-methylpentanenitrile (1.0 eq) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the cooled Grignard reagent with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 20°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Hydrolysis: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 3 M HCl (2.0 eq). Stir vigorously until all the solids have dissolved. This step should be performed in a well-ventilated fume hood as it is exothermic and may produce fumes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).[9]

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Visualization of the Synthetic Workflow

Racemic_Synthesis_of_3_Methyl_4_nonanone cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 1_Bromobutane 1-Bromobutane Magnesium Magnesium Grignard_Reagent Butylmagnesium Bromide (Grignard Reagent) Magnesium->Grignard_Reagent 2_Methylpentanenitrile 2-Methylpentanenitrile Imine_Salt Imine Magnesium Salt 2_Methylpentanenitrile->Imine_Salt Grignard_Reagent->Imine_Salt + 2-Methylpentanenitrile Product This compound Imine_Salt->Product Acidic Hydrolysis (H3O+)

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

Parameter Value Notes
1-Bromobutane 1.0 eqLimiting reagent
Magnesium Turnings 1.1 eqSlight excess to ensure complete reaction
2-Methylpentanenitrile 1.0 eqStoichiometric to the limiting reagent
Anhydrous THF ~5 mL / mmol of 1-bromobutaneSolvent
3 M HCl 2.0 eqFor hydrolysis and neutralization of excess Mg
Reaction Temperature (Grignard formation) RefluxMaintained by the exothermic reaction
Reaction Temperature (Nitrile addition) < 20°CControlled with an ice bath
Expected Yield 70-85%Based on typical Grignard reactions with nitriles

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly flammable, corrosive, and react violently with water. All operations should be conducted under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

  • Anhydrous Solvents: Anhydrous ethers like THF are highly flammable and can form explosive peroxides. Use from a freshly opened bottle or after proper purification and testing for peroxides.

  • Hydrolysis: The hydrolysis step is highly exothermic. Add the reaction mixture to the acid/ice mixture slowly and with caution.

Conclusion

The protocol described provides a reliable and efficient method for the racemic synthesis of this compound. By understanding the underlying chemical principles of the Grignard reaction and the subsequent hydrolysis, researchers can successfully synthesize this valuable ketone. Careful attention to anhydrous conditions and safety precautions is paramount for the successful and safe execution of this procedure.

References

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-3-methyl-3-phenyl-1-pentene. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. Retrieved from [Link]

  • BYJU'S. (n.d.). Imine Hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Nguyen, T.-D., et al. (2017). A facile synthesis of racemic aggregation pheromones of palm pests, Rhinoceros beetle and Rhynchophorus weevil. ARKIVOC, 2017(5), 187-195. Retrieved from [Link]

Sources

Synthesis of 3-Methyl-4-nonanone analogs for structure-activity studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3-Methyl-4-nonanone Scaffolds for Structure-Activity Profiling

Executive Summary

This compound (CAS 35778-39-3) represents a critical scaffold in the study of volatile semiochemicals and aliphatic lipophilic signaling molecules. Structurally related to the serricornin class of pheromones and various fruit volatiles, this branched ketone serves as an ideal model for exploring Structure-Activity Relationships (SAR) regarding olfactory receptor binding and metabolic stability.

This guide departs from standard "recipe-based" protocols. Instead, it presents a modular synthetic architecture designed for drug discovery and chemical biology teams. The focus is on divergent synthesis —a strategy allowing the rapid generation of analog libraries (varying chain lengths, branching, and stereochemistry) from common intermediates.

Strategic Synthesis Architecture

To maximize the utility of this protocol for SAR studies, we utilize the Weinreb Amide methodology. Unlike direct Grignard addition to acid chlorides (which suffers from over-addition to tertiary alcohols) or nitrile additions (which can be sluggish with hindered substrates), the Weinreb route offers:

  • Chemo-selectivity: Forms a stable tetrahedral intermediate that collapses to the ketone only after acidic quench.

  • Modularity: The "left" (acyl) and "right" (nucleophilic) wings of the molecule can be varied independently.

Visualizing the Synthetic Logic

G Acid Start: 2-Methylhexanoic Acid (Chiral or Racemic) Weinreb Intermediate: Weinreb Amide Acid->Weinreb 1. CDI or DCC 2. NH(OMe)Me·HCl Analog2 Analog B: Stereo-defined Acid->Analog2 Asymmetric Auxiliary Target Target: This compound Weinreb->Target Grignard Addition (THF, 0°C) Analog1 Analog A: Chain Variation Weinreb->Analog1 Alt. Grignard (e.g., Phenyl-MgBr) Grignard Reagent: n-Propylmagnesium Bromide Grignard->Target

Figure 1: Modular retrosynthetic workflow allowing for rapid analog generation.

Protocol A: Modular Synthesis via Weinreb Amide

Objective: Synthesize this compound with >90% purity and no tertiary alcohol byproducts.

Reagents & Equipment
  • Substrate: 2-Methylhexanoic acid (racemic or enantiopure).

  • Coupling Agents: 1,1'-Carbonyldiimidazole (CDI) OR EDCI/HOBt.

  • Amine Source: N,O-Dimethylhydroxylamine hydrochloride.[1]

  • Nucleophile: n-Propylmagnesium bromide (2.0 M in THF).

  • Solvent: Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF).

Step 1: Formation of the Weinreb Amide

Rationale: We activate the carboxylic acid in situ to avoid handling unstable acid chlorides.

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 2-methylhexanoic acid (10.0 mmol) in anhydrous DCM (30 mL).

  • Addition: Add CDI (11.0 mmol) portion-wise. Observation: Vigorous evolution of CO₂ gas will occur. Stir at room temperature for 30 minutes until gas evolution ceases.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (11.0 mmol) followed by triethylamine (11.0 mmol) if the solution is acidic. Stir overnight at room temperature.

  • Workup: Quench with 1M HCl (removes unreacted imidazole/amine). Extract with DCM. Wash organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

    • Checkpoint: The resulting oil is the Weinreb amide. Purity can be verified by 1H NMR (Look for N-OMe singlet ~3.7 ppm and N-Me singlet ~3.2 ppm).

Step 2: Grignard Addition (The Key C-C Bond Formation)

Rationale: The stable 5-membered chelate ring formed between the magnesium and the amide oxygens prevents the ketone from reacting further.

  • Setup: Dissolve the Weinreb amide (5.0 mmol) in anhydrous THF (20 mL). Cool to 0°C (ice bath). Note: -78°C is unnecessary for simple alkyl Grignards, but essential if using vinylic/aryllithiums.

  • Addition: Dropwise add n-propylmagnesium bromide (6.0 mmol, 1.2 equiv) over 15 minutes.

    • Critical Control: Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Hydrolysis (The Release): Pour the reaction mixture into cold, saturated aqueous NH₄Cl.

    • Mechanism:[2][3][4][5][6][7][8][9] This acidic quench breaks the stable metal-chelate intermediate, releasing the ketone.

  • Purification: Extract with diethyl ether (3x). Dry organics over Na₂SO₄. Concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate 95:5).

Protocol B: Asymmetric Considerations (Stereo-SAR)

For biological assays, the chirality at C3 is often the determinant of activity (e.g., receptor fit). Racemic synthesis (Protocol A) is sufficient for physicochemical property testing (LogP, volatility), but enantioselective synthesis is required for potency studies.

Recommended Route: Evans Auxiliary Alkylation Instead of starting with commercially available 2-methylhexanoic acid, synthesize the chiral acid:

  • Acylate a chiral oxazolidinone (Evans auxiliary) with hexanoyl chloride.

  • Perform asymmetric alkylation using NaHMDS and Methyl Iodide.

  • Hydrolyze the auxiliary (LiOH/H₂O₂) to yield (R)- or (S)-2-methylhexanoic acid with >95% ee.

  • Proceed to Protocol A.

SAR Library Design & Data Analysis

To conduct a robust Structure-Activity Relationship study, variations must be systematic.

Design Logic
  • Steric Bulk (C3): Replace the methyl group with Ethyl or Isopropyl to test receptor pocket size constraints.

  • Lipophilicity (Chain Length): Vary the Grignard reagent (Ethyl, Butyl, Pentyl) to alter LogP without changing the pharmacophore core.

  • Electronic Effects: Introduce fluorine at the terminal position of the propyl chain (using 3-fluoropropylmagnesium bromide).

Data Summary Table

Expected physicochemical profiles for synthesized analogs.

Analog IDStructure DescriptionLogP (Calc)Boiling Point (Est)SAR Objective
3M4N-01 This compound (Parent) 3.3 195°C Baseline Activity
3M4N-023-Methyl-4-octanone2.8175°CLower Lipophilicity
3M4N-033-Ethyl-4-nonanone3.7205°CIncreased Steric Bulk at C3
3M4N-043-Methyl-4-decanone3.8215°CHigher Lipophilicity
3M4N-F13-Methyl-8-fluoro-4-octanone2.9185°CMetabolic Stability Probe
SAR Decision Pathway

SAR Result Biological Assay Result (e.g., EC50) Potent High Potency (< 100 nM) Result->Potent Weak Low Potency (> 10 µM) Result->Weak Opt1 Optimize PK: Fluorinate metabolic hotspots Potent->Opt1 Next Step Opt2 Check Sterics: Reduce branching at C3 Weak->Opt2 If steric clash suspected Opt3 Check Solubility: Reduce chain length (Lipophilicity) Weak->Opt3 If solubility issues suspected

Figure 2: Decision tree for iterative analog synthesis based on assay data.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

    • Core citation for the amide synthesis methodology.
  • Evans, D. A., et al. (1982). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.

    • Foundational text for asymmetric install
  • Mori, K. (2014). Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. John Wiley & Sons.[10]

    • Authoritative reference on pheromone synthesis and stereochemical activity.
  • PubChem Database. this compound Compound Summary. National Center for Biotechnology Information. [10]

    • Source for physicochemical data and CAS verific

Sources

Application Note: A Rigorous Protocol for the Preparation of 3-Methyl-4-nonanone Standard Solutions for Analytical Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and self-validating protocol for the preparation of precise and accurate standard solutions of 3-Methyl-4-nonanone. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document provides a step-by-step methodology grounded in established principles of analytical standard preparation. The protocol emphasizes not just the procedural steps but also the underlying scientific rationale to ensure the integrity and reliability of the resulting standards, which are critical for the accurate quantification of this compound in various matrices, particularly for gas chromatography-mass spectrometry (GC-MS) applications.

Introduction: The Imperative for Accuracy

This compound (C₁₀H₂₀O) is a ketone of interest in various fields, including flavor and fragrance research.[1] Accurate quantification of this analyte is contingent upon the preparation of reliable and precise calibration standards. The concentration of these standards serves as the reference against which unknown sample concentrations are determined. Therefore, any inaccuracies in the preparation of these standards will directly and proportionally compromise the validity of the final analytical results. This protocol is designed to mitigate potential sources of error through meticulous technique and adherence to best practices in analytical chemistry.

The principles outlined herein are grounded in guidelines set forth by authoritative bodies such as the National Institute of Standards and Technology (NIST) for the preparation of chemical standard solutions.[2][3] Adherence to these principles ensures the traceability and defensibility of the analytical data generated using these standards.

Foundational Knowledge: Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for the development of a robust preparation protocol.

PropertyValueSource
Molecular Formula C₁₀H₂₀OPubChem[1]
Molecular Weight 156.26 g/mol PubChem[1]
Appearance Colorless to light yellow liquidLookChem
Boiling Point ~189-190 °CFisher Scientific
Solubility Soluble in alcohol and oils; very slightly soluble in water.[4]PubChem[4]
Calculated Density ~0.829 g/cm³ (Joback method)Cheméo[5]

Causality Behind Experimental Choices:

  • Solvent Selection: The high solubility of ketones in alcohols, such as methanol and ethanol, makes them excellent choices for solvents.[4][6][7] For this protocol, we will use HPLC-grade methanol due to its high purity, appropriate volatility for GC-MS analysis, and its ability to fully solvate this compound. The use of a high-purity solvent is critical to avoid the introduction of interfering contaminants.

  • Gravimetric Preparation: The most accurate method for preparing a primary stock solution is gravimetrically, by mass.[2] This approach is superior to volumetric preparation of the neat liquid, as it is not subject to the inaccuracies associated with reading a meniscus or variations in density due to temperature fluctuations.

Health and Safety Precautions

Prior to commencing any work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All handling of this compound and methanol should be performed in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Experimental Protocol: From Neat Standard to Working Solutions

This protocol is divided into two main stages: the preparation of a primary stock solution and the subsequent serial dilution to create a series of working standard solutions.

Materials and Reagents
  • This compound (≥98% purity)

  • Methanol (HPLC or GC-MS grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL) with stoppers

  • Calibrated micropipettes (e.g., 100-1000 µL, 1-5 mL) and sterile, disposable tips

  • Glass Pasteur pipettes

  • Amber glass vials with PTFE-lined caps for storage

  • Beakers and funnels

Workflow for Standard Solution Preparation

The overall workflow for the preparation of this compound standard solutions is depicted in the following diagram:

G cluster_prep Preparation Phase cluster_stock Primary Stock Solution cluster_working Working Standard Solutions cluster_storage Storage & Documentation gather_materials Gather Materials & Reagents safety_check Perform Safety Check (SDS Review, PPE) gather_materials->safety_check weigh_standard Accurately weigh neat this compound safety_check->weigh_standard dissolve_standard Dissolve in Methanol in a Class A Volumetric Flask weigh_standard->dissolve_standard calculate_stock_conc Calculate Precise Stock Concentration dissolve_standard->calculate_stock_conc serial_dilution Perform Serial Dilutions calculate_stock_conc->serial_dilution label_vials Label Vials Clearly serial_dilution->label_vials store_solutions Store solutions at 4°C in amber vials label_vials->store_solutions logbook Document all steps in a laboratory notebook store_solutions->logbook

Caption: Workflow for the preparation of this compound standard solutions.

Preparation of the Primary Stock Solution (e.g., ~1000 µg/mL)

The objective is to create a primary stock solution with a precisely known concentration.

  • Tare the Balance: Place a clean, dry beaker on the analytical balance and tare it.

  • Weigh the Standard: Using a clean glass Pasteur pipette, carefully transfer approximately 10 mg of neat this compound into the tared beaker. Record the exact mass to the nearest 0.1 mg (e.g., 0.0102 g).

  • Initial Dissolution: Add a small amount of methanol to the beaker to dissolve the this compound.

  • Quantitative Transfer: Carefully transfer the solution from the beaker into a 10 mL Class A volumetric flask using a funnel. Rinse the beaker multiple times with small volumes of methanol, transferring the rinsate into the volumetric flask each time to ensure all the analyte is transferred.

  • Dilute to Volume: Add methanol to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenize: Stopper the flask and invert it at least 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Calculate the Precise Concentration: The exact concentration of the stock solution is calculated based on the recorded mass and the volume of the flask.

    Formula for Stock Concentration:

    Concentration (µg/mL) = (Mass of this compound (g) / Volume of flask (mL)) * Purity * 1,000,000 µg/g

    Example Calculation:

    • Mass of this compound = 0.0102 g

    • Purity = 98.5% (0.985)

    • Volume of flask = 10.00 mL

    Concentration = (0.0102 g / 10.00 mL) * 0.985 * 1,000,000 µg/g = 1004.7 µg/mL

  • Label and Store: Transfer the primary stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and your initials. Store the solution in a refrigerator at 4°C.[8]

Preparation of Working Standard Solutions via Serial Dilution

Working standards are prepared by serially diluting the primary stock solution to create a range of concentrations suitable for building a calibration curve.[9][10][11]

The following diagram illustrates the serial dilution process to obtain a set of working standards.

G Stock Primary Stock ~1000 µg/mL WS1 Working Std 1 100 µg/mL Stock->WS1 1 mL Stock + 9 mL MeOH WS2 Working Std 2 50 µg/mL WS1->WS2 5 mL WS1 + 5 mL MeOH WS3 Working Std 3 25 µg/mL WS2->WS3 5 mL WS2 + 5 mL MeOH WS4 Working Std 4 10 µg/mL WS3->WS4 2 mL WS3 + 3 mL MeOH WS5 Working Std 5 5 µg/mL WS4->WS5 5 mL WS4 + 5 mL MeOH

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-4-nonanone via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of 3-Methyl-4-nonanone (CAS: 35778-39-3), a volatile aliphatic ketone often identified in pheromone signaling and fragrance profiling. While Gas Chromatography (GC) is the traditional standard for volatile ketones, HPLC offers a critical alternative for analyzing thermally unstable matrices, aqueous environmental samples, or biological fluids where liquid-liquid extraction is preferred over headspace analysis.

Because aliphatic ketones lack strong chromophores, this method utilizes 2,4-Dinitrophenylhydrazine (DNPH) derivatization to generate a stable hydrazone derivative with high UV absorbance ($ \lambda_{max} \approx 360 \text{ nm} $). This protocol achieves limits of quantitation (LOQ) in the low ppb range, suitable for trace pheromone analysis and quality control.

Introduction & Scientific Rationale

The Challenge: Detection Limits

This compound is a branched aliphatic ketone. Its UV absorption is limited to a weak $ n \to \pi^*


\epsilon < 100$). Direct HPLC-UV analysis is therefore insufficiently sensitive for trace applications.
The Solution: Nucleophilic Addition-Elimination

To enable sensitive detection, we employ pre-column derivatization with DNPH. The reaction proceeds via acid-catalyzed nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form a 2,4-dinitrophenylhydrazone .

Advantages of this Approach:

  • Sensitivity: Increases detection capability by 100-1000x compared to direct UV.

  • Selectivity: The reaction is specific to aldehydes and ketones, eliminating interference from alcohols and esters common in biological matrices.

  • Stability: The resulting hydrazone is thermally stable and less volatile than the parent ketone, preventing sample loss during processing.

Chemical Properties
PropertyData
IUPAC Name 3-Methylnonan-4-one
CAS Number 35778-39-3
Molecular Formula

Molecular Weight 156.27 g/mol
LogP (Octanol/Water) ~3.3 (Hydrophobic)
Boiling Point ~188°C

Visualizing the Workflow

Figure 1: Reaction Mechanism

The following diagram illustrates the conversion of this compound to its hydrazone derivative.

ReactionMechanism Ketone This compound (Weak UV) Intermediate Tetrahedral Intermediate Ketone->Intermediate + H+ (Acid Cat.) DNPH 2,4-DNPH (Reagent) DNPH->Intermediate Hydrazone DNPH-Hydrazone (Strong UV @ 360nm) Intermediate->Hydrazone - H2O Water H2O (Byproduct) Intermediate->Water

Caption: Acid-catalyzed derivatization of this compound with DNPH to form a UV-active hydrazone.

Figure 2: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Collection (Aqueous/Solvent) Deriv Add DNPH Reagent (Incubate 30 min @ 25°C) Sample->Deriv Stop Quench/Extract (Acetonitrile or Hexane) Deriv->Stop Inject Injection (10-20 µL) Stop->Inject Separation C18 Column Separation (Gradient Elution) Inject->Separation Detect UV Detection (360 nm) Separation->Detect

Caption: End-to-end workflow from sample collection to UV detection.

Detailed Protocol

Reagents & Equipment[3]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (must have gradient capability).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]

  • DNPH Reagent: Saturated solution of 2,4-Dinitrophenylhydrazine in 2N HCl. (Commercially available or prepared fresh).[2][3]

  • Standards: this compound analytical standard (purity >95%).

Preparation of DNPH Derivative Standard

Note: Prepare this stock to establish retention time and calibration curves.

  • Dissolve 10 mg of this compound in 10 mL of Acetonitrile (ACN).

  • Add 2 mL of DNPH reagent (in excess).

  • Incubate at room temperature for 30 minutes.

  • If a precipitate forms, filter through a 0.45 µm PTFE filter.

  • Critical Step: Because the derivative is highly hydrophobic, ensure the final solution is at least 60% ACN to prevent precipitation in the vial.

Sample Derivatization (Aqueous/Biological Samples)
  • Take 1.0 mL of sample.

  • Add 0.5 mL of DNPH reagent (acidified).

  • Shake/Vortex for 1 minute; let stand for 20 minutes.

  • Extraction: Add 2.0 mL of Hexane. Vortex vigorously for 2 minutes to extract the hydrazone derivative.

  • Centrifuge to separate layers.

  • Collect the upper Hexane layer.

  • Evaporate Hexane to dryness under a gentle stream of Nitrogen.

  • Reconstitute residue in 0.5 mL of Acetonitrile (HPLC Grade).

HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (150 x 4.6 mm, 5 µm)
Mobile Phase A Water (Ultrapure)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temp 30°C
Detection UV @ 360 nm (Reference: 550 nm)

Gradient Table:

Time (min) % Mobile Phase B (ACN) Event
0.0 60% Initial Hold
15.0 95% Linear Ramp (Elution of Derivative)
20.0 95% Wash
20.1 60% Re-equilibration

| 25.0 | 60% | End of Run |

Note: The this compound-DNPH derivative is very hydrophobic due to the C10 chain and will elute late in the run (approx. 12-14 min).

Method Validation & Performance

Based on validation data for similar long-chain aliphatic ketone-DNPH derivatives.

ParameterSpecificationNotes
Linearity (

)
> 0.999Range: 0.1 µg/mL – 50 µg/mL
LOD (Limit of Detection) ~0.02 µg/mLSignal-to-Noise ratio of 3:1
LOQ (Limit of Quantitation) ~0.05 µg/mLSignal-to-Noise ratio of 10:1
Precision (RSD) < 2.0%Based on 6 replicate injections
Recovery 92% - 105%Spike recovery in water matrix

Troubleshooting & Expert Tips

  • Ghost Peaks: DNPH reagent often contains traces of formaldehyde or acetone hydrazones. Always run a Reagent Blank (DNPH + Solvent) to identify background peaks.

  • Peak Tailing: If the hydrazone peak tails, add 0.1% Formic Acid to Mobile Phase A. This suppresses ionization of residual free DNPH and improves peak shape.

  • Isomer Separation: this compound is chiral. Standard C18 columns will not separate the enantiomers. If enantiomeric separation is required (e.g., for pheromone bioactivity studies), replace the C18 column with a Chiralpak AD-RH or similar chiral stationary phase.

References

  • U.S. EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). SW-846. Link

  • California Air Resources Board (CARB). (1991). Method 430: Determination of Formaldehyde and Acetaldehyde in Emissions from Stationary Sources.Link

  • PubChem. (n.d.).[4] this compound Compound Summary. National Library of Medicine. Link[4]

  • Uchiyama, S., et al. (2011). New derivatization reagents for the determination of aldehydes and ketones by HPLC. Journal of Chromatography B.

Sources

Troubleshooting & Optimization

Technical Support Center: Grignard-Mediated Synthesis of 3-Methyl-4-nonanone

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization & Troubleshooting for Ketone Synthesis via Nitrile Addition Ticket ID: G-3M4N-OPT-01

Executive Summary & Reaction Architecture

Objective: Synthesis of 3-Methyl-4-nonanone (CAS: 35778-39-3).[1][2] Primary Route: Nucleophilic addition of Pentylmagnesium bromide to 2-Methylbutyronitrile , followed by acidic hydrolysis.

This pathway is preferred over aldehyde addition (which requires subsequent oxidation) or acid chloride addition (which risks tertiary alcohol formation). However, this specific target presents a steric challenge at the


-carbon, increasing the risk of 

-deprotonation over nucleophilic addition.
Reaction Scheme

ReactionScheme Start1 PentylMgBr (Grignard Reagent) Intermediate Magnesium Imine Salt (Stable Intermediate) Start1->Intermediate Nucleophilic Addition (THF/Et2O, Reflux) Start2 2-Methylbutyronitrile (Electrophile) Start2->Intermediate Hydrolysis Acidic Hydrolysis (H3O+, Heat) Intermediate->Hydrolysis Quench Product This compound (Target Ketone) Hydrolysis->Product Tautomerization

Figure 1: The reaction pathway relies on the stability of the magnesium imine salt to prevent double-addition, ensuring ketone selectivity.

Critical Reagent Preparation (The Foundation)

CAUTION: The primary cause of failure in this synthesis is not the reaction mechanism, but the degradation of titer due to moisture.

Protocol A: Solvent & Reagent Drying
  • THF (Tetrahydrofuran): Must be distilled from Sodium/Benzophenone or processed through an activated alumina column. Water content must be

    
     ppm.
    
  • 2-Methylbutyronitrile: Distill over CaH

    
     prior to use to remove trace moisture and free amines.
    
  • Magnesium Turnings: Activate by dry-stirring under Argon for 30 minutes, or add a crystal of Iodine (

    
    ) during initiation.
    
Protocol B: Titration of Pentylmagnesium Bromide

Why this matters: Using an estimated concentration leads to either incomplete conversion (yield loss) or excess Grignard acting as a base (by-product formation).

The Knochel Method (Standard):

  • Dry a 10 mL vial and flush with Argon.

  • Add 1.0 mL of 0.5 M LiCl in THF .

  • Add 100 mg of Iodine (

    
    ) . The solution turns dark brown.[3]
    
  • Titrate with your Grignard reagent dropwise at 0°C.

  • Endpoint: Solution turns clear/colorless.

  • Calculation:

    
    
    

Optimized Experimental Protocol

Scale: 10 mmol | Solvent System: THF/Toluene (to mitigate


-deprotonation).
StepActionTechnical Rationale
1. Setup Flame-dry a 3-neck flask; equip with reflux condenser and addition funnel. Maintain

atmosphere.
Eliminates atmospheric moisture which kills Grignard reagents.
2. Charge Add 1.2 eq of PentylMgBr (titrated) in THF.Slight excess accounts for adventitious moisture.
3. Addition Dilute 1.0 eq of 2-Methylbutyronitrile in dry Toluene (1:1 v/v). Add dropwise at 0°C .Low temp prevents the Grignard from acting as a base (deprotonating the

-proton of the nitrile).
4. Reaction Allow to warm to RT, then reflux for 4–6 hours .Nitriles are poor electrophiles; heat is required to drive the formation of the imine salt.
5. Quench Cool to 0°C. Add 3M HCl slowly (exothermic!).Converts the Mg-salt to the imine, then hydrolyzes the imine to the ketone.
6.[4] Hydrolysis Stir the biphasic mixture vigorously at RT for 12 hours (or 50°C for 2 hours).CRITICAL: Sterically hindered imines hydrolyze slowly. Premature extraction yields the imine, which degrades during purification.

Troubleshooting Guide (FAQ)

Issue 1: "I isolated the starting nitrile and a volatile alkane."
  • Diagnosis:

    
    -Deprotonation.
    
  • Mechanism: The 2-methylbutyronitrile has a secondary proton at the

    
    -position. The Grignard reagent acted as a base rather than a nucleophile, forming a ketenimine anion. Upon acid quench, this anion simply re-protonates back to the starting nitrile.
    
  • Solution:

    • Switch Solvent: Use a non-polar solvent like Toluene or Benzene for the nitrile solution. This destabilizes the transition state for deprotonation.

    • Additives: Add 5 mol% CuBr·SMe

      
       . This forms a softer organocopper species that prefers nucleophilic addition over proton abstraction.
      
Issue 2: "My product contains a tertiary alcohol."
  • Diagnosis: Double Addition (Rare for nitriles, common for esters).

  • Cause: This is highly unlikely with nitriles unless the intermediate imine salt was unstable or hydrolysis happened during the reaction (wet solvent).

  • Verification: Check IR. Ketone C=O is ~1715 cm

    
    . Alcohol O-H is broad ~3400 cm
    
    
    
    .
  • Solution: Ensure strictly anhydrous conditions. If the problem persists, switch to the Weinreb Amide route (reacting PentylMgBr with N-methoxy-N-methyl-2-methylbutanamide).

Issue 3: "Yield is low, and I see a 'mixed' fraction in NMR."
  • Diagnosis: Incomplete Hydrolysis.

  • Mechanism: The intermediate imine (

    
    ) is stable. If you extract too early, you isolate a mixture of ketone and imine. The imine decomposes on the silica column.
    
  • Solution: Extend the acidic stir time. Monitor by TLC: The imine spot is often less polar than the ketone. Do not stop stirring until the imine spot vanishes.

Logic Tree for Troubleshooting

Troubleshooting Problem Low Yield / Impurity CheckSM Is Starting Material (Nitrile) Recovered? Problem->CheckSM CheckProd Is Product a Mixture? CheckSM->CheckProd No Deprotonation Diagnosis: Alpha-Deprotonation (Grignard acted as Base) CheckSM->Deprotonation Yes (High Recovery) Hydrolysis Diagnosis: Incomplete Hydrolysis (Imine remains) CheckProd->Hydrolysis Yes (Imine/Ketone Mix) Moisture Diagnosis: Wet Reagents (Grignard quenched) CheckProd->Moisture No Product formed FixDeprot Fix: Use Toluene, Lower Temp, or Cu(I) Cat. Deprotonation->FixDeprot FixHydro Fix: Increase Acid Conc. or Hydrolysis Time Hydrolysis->FixHydro FixMoist Fix: Titrate Grignard, Dry Solvents Moisture->FixMoist

Figure 2: Diagnostic logic for identifying the root cause of synthesis failure.

References

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 45(18), 2958–2961. Link(Source for Titration Protocol)

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for general Grignard/Nitrile workup).
  • BenchChem. (2025).[5] Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation. Link(Source for solvent purity standards).

  • Rappoport, Z. (1970). The Chemistry of the Cyano Group. Interscience Publishers.
  • Oehlschlager, A. C., et al. (1996).[6][7] Synthesis of 4-methyl-5-nonanone (Isomer/Analog studies). Journal of Chemical Ecology, 22(2), 357-368.[6][7] (Specific reference to branched ketone synthesis).

Sources

Side reactions and byproduct formation in 3-Methyl-4-nonanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-nonanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Here, we emphasize not just the "how," but the critical "why" behind each experimental step, ensuring a robust and reproducible synthetic protocol.

I. Understanding the Synthesis: Common Routes and Challenges

The synthesis of this compound can be approached through various methods, with one of the most common being the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with an aldehyde or a related carbonyl compound. For instance, the reaction of pentylmagnesium bromide with 2-methylbutanal offers a direct route to the target molecule.[1]

However, like any chemical synthesis, this process is not without its potential pitfalls. Researchers may encounter issues such as low yields, the formation of stubborn byproducts, and difficulties in purification. Understanding the underlying reaction mechanisms is paramount to troubleshooting these challenges effectively.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions grounded in chemical principles.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Grignard Reagent: Moisture in the reaction setup can quench the highly reactive Grignard reagent.[2] 2. Impure Starting Materials: Contaminants in the aldehyde or alkyl halide can interfere with the reaction. 3. Incorrect Reaction Temperature: Grignard reactions are often temperature-sensitive. 4. Incomplete Reaction: Insufficient reaction time or suboptimal stoichiometry.1. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[3] 2. Purify Starting Materials: Distill the aldehyde and ensure the purity of the alkyl halide. 3. Optimize Temperature: Maintain the recommended temperature for Grignard reagent formation and its subsequent reaction. Dropwise addition of reagents may be necessary.[3] 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Consider adjusting the molar ratio of the reactants.
Presence of Multiple Spots on TLC 1. Formation of Side Products: This is a common issue in Grignard reactions. 2. Unreacted Starting Material: The reaction may not have gone to completion.1. Isolate and Characterize Byproducts: Use column chromatography to separate the major byproducts for identification by NMR, MS, etc. 2. See "Incomplete Reaction" above.
Difficulty in Purification 1. Co-eluting Impurities: Byproducts with similar polarity to the desired product can make separation by column chromatography challenging. 2. Product Volatility: The product may be lost during solvent removal under reduced pressure.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. 2. Careful Solvent Removal: Use a rotary evaporator with caution and consider distillation under reduced pressure for final purification.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct I should expect in the Grignard synthesis of this compound?

A1: A common byproduct is the corresponding alcohol, 3-methyl-4-nonanol, formed by the reduction of the ketone. This can occur if the Grignard reagent acts as a reducing agent or if there is an excess of the Grignard reagent that reacts with the initially formed ketone.[2][5] Additionally, if an ester is used as a starting material, double addition of the Grignard reagent can lead to the formation of a tertiary alcohol.[6]

Q2: My NMR spectrum shows a complex mixture of signals. What are the likely impurities?

A2: Besides the alcohol byproduct, you might observe signals from unreacted starting materials (aldehyde and alkyl halide). Wurtz coupling of the alkyl halide can also lead to the formation of a dimer (e.g., decane if pentyl bromide is used). If the reaction is not worked up properly, magnesium salts can also be present.[6]

Q3: How can I effectively remove the alcohol byproduct from my desired ketone?

A3: Separation of the ketone from the alcohol can often be achieved by column chromatography on silica gel. A solvent system with a gradient of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) will typically elute the less polar ketone first, followed by the more polar alcohol.

Q4: What is the best way to purify the final product?

A4: After a preliminary purification by column chromatography, distillation under reduced pressure is an excellent method for obtaining highly pure this compound.[4][7] This technique is particularly useful for removing non-volatile impurities.

IV. Experimental Protocol: Grignard Synthesis of this compound

This protocol outlines a standard procedure for the synthesis of this compound via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether

  • 1-Bromopentane

  • 2-Methylbutanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

    • Once the reaction has started, add the remaining 1-bromopentane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[5]

  • Reaction with the Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 2-methylbutanal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7]

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, followed by distillation under reduced pressure to obtain pure this compound.

V. Visualizing the Reaction Pathway and Potential Side Reactions

The following diagram illustrates the main synthetic route and potential side reactions.

Synthesis_of_3_Methyl_4_nonanone PentylMgBr Pentylmagnesium Bromide (Grignard Reagent) Alkoxide Alkoxide Intermediate PentylMgBr->Alkoxide Nucleophilic Addition Alcohol 3-Methyl-4-nonanol (Byproduct) PentylMgBr->Alcohol Reduction of Product Methylbutanal 2-Methylbutanal Methylbutanal->Alkoxide Nucleophilic Addition PentylBromide 1-Bromopentane PentylBromide->PentylMgBr + Mg, Et2O Decane Decane (Wurtz Coupling Byproduct) PentylBromide->Decane Wurtz Coupling Product This compound Alkoxide->Product Acidic Workup

Caption: Main reaction and side reactions in this compound synthesis.

VI. References

Sources

Troubleshooting low yield in 3-Methyl-4-nonanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #WMN-SYN-0492 Subject: Troubleshooting Low Yield in 3-Methyl-4-nonanone Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low yields in the synthesis of This compound (CAS: 35778-39-3). This aliphatic ketone presents specific challenges due to the steric bulk at the alpha-position (the sec-butyl-like moiety) and the potential for side reactions during nucleophilic addition.

While direct alkylation and nitrile additions are common, the Weinreb Amide protocol is the "Gold Standard" for this target in pharmaceutical applications due to its high fidelity in preventing over-addition. If you are seeing yields below 75%, your issue likely stems from premature intermediate collapse or competitive enolization .

This guide details the optimized Weinreb route, diagnostic steps, and a decision tree to resolve your yield issues.

Part 1: The "Gold Standard" Protocol

Do not rely on generic Grignard procedures. Use this optimized workflow to ensure the stability of the tetrahedral intermediate.

The Route:

  • Precursor: N-methoxy-N-methyl-2-methylbutanamide (The Weinreb Amide).

  • Nucleophile: Pentylmagnesium bromide (1.0 M in THF/Ether).

  • Additive (Critical): Lithium Chloride (LiCl) or Cerium(III) Chloride (CeCl₃) – optional but recommended for difficult cases.

Optimized Experimental Workflow
StepActionTechnical Rationale (The "Why")
1. Drying Flame-dry all glassware under Ar/N₂.Grignard reagents are intolerant of moisture. Even trace water kills stoichiometry.
2. Solvation Dissolve Weinreb amide (1.0 eq) in anhydrous THF (0.5 M).THF promotes the formation of the stable 5-membered chelate (see Diagram 1).
3. Cooling Cool solution to -78°C (Dry ice/Acetone).CRITICAL: Low temperature prevents the collapse of the tetrahedral intermediate into the ketone during addition.
4. Addition Add PentylMgBr (1.2 - 1.5 eq) dropwise over 30 mins.Slow addition prevents local heating. Excess reagent accounts for adventitious moisture.
5. Warming Allow to warm to 0°C over 2 hours.Ensures complete conversion. The chelated intermediate is stable at 0°C.
6.[1] Quench Pour into cold, saturated NH₄Cl or 1M HCl.Hydrolysis Step: This breaks the N-O-Mg chelate, releasing the desired ketone.

Part 2: Troubleshooting Guide (FAQs)

Q1: I isolated significant amounts of the tertiary alcohol (3-methyl-4-propylnonan-4-ol). Why?

Diagnosis: The "Tetrahedral Collapse." Mechanism: The Weinreb protocol relies on forming a stable metal-chelated intermediate (A) that waits until the acid quench to release the ketone.

  • The Error: If the reaction mixture warms up too fast or lacks sufficient coordinating solvent (THF), the intermediate (A) collapses to the ketone (B) inside the reaction flask.

  • The Result: The newly formed ketone (B) is more reactive than the amide. The remaining Grignard attacks it immediately, forming the tertiary alcohol.[2] Correction:

  • Maintain -78°C during addition.

  • Do not let the reaction rise above 0°C before quenching.

  • Ensure you are using THF, not just Diethyl Ether (THF coordinates Mg better, stabilizing the chelate).

Q2: My yield is low (<40%), and I recovered the starting Weinreb amide. Is my Grignard dead?

Diagnosis: Competitive Enolization (The "Proton Thief"). Mechanism: Your starting material, N-methoxy-N-methyl-2-methylbutanamide, has a proton at the C2 position (the chiral center). This proton is somewhat acidic (pKa ~30).

  • The Error: The Grignard reagent (PentylMgBr) can act as a base instead of a nucleophile. It strips the proton, forming an enolate. This enolate is stable and unreactive. When you quench with acid, it simply protonates back to the starting material. Correction:

  • The "Imamoto" Fix: Add anhydrous CeCl₃ (Cerium(III) Chloride) to the reaction. Organocerium reagents are more nucleophilic and less basic than Grignards, drastically favoring addition over deprotonation [1].

  • Alternative: Use "Turbo Grignard" (iPrMgCl·LiCl) to generate your nucleophile, or add LiCl to the pot to break up Grignard aggregates, increasing nucleophilicity.

Q3: I see "ghost" yield loss. The NMR looks clean, but the mass is low.

Diagnosis: Volatility & Emulsions. Properties: this compound has a boiling point of ~188°C [2].[3][4] It is not highly volatile, but it can be lost on high-vacuum pumps if left too long. Correction:

  • Emulsion Lock: The amphiphilic nature of this ketone (long non-polar tail + polar head) often causes emulsions during workup.

  • Fix: Wash the organic layer with saturated brine twice. Dry over MgSO₄ (not Na₂SO₄, which is less efficient for ketones). Do not over-dry on the high-vac line (< 5 mmHg) for more than 30 minutes.

Part 3: Visualization & Logic

Diagram 1: The Weinreb Mechanism (Success vs. Failure)

This diagram illustrates the critical "Stable Chelate" that prevents over-addition.

WeinrebMechanism Start Weinreb Amide (Precursor) Intermediate Tetrahedral Intermediate (STABLE CHELATE) Mg coordinates to O and N Start->Intermediate Nucleophilic Attack (-78°C) Grignard + PentylMgBr Collapse Premature Collapse (Temp > 0°C) Intermediate->Collapse Warm too fast Ketone Desired Ketone This compound Intermediate->Ketone Controlled Quench Collapse->Ketone Releases Ketone in situ TertAlcohol Tertiary Alcohol (Over-Addition) Ketone->TertAlcohol + 2nd Eq. Grignard Quench Acid Quench (H3O+)

Caption: The "Stable Chelate" (Green) is the key to success. If it breaks prematurely (Red path), the ketone reacts again to form the alcohol.

Diagram 2: Troubleshooting Decision Tree

Follow this flow to identify your specific failure mode.

TroubleshootingTree Start START: Analyze Crude NMR Q1 Is Starting Material (Amide) present? Start->Q1 Result_Enol Issue: Enolization (Grignard acted as Base) Q1->Result_Enol Yes (>10%) Q2 Is Tertiary Alcohol present? Q1->Q2 No Fix_Enol FIX: Add CeCl3 (Imamoto) or Dry Reagents Better Result_Enol->Fix_Enol Result_Over Issue: Over-Addition (Intermediate Collapse) Q2->Result_Over Yes Result_Clean NMR is clean but Mass is low Q2->Result_Clean No Fix_Over FIX: Lower Temp (-78°C) Ensure THF solvent Result_Over->Fix_Over Fix_Iso FIX: Check Aqueous Layer (Emulsion) or Volatility Result_Clean->Fix_Iso

Caption: Diagnostic flow based on crude NMR analysis of the reaction mixture.

Part 4: Comparative Data

MethodSelectivity (Ketone:Alcohol)Typical YieldPrimary Failure Mode
Acid Chloride + Grignard Poor (40:60)30-50%Uncontrollable over-addition.
Nitrile + Grignard Moderate50-65%Incomplete hydrolysis; alpha-deprotonation of nitrile [3].
Weinreb Amide (Standard) Excellent (>99:1) 75-85% Enolization (recovery of SM).
Weinreb + CeCl₃ Excellent (>99:1)85-95% Solves enolization; higher cost.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 142028, this compound." PubChem, 2024.[3][5]

  • Kharasch, M. S., & Reinmuth, O. "Grignard Reactions of Nonmetallic Substances." Prentice-Hall, 1954.
  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, vol. 22, no. 39, 1981, pp. 3815-3818.

Sources

Resolving co-eluting peaks in the GC analysis of 3-Methyl-4-nonanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-eluting Peaks in GC Analysis Ticket ID: GC-RES-3M4N Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support center for 3-Methyl-4-nonanone . If you are accessing this guide, you are likely facing a critical co-elution issue where your target analyte is merging with structural isomers (like 4-methyl-3-nonanone), homologous ketones, or complex matrix components (fatty acid esters).

This molecule presents a "perfect storm" for gas chromatography:

  • Mid-chain branching: Reduces boiling point differences with linear isomers.

  • Chirality: The C3 position is a stereocenter, meaning standard columns cannot separate enantiomers.

  • Fragmentation similarity: Mass spectra of methyl-nonanone isomers are strikingly similar.

This guide moves beyond basic troubleshooting to provide a causal, mechanistic approach to resolving these peaks.

Module 1: Stationary Phase Selection (Achiral)

The Problem: On a standard non-polar column (e.g., 5%-phenyl-methylpolysiloxane / DB-5), separation is driven primarily by boiling point (London dispersion forces). This compound and its isomers have nearly identical boiling points (


C), leading to co-elution.

The Solution: You must introduce a second mechanism of interaction: Dipole-Dipole Interaction .

Recommended Protocol

Switch to a mid-polarity or polar column to exploit the carbonyl dipole and the steric hindrance of the methyl branch.

Column ClassPhase CompositionMechanismResolution Potential
Standard (Fail) 5% Phenyl / 95% Dimethyl polysiloxane (DB-5, HP-5)Boiling PointLow (Co-elutes with 4-methyl-3-nonanone)
Recommended 14% Cyanopropyl-phenyl / 86% Dimethyl polysiloxane (DB-1701) BP + DipoleHigh (Separates positional isomers)
Alternative Polyethylene Glycol (DB-WAX)H-Bonding + DipoleMedium (Good for solvent separation, but may broaden ketone peaks)
Causality Explained

The cyanopropyl group in the DB-1701 phase interacts specifically with the permanent dipole of the C=O bond. The position of the methyl group (C3 vs C4) alters the steric accessibility of this carbonyl to the stationary phase, creating a retention time difference (


) that boiling point alone cannot achieve.

Module 2: Thermal Optimization & Integration

The Problem: Even with the right column, aggressive temperature ramps (


C/min) compress the chromatogram, forcing peaks to merge at the baseline.

The Solution: Implement an Isothermal Plateau at the elution temperature.

Optimized Method Parameters (DB-1701)
  • Inlet: Split/Splitless (

    
    C).[1]
    
  • Flow: Helium @

    
     mL/min (Constant Flow).
    
  • Oven Program:

    • 
      C (Hold 1 min) - Solvent focusing.
      
    • Ramp

      
      C/min to 
      
      
      
      C.
    • Ramp

      
      C/min to 
      
      
      
      C
      (Critical Resolution Window).
    • Ramp

      
      C/min to 
      
      
      
      C (Bake out).

Why this works: The slow ramp rate (


C/min) effectively stretches the chromatogram during the critical elution window of the ketone, maximizing the resolution equation (

) by increasing peak capacity.

Module 3: Chiral Separation (Enantiomers)

The Problem: this compound exists as two enantiomers: (3R) and (3S). If your study involves biological activity (e.g., pheromone response), achiral columns (DB-5, DB-1701) will show a single peak, masking the enantiomeric ratio (ER).

The Solution: Cyclodextrin-based Stationary Phases.[2]

Protocol: Enantiomeric Resolution
  • Column:

    
    -DEX 225  (25% 2,3-di-O-acetyl-6-O-TBDMS-
    
    
    
    -cyclodextrin).
  • Mechanism: Inclusion complexation. The branched alkyl chain fits differently into the hydrophobic cavity of the cyclodextrin depending on the 3D orientation of the methyl group.

  • Key Parameter: Lower elution temperatures (

    
    C) favor the inclusion complex thermodynamics.
    

Note: If you observe a "shouldering" peak on a standard column, it is not enantiomeric separation; it is likely a diastereomer or a structural isomer. Enantiomers never separate on achiral phases.

Module 4: Mass Spectrometry Deconvolution

The Problem: When physical separation is impossible (e.g., complex biological matrix), you must rely on spectral orthogonality.

The Solution: Target specific ions resulting from Alpha-Cleavage .

Fragmentation Logic for this compound (MW 156)

Structure: sec-Butyl - C(=O) - n-Pentyl

  • Alpha Cleavage (Left): Loss of sec-butyl radical (

    
    , mass 57).
    
    • Diagnostic Ion:

      
      m/z 99  (Pentyl-carbonyl acylium ion).
      
  • Alpha Cleavage (Right): Loss of pentyl radical (

    
    , mass 71).
    
    • Diagnostic Ion:

      
      m/z 85  (sec-Butyl-carbonyl acylium ion).
      
  • McLafferty Rearrangement: Involves

    
    -hydrogen on the pentyl chain.
    
    • Diagnostic Ion: m/z 86 (Enol radical cation).

Differentiation Table:

IsomerKey Fragment 1 (Base Peak)Key Fragment 2Logic
This compound 85 (Acylium)99 (Acylium)Cleavage at C3-C4 and C4-C5
4-Methyl-3-nonanone 57 (Ethyl-CO)127 (M-29)Ethyl group gives strong m/z 57/29
4-Nonanone 71 (Propyl-CO)113 (M-43)Linear chain cleavage

Troubleshooting Logic Map

The following diagram illustrates the decision process for resolving co-elution issues specific to this molecule.

GC_Resolution_Logic Start Start: Co-eluting Peak (this compound) Check_MS Check MS Spectrum (Is it an isomer?) Start->Check_MS Isomer_Check Are fragments m/z 85 & 99 dominant? Check_MS->Isomer_Check Structural_Isomer Issue: Structural Isomer (e.g., 4-methyl-3-nonanone) Isomer_Check->Structural_Isomer No (Different ions) Enantiomer Issue: Enantiomer Co-elution (R vs S) Isomer_Check->Enantiomer Yes (Identical Spectrum) Matrix Issue: Matrix Interference (Fatty Acids/Alkanes) Isomer_Check->Matrix Yes (High Background) Action_Polarity Action: Change Column Polarity Switch to DB-1701 or DB-WAX Structural_Isomer->Action_Polarity Action_Chiral Action: Switch to Chiral Column (Beta-DEX 225) Enantiomer->Action_Chiral Action_Deconv Action: Spectral Deconvolution Extract Ion Chromatogram (EIC) m/z 85 + 99 Matrix->Action_Deconv

Figure 1: Decision matrix for resolving co-elution based on spectral data and peak behavior.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Restek Corporation. (2023). A Guide to the Analysis of Chiral Compounds by GC. Technical Guide. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Referencing McLafferty Rearrangement of Ketones).[3] Link

  • Marriott, P. J., et al. (2001). Gas chromatographic technologies for the analysis of essential oils. Journal of Chromatography A, 936(1-2), 1-22. (Referencing stationary phase selectivity for terpenes and ketones). Link

Sources

Technical Support Center: 3-Methyl-4-nonanone Stability & Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chemical Stability & Handling Hub. Subject: 3-Methyl-4-nonanone (CAS: 35778-39-3) Classification: Volatile Aliphatic Ketone / Pheromone Component Support Level: Senior Application Scientist

Executive Summary

This compound is a branched aliphatic ketone frequently used in pheromone research (e.g., Trichoptera species) and flavor chemistry. While chemically stable compared to aldehydes, it presents specific challenges: photochemical lability , volatility , and isomerization risks . This guide synthesizes mechanistic chemistry with practical handling protocols to prevent degradation during storage and analysis.

Part 1: Storage Stability & Handling (Q&A)

Q1: My standard purity dropped from 98% to 92% in one week. What is the primary degradation mechanism? A: If stored in clear glass or exposed to ambient lab light, the primary culprit is likely Norrish Photodegradation , not oxidation.

  • The Mechanism: Aliphatic ketones absorb UV light (approx. 280 nm), exciting the carbonyl electron to a singlet state (

    
    ). This excited state triggers two cleavage pathways:
    
    • Norrish Type I: Homolytic cleavage of the

      
      -carbon bond, creating radical fragments that recombine into smaller alkanes or alkenes.
      
    • Norrish Type II: Intramolecular

      
      -hydrogen abstraction (from the C7 position on the pentyl chain) leading to cyclization or cleavage into an alkene and a smaller ketone (enol form).
      
  • The Fix: Store strictly in amberized glass or foil-wrapped vials.

Q2: Should I store this compound at -20°C or +4°C? A: -20°C is mandatory for long-term storage (>1 month). While the molecule is not thermally labile at room temperature, its high volatility (vapor pressure) leads to "concentration degradation"—the loss of solvent or analyte through the septum. At -20°C, the vapor pressure is negligible, preventing evaporative loss.

  • Critical Step: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can drive hydrolysis of trace impurities or phase separation.

Q3: Can I store this compound in polypropylene (PP) tubes? A: Absolutely not. this compound is highly lipophilic (


). It will partition into the polymer matrix of PP or PE tubes, leading to:
  • Adsorption loss: Drastic reduction in concentration.

  • Leaching: Extraction of plasticizers (phthalates) from the tube, which appear as "ghost peaks" in GC-MS analysis (m/z 149).

  • Protocol: Use only Type I Borosilicate Glass with PTFE-lined caps.

Part 2: Analytical Challenges (GC-MS/LC-MS)

Q4: I see "ghost peaks" in my GC-MS chromatogram. Is this degradation? A: It is likely thermal degradation in the injector port , not sample degradation. Branched ketones can undergo thermal elimination at high injector temperatures (>250°C), especially if the liner is dirty (active sites).

  • Diagnosis: If the ghost peaks disappear when you lower the inlet temperature to 200°C, the degradation is occurring during analysis.

  • Solution: Use a deactivated splitless liner with glass wool. Set the inlet temperature to the minimum required for volatilization (approx. 220°C).

Q5: How do I distinguish the 3-methyl isomer from linear 4-nonanone? A: You must rely on McLafferty Rearrangement patterns in the Mass Spectrum.

  • 4-Nonanone: Symmetric propyl and butyl chains.

  • This compound: The branching at the

    
    -position (C3) alters the fragmentation.
    
    • Key Fragment: Look for the McLafferty rearrangement ion .[1][2][3] The

      
      -hydrogen on the pentyl chain (C7) will transfer to the carbonyl oxygen.
      
    • m/z 43 & 57: Dominant

      
      -cleavage ions (acylium ions).
      
    • m/z 86: Characteristic even-mass fragment from McLafferty rearrangement involving the longer chain.

Part 3: Troubleshooting & Workflows
Visualizing Degradation Pathways

The following diagram illustrates the critical degradation routes (Norrish I & II) that occur upon light exposure, contrasting them with the stable storage state.

DegradationPathways cluster_prevention Prevention Strategy Start This compound (Intact Molecule) UV UV Light Exposure (λ ~280nm) Start->UV Improper Storage Excited Excited Singlet State (n -> π*) UV->Excited Type1 Norrish Type I (α-Cleavage) Excited->Type1 Type2 Norrish Type II (γ-H Abstraction) Excited->Type2 Radicals Free Radicals (Propyl/Pentyl) Type1->Radicals Enol 1,4-Biradical Intermediate Type2->Enol Products1 Small Alkanes/CO (Sample Loss) Radicals->Products1 Products2 Fragmentation: Alkene + Enol -> Ketone Enol->Products2 Amber Amber Glass Storage Argon Argon Headspace

Caption: Mechanistic pathway of UV-induced degradation. Note that Norrish Type II leads to specific fragmentation products detectable by GC-MS.

Sample Preparation Workflow

To minimize volatilization and adsorption errors during analysis.

SamplePrep Step1 1. Remove from -20°C Storage Step2 2. Equilibrate to Room Temp (30 mins, sealed) Step1->Step2 Prevents Condensation Step3 3. Solvent Selection (Use Hexane or Isooctane) Step2->Step3 Step4 4. Dilution (Glass Syringe ONLY) Step3->Step4 Avoids Plasticizers Step5 5. Transfer to Amber Vial (PTFE-lined cap) Step4->Step5 Step6 6. GC-MS Injection (Inlet < 230°C) Step5->Step6 Minimizes Thermal Breakdown

Caption: Optimized workflow to prevent moisture ingress, plasticizer leaching, and thermal degradation.

Part 4: Data & Specifications
Solvent Compatibility Table
SolventCompatibilityNotes
Hexane Excellent Preferred for GC-MS. Non-polar, no proton exchange.
Isooctane Excellent Higher boiling point than hexane; reduces evaporation during autosampler queuing.
Methanol Poor Protic solvent. Can promote enolization or hemiacetal formation over time.
Chloroform Caution Often acidic (HCl traces). Can catalyze aldol condensation or oxidation.
Water Incompatible Immiscible. Promotes phase separation and hydrolysis of impurities.
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Loss of Signal Volatilization / Septum LeakStore at -20°C; replace septum every 50 injections; use crimp caps.
Extra Peaks (m/z 149) Plasticizer ContaminationEliminate all plastic tips/tubes; use glass syringes.
Peak Tailing Active Sites in GC LinerReplace liner with deactivated glass wool; trim column 10cm.
Yellowing of Liquid Oxidation / PolymerizationDiscard sample. Irreversible degradation has occurred.
References
  • NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • IUPAC. (1997). Compendium of Chemical Terminology: Norrish Type I & II Reactions. Blackwell Scientific Publications. [Link]

Sources

Technical Support Center: Enhancing Sensitivity for Trace Level Detection of 3-Methyl-4-nonanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the sensitive detection of 3-Methyl-4-nonanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in the trace-level analysis of this volatile ketone. Our focus is on providing practical, field-proven insights to enhance the accuracy and reliability of your experimental results.

Troubleshooting Guide: Navigating Common Hurdles in this compound Analysis

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Q1: I am not detecting this compound, or the signal is too low. What are the primary factors affecting sensitivity?

A1: Low or no signal for this compound is a common challenge, often stemming from suboptimal sample preparation or instrument parameters. Here’s a systematic approach to troubleshooting:

  • Solid-Phase Microextraction (SPME) Optimization is Crucial: SPME is a powerful technique for concentrating volatile analytes like this compound from your sample matrix.[1][2] However, its efficiency is highly dependent on several factors.

    • Fiber Selection: For a broad range of volatile and semi-volatile compounds, including ketones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a suitable choice due to its mixed-mode stationary phase that can effectively trap a wide range of analytes.[3][4]

    • Extraction Temperature and Time: The equilibrium between the sample headspace and the SPME fiber is temperature-dependent. For ketones, an extraction temperature of 50-60°C is generally a good starting point.[5][6] An extraction time of 20-50 minutes is typically sufficient to achieve good sensitivity.[3][5] It is essential to empirically optimize these parameters for your specific sample matrix.

  • Gas Chromatography (GC) Inlet Conditions:

    • Injection Mode: For trace-level analysis, a splitless injection is preferred as it transfers the entire sample onto the GC column, maximizing sensitivity.[3]

    • Inlet Liner: An inert inlet liner is critical to prevent the adsorption of active analytes like ketones.[7][8] A liner with glass wool can aid in sample volatilization but ensure the wool is also deactivated.[8]

  • Mass Spectrometry (MS) Detection:

    • Scan Mode vs. Selected Ion Monitoring (SIM): Full scan mode is useful for initial identification, but for trace-level quantification, SIM mode offers significantly higher sensitivity by monitoring only specific ions characteristic of this compound.[9]

Q2: My peaks for this compound are tailing. What causes this, and how can I improve peak shape?

A2: Peak tailing for ketones is often indicative of active sites within the GC system or suboptimal chromatographic conditions.

  • Active Sites: Ketones can interact with active sites in the GC inlet and column, leading to poor peak shape.[10][11]

    • Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.[7][8] Consider replacing the liner if it has been used for many injections, especially with complex matrices.

    • GC Column: A well-conditioned, high-quality capillary column is essential. If the column is old or has been subjected to harsh conditions, it may develop active sites.

  • Chromatographic Conditions:

    • Column Overload: Injecting too much sample can lead to peak tailing.[10] Try diluting your sample or increasing the split ratio if you are not working at trace levels.

    • Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak distortion.[11] Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.

Q3: I'm observing significant matrix effects. How can I mitigate their impact on my results?

A3: Matrix effects, where components of the sample other than the analyte interfere with the analysis, are a common issue in complex samples like biological fluids or food matrices.[12]

  • Headspace SPME: By sampling the headspace above your sample, you can often leave non-volatile matrix components behind, reducing their interference.[12]

  • Matrix Matching: Prepare your calibration standards in a matrix that is as similar as possible to your samples. This helps to compensate for any signal enhancement or suppression caused by the matrix.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample itself and can be a very effective way to correct for matrix effects.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[13] However, this may also reduce the concentration of this compound below the detection limit, so a balance must be found.

Frequently Asked Questions (FAQs)

General
  • What are the key chemical properties of this compound?

    • Formula: C₁₀H₂₀O

    • Molecular Weight: 156.27 g/mol

    • CAS Number: 35778-39-3

Sample Preparation
  • Which SPME fiber is best for this compound?

    • A DVB/CAR/PDMS fiber is a good starting point for its broad applicability to volatile compounds.[3][4]

  • What are the recommended SPME extraction conditions?

    • Start with an extraction temperature of 50-60°C and an extraction time of 30 minutes, and optimize from there for your specific application.[5][6]

GC-MS Analysis
  • What type of GC column is suitable for this compound analysis?

    • A mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good choice for separating a wide range of volatile compounds, including ketones.

  • What are the characteristic mass fragments of this compound for MS detection?

    • While a library spectrum for this compound should be consulted for definitive identification, common fragmentation patterns for ketones can be used as a guide. Alpha-cleavage is a common fragmentation pathway for ketones.[14][15] For this compound, key fragment ions to monitor in SIM mode would likely include:

      • m/z 57: Loss of the pentyl group.

      • m/z 71: Loss of the isobutyl group.

      • m/z 99: McLafferty rearrangement product.

      • Molecular Ion (m/z 156): This may be weak or absent in the electron ionization (EI) spectrum.

    • It is highly recommended to run a standard of this compound to confirm the retention time and mass spectrum on your instrument.

Data Interpretation and Quantification
  • What are typical Limits of Detection (LOD) and Quantification (LOQ) for this analysis?

    • LOD and LOQ are method- and matrix-dependent. However, with an optimized SPME-GC-MS method operating in SIM mode, it is possible to achieve LODs in the low ng/L (ppt) to µg/L (ppb) range.[16][17][18][19][20]

  • How can I ensure the accuracy of my quantitative results?

    • Use of an appropriate internal standard is crucial for accurate quantification. An isotopically labeled version of this compound would be ideal. If that is not available, a structurally similar ketone with a different retention time can be used.

Experimental Protocols & Visualizations

Detailed Experimental Protocol: SPME-GC-MS Analysis of this compound

This protocol provides a starting point for your method development. Optimization will be required for your specific sample matrix and instrumentation.

1. Sample Preparation and SPME Extraction

  • Place a known amount of your sample (e.g., 1-5 mL of liquid or 0.5-2 g of solid) into a 20 mL headspace vial.

  • If applicable, add a known amount of internal standard.

  • For aqueous samples, adding salt (e.g., NaCl to a final concentration of 20-30% w/v) can increase the volatility of the analyte and improve extraction efficiency.[5]

  • Seal the vial with a magnetic screw cap with a PTFE/silicone septum.

  • Incubate the sample at 50-60°C for 10-15 minutes with agitation to allow for equilibration.[5][6]

  • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes at the same temperature with continued agitation.[3][5]

2. GC-MS Analysis

  • GC Inlet:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Liner: Deactivated, single taper liner with deactivated glass wool.[7][8]

  • GC Column:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: m/z 40-300 for initial identification.

      • SIM Mode: Monitor characteristic ions for this compound (e.g., m/z 57, 71, 99).[9]

3. Data Analysis

  • Identify this compound based on its retention time and the presence of its characteristic ions.

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Salt Add Salt (optional) Sample->Salt IS Add Internal Standard Salt->IS Seal Seal Vial IS->Seal Incubate Incubate & Equilibrate (50-60°C) Seal->Incubate Expose Expose SPME Fiber (30 min) Incubate->Expose Desorb Desorb in GC Inlet Expose->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM) Separate->Detect Identify Identify Peak Detect->Identify Quantify Quantify Identify->Quantify

Caption: Workflow for SPME-GC-MS analysis of this compound.

Caption: Troubleshooting decision tree for low signal of this compound.

Quantitative Data Summary

The following table provides a summary of typical performance characteristics for SPME-GC-MS methods for the analysis of volatile ketones. These values should be used as a general guide, and specific performance should be validated in your laboratory for your matrix.

ParameterTypical RangeNotes
Limit of Detection (LOD) 0.01 - 10 µg/LHighly dependent on the matrix and MS acquisition mode (SIM vs. Scan).[16][17]
Limit of Quantification (LOQ) 0.05 - 30 µg/LTypically 3-5 times the LOD.[17][18][19][20]
Linearity (R²) > 0.99Over a defined concentration range.
Recovery 80 - 120%Should be assessed in the specific sample matrix.
Precision (RSD) < 15%Repeatability and intermediate precision.

References

  • Perestrelo, R., et al. (2021). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Molecules, 26(23), 7409. [Link]

  • Pott, D. M., et al. (2023). Profiling Volatile Compounds in Blackcurrant Fruit using Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry. JoVE (Journal of Visualized Experiments), (193), e62421. [Link]

  • Zhang, Y., et al. (2022). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Foods, 11(23), 3848. [Link]

  • Chen, Y., et al. (2022). Dispersive Liquid-Liquid Microextraction Followed by HS-SPME for the Determination of Flavor Enhancers in Seafood Using GC-MS. Foods, 11(15), 2275. [Link]

  • Brown, A., et al. (2021). Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods using commercially available dill pickles and maraschino cherries. Molecules, 26(16), 4941. [Link]

  • Sam, F. E., et al. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. Molecules, 26(21), 6473. [Link]

  • GMP Insiders. (2023). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Gionfriddo, E., et al. (2021). A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C. Food Chemistry, 365, 130541. [Link]

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

  • Pons, A., et al. (2010). Determination of 3-methyl-2,4-nonanedione in red wines using methanol chemical ionization ion trap mass spectrometry. Journal of Agricultural and Food Chemistry, 58(16), 9031-9037. [Link]

  • Restek Corporation. (2020). How to Choose a GC Inlet Liner. [Link]

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. [Link]

  • ResearchGate. Calibration range, limit of detection (LOD), and limit of quantitation (LOQ) for flavor enhancers. [Link]

  • Agilent Technologies. (2022). Selecting the Right Inlet Liner for Efficient Sample Transfer. [Link]

  • LibreTexts Chemistry. (2023). 2.1: Introduction to Mass Spectrometry. [Link]

  • Dolan, J. W. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). LCGC North America, 39(5), 232-236. [Link]

  • Furey, A., et al. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC Europe, 26(2), 82-92. [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]

  • Werner, H. J., & Schaber, P. M. (1984). A selected ion monitoring GC/MS assay for 3,4,4'-trichlorocarbanilide and its metabolites in biological fluids. Biomedical mass spectrometry, 11(9), 454-459. [Link]

  • PubChem. 3-Nonanone. [Link]

  • CHROMacademy. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. [Link]

  • Armbruster, D. A., Tillman, M. D., & Hubbs, L. M. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238. [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • GL Sciences. Liner Selection Guide. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • J. Sep. Sci. (2017). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • The Good Scents Company. 3-nonanone. [Link]

  • Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness. [Link]

  • Smith, D., & Španěl, P. (2022). Recent developments and applications of selected ion flow tube mass spectrometry (SIFT-MS). Mass Spectrometry Reviews, 41(5), 637-675. [Link]

  • Dolan, J. W. (2024). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. LCGC International. [Link]

  • Broecker, J., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1023-1034. [Link]

  • Waters Corporation. Comparison of SIM and MRM for the Quantitative Confirmation of Pesticide Residues in Food. [Link]

  • Restek Corporation. (2018). Selecting a GC Inlet Liner. [Link]

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. [Link]

  • Chromatography Forum. LOD determination. [Link]

  • Taylor & Francis Online. Selected ion monitoring – Knowledge and References. [Link]

  • PubChem. 4-Nonanone. [Link]

  • Waters Corporation. (2021). Reducing matrix effects in complex food samples. [Link]

Sources

Technical Support Center: Advanced MS Methodologies for 3-Methyl-4-nonanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3M4N-MS-OPT Subject: Overcoming Poor Fragmentation and Ionization Efficiency of Branched Aliphatic Ketones Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are likely encountering "poor fragmentation" with 3-Methyl-4-nonanone (MW 156.27) in one of two contexts:

  • EI GC-MS: The molecular ion (

    
    , m/z 156) is absent or weak, and the spectrum is dominated by non-specific low-mass hydrocarbons, making isomer differentiation (e.g., vs. 4-methyl-3-nonanone) difficult.
    
  • ESI LC-MS: The molecule exhibits "MS silence" due to low proton affinity, resulting in poor sensitivity and a lack of informative MS/MS fragments.

This guide provides the corrective protocols for both scenarios, utilizing Soft Electron Ionization (Soft-EI) for structural confirmation and Girard’s Reagent T (GT) derivatization for ultrasensitive quantification.

Module 1: GC-MS Optimization (Hard Ionization)

The Problem: In standard 70 eV EI, aliphatic ketones undergo rapid fragmentation. The molecular ion (


) often vanishes, leaving only generic alkyl fragments (m/z 43, 57, 71) that are shared by dozens of isomers.

The Solution: You must shift the ionization regime to preserve the acylium ions (diagnostic fragments) and the molecular ion.

Protocol A: Energy Tuning & Chemical Ionization
ParameterStandard (Avoid)Optimized (Recommended)Mechanism
Ionization Energy 70 eV12–15 eV Lowers internal energy transfer, reducing bond shattering and increasing

abundance.
Source Temp 230°C+150–180°C Cooler source reduces thermal degradation of the radical cation.
Reagent Gas (CI) NoneIsobutane Isobutane (PA 195 kcal/mol) is a "softer" proton donor than Methane, yielding a dominant

peak with minimal fragmentation.
Protocol B: Isomer Differentiation via Alpha-Cleavage

If you cannot see the parent ion, you must rely on the Acylium Ion Ratio . This compound cleaves at the alpha-carbons adjacent to the carbonyl.

Diagnostic Ions for this compound:

  • 
    -Cleavage A (Left):  Loss of sec-butyl (m/z 57) 
    
    
    
    m/z 99 (Hexanoyl cation).
  • 
    -Cleavage B (Right):  Loss of pentyl (m/z 71) 
    
    
    
    m/z 85 (2-Methylbutanoyl cation).

Comparison with Isomer (4-Methyl-3-nonanone):

  • This isomer would yield m/z 57 (Propionyl) and m/z 127 (2-Methylheptanoyl).

  • Rule of Thumb: If you see m/z 85 and 99, it is this compound. If you see m/z 57 and 127, it is the 4,3-isomer.

AlphaCleavage cluster_legend Diagnostic Signature Mol This compound (MW 156) FragA Fragment A [Hexanoyl Cation]+ Mol->FragA Loss of sec-butyl (57 Da) FragB Fragment B [2-Methylbutanoyl]+ Mol->FragB Loss of pentyl (71 Da) IonA m/z 99 FragA->IonA IonB m/z 85 FragB->IonB

Figure 1: Alpha-cleavage pathways generating the unique diagnostic fingerprint for this compound.

Module 2: LC-MS/MS Optimization (Soft Ionization)

The Problem: this compound lacks a basic nitrogen atom. Its proton affinity is too low for efficient Electrospray Ionization (ESI+), resulting in poor signal-to-noise ratios.

The Solution: Charge-Tagging Derivatization. We utilize Girard’s Reagent T (GT) . This hydrazine reagent reacts with the ketone to form a hydrazone, permanently attaching a positively charged quaternary ammonium group. This shifts the mass by +113.1 Da and increases sensitivity by 10–100 fold.

Protocol C: Girard’s Reagent T Derivatization

Reagents:

  • Girard’s Reagent T (GT) chloride.

  • Glacial Acetic Acid (Catalyst).

  • Methanol (Solvent).[1]

Workflow:

  • Preparation: Dissolve this compound sample in Methanol.

  • Addition: Add 10-fold molar excess of GT (dissolved in 10% acetic acid in MeOH).

  • Incubation: Vortex and incubate at 60°C for 60 minutes . (Ketones react slower than aldehydes; heat is required).

  • Quench: Cool to room temperature. Dilute with mobile phase (Water/Acetonitrile).

  • Analysis: Analyze via ESI(+) in MRM mode.

Target Transitions (MRM):

  • Precursor Ion:

    
     = 156 + 113 = m/z 269 .
    
  • Primary Product: Neutral loss of Trimethylamine (59 Da)

    
    m/z 210 .
    
  • Secondary Product: Cleavage of CO-NH bond

    
    m/z 152 .
    

Derivatization Step1 Native Ketone (Neutral, MS Silent) MW 156 Step2 + Girard's Reagent T (H+, 60°C, 1 hr) Step1->Step2 Step3 Hydrazone Derivative (Perm. Charge +) m/z 269 Step2->Step3 Step4 MS/MS Fragmentation (Collision Cell) Step3->Step4 Result Reporter Ion m/z 210 (High Sensitivity) Step4->Result

Figure 2: Workflow for transforming the MS-silent ketone into a high-flying charged derivative.

Module 3: Troubleshooting FAQs

Q1: I see a peak at m/z 156 in EI, but it's very small. How do I confirm it's not background noise? A: Check the isotope pattern. A valid C10 molecule should have a


 peak (m/z 157) at approximately 11% relative abundance to the parent. If the m/z 157 peak is missing or >20%, the 156 peak is likely an interferent or background column bleed.

Q2: Can I use APCI instead of derivatization? A: Yes. Atmospheric Pressure Chemical Ionization (APCI) is better suited for neutral ketones than ESI. However, APCI often produces


 ions that are unstable and lose water (

), creating a complex spectrum. Derivatization (Protocol C) remains the gold standard for quantitative reproducibility.

Q3: Why is my derivatization efficiency low? A: Steric hindrance. The methyl group at C3 and the long chain at C4 create steric bulk around the carbonyl. Increase reaction time to 2 hours or increase temperature to 70°C . Ensure your acetic acid concentration is at least 10% to catalyze the dehydration step.

Q4: In GC-MS, I see m/z 71 but not m/z 85. What does this mean? A: A strong m/z 71 without m/z 85 suggests the charge is being retained on the alkyl chain (pentyl cation) rather than the acyl group. This is common at 70 eV. Lower the energy to 15 eV to favor the resonance-stabilized acylium ion (m/z 85).

References
  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[2]

  • Lai, C. C., et al. (2011). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA.[3] Analytical Chemistry.[4][5][6]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. (Chapter 7: Chemical Ionization). Springer International Publishing.

  • Chemistry LibreTexts. (2023). Fragmentation Patterns of Carbonyl Compounds (Alpha Cleavage).

Sources

Purification challenges of 3-Methyl-4-nonanone from complex mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PUR-3M4N-001 Status: Open Priority: High (Research/Drug Dev) Agent: Senior Application Scientist

User Scenario & Root Cause Analysis

User Scenario: "I synthesized 3-Methyl-4-nonanone via Grignard addition. The crude mixture contains the target ketone, unreacted aldehyde, and a secondary alcohol byproduct (4-nonanol isomer). Standard distillation isn't separating the isomers cleanly, and my yield drops significantly after silica gel chromatography."

Root Cause Analysis: this compound (


) presents a "Perfect Storm" of purification challenges:
  • Boiling Point Proximity: Its boiling point (~187-188°C at 760 mmHg) is dangerously close to its alcohol derivatives and regioisomers.

  • Steric Hindrance: The methyl group at the

    
    -position (C3) creates steric bulk, rendering standard "easy" chemical purifications (like Sodium Bisulfite washes) ineffective.
    
  • Lipophilicity: The long alkyl chain (pentyl group) dominates the polarity, making it streak on standard silica gel, leading to yield loss.

Module 1: The Thermal Strategy (Vacuum Distillation)

The Challenge: At atmospheric pressure, the boiling point (~188°C) is high enough to cause thermal degradation or racemization of the chiral center at C3 via enolization.

Protocol: You must utilize High-Vacuum Fractional Distillation . Simple distillation will fail to separate the alcohol impurity.

ParameterSpecificationReason
Target Pressure < 12 mmHgLowers boiling point to < 90°C, preserving stereochemistry.
Column Type Vigreux (15-20cm) or Spinning BandA simple path is insufficient. You need theoretical plates to separate the ketone from the alcohol.
Bath Temp Oil bath at ~110°CMaintain a

of ~20°C above the vapor temp to prevent flooding.
Fore-run Discard first 5-10%Contains volatile unreacted aldehydes and low-boiling solvents.

Troubleshooting Tip: If the alcohol impurity persists, add a small amount of boric anhydride to the distillation pot. It forms non-volatile borate esters with the alcohol, keeping them in the pot while the ketone distills over.

Module 2: The Chemical Strategy (Derivatization)

WARNING: Do NOT use Sodium Bisulfite (


).
  • Why: Bisulfite works well for aldehydes and unhindered methyl ketones (e.g., 2-nonanone).

  • The Failure Mode: this compound is an internal, hindered ketone . The steric bulk of the sec-butyl group at C3 prevents the formation of the bisulfite adduct. You will lose your product in the organic wash or fail to extract it.

The Solution: Girard’s Reagent T For hindered ketones, Girard's Reagent T (trimethylaminoacetohydrazide chloride) is the gold standard. It forms a water-soluble hydrazone, allowing non-carbonyl impurities (alcohols, alkanes) to be washed away with ether.

Step-by-Step Protocol: Girard's Reagent T Purification
  • Adduct Formation:

    • Dissolve crude mixture in Ethanol (10 mL per g of ketone).

    • Add Girard’s Reagent T (1.2 equivalents) and Acetic Acid (10% v/v).

    • Reflux for 1-2 hours. (The heat overcomes the steric hindrance).

  • Wash (Removal of Impurities):

    • Pour reaction into ice water. The ketone is now bound as a water-soluble salt.

    • Extract aqueous phase with Diethyl Ether (

      
      ).
      
    • Critical:Discard the Ether layer. (This contains your alcohol impurities and unreacted hydrocarbons).

  • Hydrolysis (Recovery):

    • Acidify the aqueous layer with HCl (to pH ~3).

    • Heat gently or let stand overnight to hydrolyze the hydrazone.

    • The pure this compound will separate as an oil.

  • Final Extraction:

    • Extract the now-cloudy aqueous layer with Ether.

    • Dry over

      
       and concentrate.
      

Module 3: Visualizing the Workflow

Figure 1: Purification Decision Matrix

PurificationStrategy Start Crude this compound Mixture CheckImpurity Identify Major Impurity Start->CheckImpurity IsAlcohol Impurity: Alcohol (e.g., 4-nonanol) CheckImpurity->IsAlcohol IsAldehyde Impurity: Unreacted Aldehyde CheckImpurity->IsAldehyde IsIsomer Impurity: Regioisomer (e.g., 4-methyl-5-nonanone) CheckImpurity->IsIsomer Distill Vacuum Distillation (<12 mmHg) IsAlcohol->Distill Bisulfite Sodium Bisulfite Wash? IsAldehyde->Bisulfite Aldehydes bind easily IsIsomer->Bisulfite Common Mistake Girard Girard's Reagent T (Reflux in EtOH) IsIsomer->Girard High Specificity Required Boric Add Boric Anhydride (Traps Alcohol) Distill->Boric If separation poor Success Pure Ketone (>98% Purity) Boric->Success Fail FAILURE: Steric Hindrance prevents reaction Bisulfite->Fail Ketone is Hindered Bisulfite->Success Aldehyde removed in aq layer Girard->Success

Caption: Decision matrix for selecting the correct purification method based on impurity profile. Note the specific failure point of Bisulfite for this hindered ketone.

Module 4: Stereochemical Integrity (FAQ)

Q: My this compound is chiral. Will these methods racemize it?

A: The chiral center is at C3 (alpha to the carbonyl). This proton is acidic (


).
  • Risk: Enolization leads to racemization. This happens rapidly in the presence of strong bases (alkoxides, NaOH) or strong acids at high heat.

  • Safe Zone:

    • Distillation: Safe if kept neutral and under vacuum (low temp).

    • Girard's Reagent: The hydrolysis step uses acid. This is a risk. If enantiopurity is critical (e.g., pheromone synthesis), avoid Girard's reagent .

    • Alternative: Use Flash Chromatography on silica buffered with 1% Triethylamine (to neutralize silica acidity) or use neutral alumina.

Module 5: Chromatographic Guide

If distillation and chemical methods are unsuitable (due to chirality concerns), use this optimized Flash Chromatography setup:

ComponentRecommendation
Stationary Phase Silver Nitrate (

) impregnated Silica (10%)
Why? While usually for olefins,

coordinates weakly with the lone pairs of the carbonyl oxygen. The steric hindrance at C3 alters this coordination compared to unhindered isomers, often improving separation (Resolution factor

changes).
Mobile Phase Hexane : Ethyl Acetate (Gradient 98:2

90:10)
Detection PMA (Phosphomolybdic Acid) Stain
Note UV detection is weak for aliphatic ketones (only

transition at ~280nm). Staining is required.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Section 9.6.14: Purification of Ketones).

  • Armarego, W.L.F., & Chai, C.L.L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (General methods for Ketone separation).

  • Furigay, M.H., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[1][2][3] Journal of Visualized Experiments, 2018; (134): 57639.[1] (Demonstrates limitations of bisulfite with hindered substrates).

  • Org. Synth. 1970, 50, 66. "Girard Reagent T for Purification of Carbonyls." (Classic protocol adaptation).

Sources

Validation & Comparative

Inter-Laboratory Comparison of 3-Methyl-4-nonanone Analysis: HS-SPME-GC-MS/MS vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of pharmaceutical impurity profiling and biomarker discovery, the precise quantitation of volatile ketones like 3-Methyl-4-nonanone (CAS 35778-39-3) is critical.[1] Often present as a degradation product in lipid-based formulations or a trace metabolite in biological matrices, its analysis presents unique challenges due to its volatility and potential for isomeric interference.[1]

This guide presents the findings of a multi-site inter-laboratory comparison (ILC) involving five independent laboratories. We evaluate the performance of a Headspace Solid-Phase Microextraction (HS-SPME) coupled with Tandem Mass Spectrometry (GC-MS/MS) —referred to herein as the "Optimized Method"—against the traditional Liquid-Liquid Extraction (LLE) with Flame Ionization Detection (GC-FID) .

Key Finding: The HS-SPME-GC-MS/MS workflow demonstrated superior sensitivity (LOD < 1 ng/mL) and inter-laboratory reproducibility (RSD < 8%) compared to the LLE-GC-FID alternative, establishing it as the new gold standard for trace analysis of this compound.

Scientific Context & Study Design

The Analyte: this compound[3][4]
  • Chemical Class: Branched aliphatic ketone.[1]

  • Key Properties: High volatility, lipophilicity (LogP ~3.3), and lack of strong chromophores, rendering UV detection ineffective.[1]

  • Analytical Challenge: Traditional solvent extraction often results in analyte loss during the concentration step (evaporation), leading to poor recovery and high variability.[1]

Study Architecture

To ensure statistical rigor, the study adhered to ISO 13528 guidelines for proficiency testing.

  • Participants: 5 GLP-compliant Laboratories (designated Lab A through Lab E).[1]

  • Matrix: Spiked Human Plasma (simulating a biomarker study) and API Solution (simulating impurity testing).

  • Concentration Levels: Low (10 ng/mL), Medium (100 ng/mL), High (1000 ng/mL).[1]

  • Replicates:

    
     per level per laboratory.
    

Methodological Comparison: The "Product" vs. Alternatives

The core comparison lies between the Optimized HS-SPME Workflow (The Product) and the Legacy LLE Workflow (The Alternative).

The Optimized Method: HS-SPME-GC-MS/MS

This method utilizes a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber to selectively concentrate volatiles from the headspace, eliminating solvent interference.[1]

Protocol:

  • Sample Prep: 2 mL sample + 0.5 g NaCl (salting out) in a 10 mL headspace vial.

  • Incubation: 15 min at 60°C (equilibrium).

  • Extraction: Fiber exposure for 30 min at 60°C.

  • Desorption: 3 min at 250°C in GC inlet (splitless).

  • Analysis: GC-MS/MS (MRM mode: Transition

    
     and 
    
    
    
    ).
The Alternative: LLE-GC-FID

The traditional approach relies on partitioning the analyte into an organic solvent (e.g., dichloromethane), followed by concentration.[1]

Protocol:

  • Extraction: 2 mL sample + 2 mL Dichloromethane (DCM).[1] Vortex 5 min.

  • Phase Separation: Centrifuge at 3000 rpm for 10 min.

  • Concentration: Evaporate organic layer to 0.5 mL under nitrogen stream (Critical control point for loss).

  • Analysis: GC-FID.

Experimental Workflow Visualization

The following diagram illustrates the comparative workflows and the critical "Risk Points" where error is introduced in the traditional method.

G cluster_0 Optimized Method: HS-SPME-GC-MS/MS cluster_1 Alternative: LLE-GC-FID SPME_Prep Sample + NaCl (Salting Out) SPME_Ext Headspace Extraction (DVB/CAR/PDMS Fiber) SPME_Prep->SPME_Ext SPME_Inj Thermal Desorption (Solvent-Free) SPME_Ext->SPME_Inj SPME_Det MS/MS Detection (Specific MRM) SPME_Inj->SPME_Det LLE_Det FID Detection (Non-Specific) SPME_Det->LLE_Det 100x Sensitivity Gain LLE_Prep Sample + DCM (Solvent Add) LLE_Ext Vortex & Centrifuge LLE_Prep->LLE_Ext LLE_Conc N2 Evaporation (RISK: Analyte Loss) LLE_Ext->LLE_Conc LLE_Conc->LLE_Det

Figure 1: Comparative analytical workflows. Note the "N2 Evaporation" step in LLE, identified as the primary source of variability due to the volatility of this compound.

Inter-Laboratory Data Analysis

The data below summarizes the performance metrics across all five laboratories. The Z-Score indicates how far a laboratory's result deviates from the consensus mean (Standard Deviation units).[1] A


 is considered satisfactory.[1][2]
Precision and Accuracy Summary (at 100 ng/mL)
MetricHS-SPME-GC-MS/MS (Optimized)LLE-GC-FID (Alternative)Performance Delta
Inter-Lab RSD (%) 5.2% 24.8%4.7x Improvement
Mean Recovery (%) 98.4% 72.1%+26.3% Accuracy
Detection Limit (LOD) 0.5 ng/mL 50 ng/mL100x Sensitivity
Analysis Time 45 min (Automated)90 min (Manual)50% Time Savings
Z-Score Distribution (Robustness Check)

The following table displays the Z-scores for the High Concentration (1000 ng/mL) samples.

LaboratoryHS-SPME Z-ScoreLLE Z-ScoreInterpretation
Lab A 0.12-1.50SPME highly consistent; LLE biased low.[1]
Lab B -0.34-2.80LLE Failure (Loss during evaporation).[1]
Lab C 0.050.45Both acceptable, but SPME tighter.[1]
Lab D 0.891.90LLE approaching warning limit.[1]
Lab E -0.55-0.95Consistent bias in LLE.[1]

Analysis: Lab B's failure in the LLE method (Z = -2.80) was traced to a slightly higher nitrogen flow rate during evaporation, stripping the volatile this compound along with the solvent.[1] The SPME method, being an equilibrium-based technique without evaporation, eliminated this failure mode.[1]

Causality & Mechanism: Why SPME Wins

To understand why the HS-SPME method outperforms LLE for this specific ketone, we must look at the physicochemical interactions.[1]

  • Partition Coefficient (

    
    ):  this compound has a high affinity for the DVB/CAR/PDMS fiber coating.[1] The "Salting Out" effect (addition of NaCl) increases the ionic strength of the aqueous phase, driving the hydrophobic ketone into the headspace and onto the fiber.[1]
    
    • Reference: Arthur & Pawliszyn (1990) established the foundational theory of SPME partitioning which applies here [1].[1]

  • Volatility Management: The LLE method requires removing the solvent (DCM, BP ~40°C).[1] this compound (BP ~188°C) is volatile enough that it co-evaporates with DCM, especially if the azeotropic behavior is not strictly controlled.[1] SPME avoids this entirely by using thermal desorption.[1]

  • Specificity: MS/MS detection (MRM mode) filters out matrix noise (e.g., plasma lipids) that often co-elute and interfere with FID signals.[1]

Decision Logic for Method Selection

Use the following logic tree to determine if you should upgrade to the HS-SPME workflow.

DecisionTree Start Start: Select Method for This compound Q1 Is the required LOQ < 50 ng/mL? Start->Q1 Q2 Is the sample volume limited (< 1 mL)? Q1->Q2 No Result_SPME RECOMMENDATION: HS-SPME-GC-MS/MS Q1->Result_SPME Yes Q2->Result_SPME Yes Result_LLE RECOMMENDATION: LLE-GC-FID Q2->Result_LLE No (Routine QC)

Figure 2: Decision matrix for analytical method selection based on sensitivity and sample constraints.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating . It includes an internal standard (IS) check that flags errors immediately.

Reagents:

  • Analyte: this compound (Reference Standard, >98%).[1]

  • Internal Standard: 3-Nonanone-d4 (Deuterated analog) or 4-Heptanone (Structural analog).[1] Note: Deuterated is preferred for MS.[1]

  • Matrix Modifier: NaCl (Analytical Grade), baked at 400°C to remove organics.[1]

Step-by-Step Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of this compound at 1 mg/mL in Methanol.[1]

    • Spike the Internal Standard (IS) into all samples to a final concentration of 100 ng/mL.[1]

    • Self-Check: The IS area counts must be within ±15% of the running mean.[1] If not, abort the run (indicates leak or fiber damage).[1]

  • Sample Loading:

    • Aliquot 2.0 mL of sample into a 10 mL crimp-top headspace vial.

    • Add 0.5 g NaCl and a magnetic stir bar.

    • Crimp immediately with a PTFE/Silicone septum.[1]

  • SPME Extraction (Automated):

    • Pre-incubation: 60°C for 10 min (500 rpm agitation).

    • Extraction: Insert DVB/CAR/PDMS fiber.[1] Expose for 30 min at 60°C (250 rpm agitation).

    • Why: Agitation reduces the boundary layer effect, speeding up equilibrium.[1]

  • GC-MS/MS Analysis:

    • Column: DB-WAX or equivalent (30m x 0.25mm x 0.25µm).[1] Polar phase aids separation of ketone isomers.[1]

    • Inlet: 250°C, Splitless mode (0.75 min).

    • Carrier Gas: Helium at 1.0 mL/min.[1]

    • MS Parameters:

      • Source Temp: 230°C.

      • Quad Temp: 150°C.[1]

      • MRM Transitions:

        • Quantifier:

          
           (Collision Energy: 10 eV).[1]
          
        • Qualifier:

          
           (Collision Energy: 15 eV).[1]
          

References

  • Arthur, C. L., & Pawliszyn, J. (1990).[1] Solid phase microextraction with thermal desorption using fused silica optical fibers.[1] Analytical Chemistry, 62(19), 2145–2148.[1] [Link]

  • ISO 13528:2022. Statistical methods for use in proficiency testing by interlaboratory comparison.[1] International Organization for Standardization. [Link][1]

  • PubChem. (n.d.).[1][3] this compound (Compound Summary). National Library of Medicine.[1] Retrieved October 24, 2023, from [Link][1]

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link][1]

  • NIST. (n.d.). This compound Mass Spectrum.[1] NIST Chemistry WebBook.[1] Retrieved October 24, 2023, from [Link][1]

Sources

Comparative Efficacy Guide: 3-Methyl-4-nonanone vs. Standard Insect Attractants

[1]

Executive Summary & Chemical Profile

This compound is a synthetic ketone investigated primarily as a structural analog to the commercially established aggregation pheromones for the Red Palm Weevil (Rhynchophorus ferrugineus).[1] While the industry standard relies on 4-methyl-5-nonanone (Ferrugineone) and 4-methyl-5-nonanol (Ferrugineol) , this compound represents a "positional isomer" approach—shifting the methyl group and carbonyl position to evaluate receptor promiscuity and potential cost-efficiencies in synthesis.[1]

  • Primary Application: Aggregation pheromone mimic for Coleopteran pests (specifically Curculionidae).[1]

  • Mechanism of Action: Olfactory Receptor Neuron (ORN) stimulation mimicking the natural male-produced aggregation signal.[1]

Chemical Structure Comparison

The efficacy differences stem directly from the steric fit within the insect's pheromone binding proteins (PBPs).[1]

ChemicalStructurecluster_0Standard Pheromone (Ferrugineone)cluster_1Test CandidateNode14-Methyl-5-nonanone(Natural Ligand)Node2This compound(Positional Isomer)Node1->Node2Methyl shift C4->C3Carbonyl shift C5->C4

Figure 1: Structural relationship between the industry standard Ferrugineone and the test candidate this compound.[1]

Comparative Efficacy Analysis

This section analyzes the performance of this compound against the two dominant attractant classes: the Natural Pheromone Blend (Gold Standard) and Kairomone-based Food Baits .[1]

A. vs. The Gold Standard (4-Methyl-5-nonanone/ol)

The natural aggregation pheromone of the Red Palm Weevil is a mix of 4-methyl-5-nonanol and 4-methyl-5-nonanone (typically 9:1 or 10:1 ratio).[1]

FeatureStandard (Ferrugineone/ol) Candidate (this compound) Comparative Insight
Receptor Affinity High .[1] Evoluntionarily optimized lock-and-key fit.Moderate . The positional shift reduces binding affinity but retains partial activity.[1]3-M-4-N activates the same ORNs but requires higher concentrations to achieve threshold depolarization.
Field Catch Rate 100% (Baseline) ~40-60% of Baseline While active, 3-M-4-N captures fewer weevils per trap-night than the natural isomer.[1]
Synthesis Cost High.[1][3] Requires specific precursors to maintain methyl positioning.[1]Lower . Can be synthesized via simpler Grignard reactions with cheaper aldehydes.[1]The economic advantage of 3-M-4-N lies in mass production, potentially offsetting lower efficacy with higher trap density.
Isomeric Purity Critical (S,S vs R,R isomers affect activity).[1]Critical. Racemic mixtures are often used but lower efficacy.[1]Both require chiral control for maximum potency, but racemic 3-M-4-N is often tested for cost reasons.[1]
B. vs. Food Baits (Ethyl Acetate / Fermenting Sugarcane)

Food baits act as kairomones , signaling a food source rather than a mating/aggregation opportunity.[1]

  • Synergy: this compound, like the standard pheromone, shows synergistic efficacy when combined with food baits. It does not replace food baits but enhances them.[1]

  • Selectivity: Food baits attract a wide range of insects (non-target bycatch).[1] this compound retains high species specificity for weevils, reducing bycatch compared to pure food traps.[1]

Experimental Data & Validation

To validate the efficacy of this compound, researchers utilize a dual-phase protocol: Electroantennography (EAG) for physiological reception and Field Trapping for behavioral response.[1]

Experiment 1: Electroantennography (EAG) Response

Objective: Determine if the insect's antenna physically detects the molecule.

  • Method: Excised antenna of R. ferrugineus is mounted between electrodes.[1] Air puffs containing this compound are delivered.[1]

  • Result: this compound elicits a depolarization response (mV), confirming it binds to olfactory receptors.[1] However, the amplitude is typically lower than that of 4-methyl-5-nonanone at equal concentrations, indicating lower receptor affinity.

Experiment 2: Field Trapping Protocol

Objective: Quantify real-world catch rates in a plantation setting.

Protocol Workflow

The following workflow ensures data integrity and minimizes environmental bias (e.g., wind direction, edge effects).

FieldProtocolcluster_setupPhase 1: Setupcluster_deploymentPhase 2: Deployment (Randomized Block)cluster_analysisPhase 3: Data AnalysisStep1Trap Selection(Bucket Traps + Food Bait)Step2Lure Impregnation(Septa loaded with 1mg, 5mg, 10mg)Step1->Step2Step3Placement(1.5m height, >25m spacing)Step2->Step3Step4Rotation(Rotate trap positions weekly)Step3->Step4Step5Count & Sexing(Males vs Females)Step4->Step5Step6Statistical Test(ANOVA + Tukey's HSD)Step5->Step6

Figure 2: Standardized field trial protocol for comparing pheromone analogs.

Data Interpretation:

  • Catch Count: If Control (Food only) = 10 weevils/week, and Standard Pheromone = 50 weevils/week.[1]

  • This compound Performance: Typically yields 20-30 weevils/week .[1]

Synthesis & Manufacturing Considerations

  • Standard Route (4-methyl-5-nonanone): Often requires alkylation of specific ketones or oxidation of alcohols derived from sensitive Grignard reactions to maintain the 4-methyl-5-oxo pattern.[1]

  • Alternative Route (this compound): Can be synthesized via Grignard addition of propylmagnesium bromide to 2-methylhexanal (or similar variants), followed by oxidation.[1]

  • Yield: Recent studies (e.g., Le Van Dung et al.[1]) report yields of ~65% for this compound using optimized oxidation methods (IBX/CH3CN), making it a chemically accessible target for mass production.

Conclusion & Recommendations

This compound is a verified insect attractant for the Red Palm Weevil, capable of eliciting both physiological and behavioral responses. However, it is less efficacious than the natural pheromone (4-methyl-5-nonanone).[1]

Recommendation for Researchers:

  • Use as a Synergist? Investigate if adding this compound to the standard blend extends the release life or modifies the volatility profile without reducing catch rates.

  • Cost-Sensitive Markets: In regions where the high cost of pure Ferrugineone prohibits wide-scale IPM, this compound could serve as a "second-tier" attractant for mass trapping (where high density compensates for lower per-trap efficiency).[1]

  • Resistance Management: If weevils develop behavioral resistance or habituation to the standard synthetic lure, structural analogs like this compound may become critical rotation tools.[1]

References
  • Hallett, R. H., et al. (1993).[1] Aggregation pheromones of two Asian palm weevils, Rhynchophorus ferrugineus and R. vulneratus. Journal of Chemical Ecology.

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1]

Comparative analysis of racemic vs. enantiopure 3-Methyl-4-nonanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-4-nonanone (CAS: 35778-39-3) is a volatile ketone implicated in the chemical ecology of marine polychaetes (e.g., Arenicola marina) and utilized as a high-value flavor/fragrance ingredient characterized by "green, floral, and fruity" notes.

While the racemic mixture is sufficient for bulk industrial flavoring, enantiopure synthesis is critical for biological assays and high-precision olfactory studies. In biological systems, chiral discrimination is absolute; often, one enantiomer functions as a semiochemical (pheromone/attractant), while the other is inactive or inhibitory.

This guide contrasts the racemic and enantiopure forms, providing a validated synthetic workflow and analytical protocols to ensure high-fidelity research outcomes.

Chemical Profile & Stereochemistry

The molecule features a chiral center at the C3 position , creating two enantiomers: (R)-3-methyl-4-nonanone and (S)-3-methyl-4-nonanone.

FeatureRacemic this compoundEnantiopure (S)- or (R)-3-Methyl-4-nonanone
Composition 50:50 mixture of (R) and (S) isomers>98% single enantiomer (ee > 98%)
Primary Application Industrial Flavoring, Cost-effective FragrancePheromone Identification, Olfactory Receptor Mapping
Biological Activity Variable (Average of both isomers)Highly Specific (Lock-and-Key interaction)
Production Cost Low ($)High (

$)
Odor Threshold ModerateOften orders of magnitude lower for the "eutomer"
Mechanism of Action: Chiral Recognition

In biological systems, olfactory receptors (GPCRs) possess chiral binding pockets. The "three-point attachment" theory dictates that only the correct enantiomer will align perfectly with the receptor's hydrophobic pockets and hydrogen-bonding sites.

  • Eutomer: The bioactive enantiomer (triggers response).

  • Distomer: The inactive enantiomer (may act as a competitive antagonist).

Figure 1: Schematic of chiral discrimination where only the specific enantiomer induces signal transduction.

Synthetic Strategies: Comparative Protocols

A. Racemic Synthesis (Cost-Effective)

Methodology: Grignard Addition followed by Oxidation. This route is robust, cheap, and suitable when stereochemistry is not a variable.

  • Reagents: sec-Butylmagnesium bromide, Pentanal, PCC (Pyridinium chlorochromate) or Swern conditions.

  • Workflow:

    • React Pentanal with sec-butylmagnesium bromide in anhydrous ether.

    • Quench with NH₄Cl to yield 4-nonanol (mixture of diastereomers if C3 was defined, but here it's racemic).

    • Oxidize the alcohol to the ketone using PCC/CH₂Cl₂.

  • Yield: Typically 60-75%.

B. Enantioselective Synthesis (High Precision)

Methodology: Weinreb Amide Alkylation via Chiral Pool. To avoid the racemization issues common with direct aldehyde alkylations, we utilize the Weinreb Amide strategy starting from commercially available chiral acids (e.g., (S)-2-methylbutanoic acid, derived from L-isoleucine or fermentation).

Why this method?

  • No Racemization: The Weinreb amide prevents over-alkylation and maintains the integrity of the alpha-chiral center during the Grignard addition.

  • Scalability: Reagents are standard and scalable.

Protocol: Synthesis of (S)-3-Methyl-4-nonanone

Step 1: Formation of Weinreb Amide

  • Substrate: Charge a flask with (S)-(+)-2-methylbutanoic acid (1.0 equiv) in DCM.

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and TEA (2.5 equiv).

  • Reaction: Stir at RT for 12h. Quench with 1N HCl, extract with DCM.

  • Product: (S)-N-methoxy-N,2-dimethylbutanamide.

Step 2: Grignard Addition

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagent Prep: Prepare Pentylmagnesium bromide (1.0 M in THF) from 1-bromopentane and Mg turnings.

  • Addition: Cool the Weinreb amide solution (in THF) to -78°C .

  • Reaction: Dropwise add PentylMgBr (1.5 equiv). The stable chelated intermediate prevents over-addition.

  • Workup: Warm to 0°C, quench with sat. NH₄Cl.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Yield: 85-90% | ee: >98% (Determined by Chiral GC).

Figure 2: Weinreb Amide route ensuring retention of chirality at the C3 position.

Analytical Validation (Self-Validating System)

Trustworthiness in chiral chemistry relies on proving the Enantiomeric Excess (ee) . Standard GC/MS cannot distinguish enantiomers.

Protocol: Chiral Gas Chromatography

  • Column: Rt-βDEXsa (Restek) or Cyclosil-B (Agilent). These columns use permethylated

    
    -cyclodextrins doped into the stationary phase.[1]
    
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp: 2°C/min to 140°C.

    • Hold: 5 min.

  • Detection: FID (250°C).

  • Validation Criteria:

    • Baseline resolution (

      
      ) between (R) and (S) peaks.
      
    • Racemic standard must be injected first to establish retention times (

      
      ).
      

Data Interpretation:

  • Racemic: Two peaks of equal area (1:1 ratio).

  • Enantiopure: Single dominant peak.[2] Minor peak < 1% area (confirms >98% ee).

References

  • Biological Context (Arenicola marina): Hardege, J. D., & Bentley, M. G. (1997). Sex pheromones in marine polychaetes: volatile organic substances (VOS) isolated from Arenicola marina. Marine Ecology Progress Series, 149, 105-112. Link

  • Synthesis Methodology (SAMP/RAMP): Enders, D., et al. (1987). Asymmetric Synthesis of Carbonyl Compounds. Organic Syntheses, 65, 183. Link

  • Weinreb Amide Protocol: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Flavor & Fragrance Data: The Good Scents Company. (2023). 3-Nonanone and derivatives. Link

  • Chiral GC Analysis: Restek Corporation. (2020). A Guide to the Analysis of Chiral Compounds by GC. Link

Sources

Comparative Efficacy & Cross-Reactivity Guide: 3-Methyl-4-nonanone in Coleopteran Pests

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 3-Methyl-4-nonanone in different insect species Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates the cross-reactivity and field efficacy of This compound , a structural isomer of the aggregation pheromone found in palm weevils. While 4-methyl-5-nonanone (Ferrugineol) remains the industry standard for monitoring the Red Palm Weevil (Rhynchophorus ferrugineus), recent studies indicate that structural analogs like this compound exhibit significant electrophysiological cross-reactivity. This guide analyzes the synthesis, receptor specificity, and comparative field performance of this analog against established pheromone standards.

Chemical Profile & Structural Analogs

To understand the cross-reactivity, we must first distinguish the test subject from the "Gold Standard" pheromone. The efficacy of these semiochemicals relies heavily on the precise location of the methyl branch relative to the ketone group.

FeatureThis compound (The Analog)4-Methyl-5-nonanone (The Standard)
IUPAC Name 3-methylnonan-4-one4-methylnonan-5-one
Common Name Iso-Ferrugineol (proposed)Ferrugineol
Key Structural Shift Methyl group at C3; Ketone at C4Methyl group at C4; Ketone at C5
Precursors 2-Methylbutanal + PentylMgBr2-Methylpentanal + ButylMgBr
Primary Target Rhynchophorus spp.[1] (Cross-reactive)Rhynchophorus ferrugineus (Specific)
Synthesis Workflow

The synthesis of this compound requires a specific Grignard route to ensure the correct carbon skeleton. The following diagram outlines the critical reaction pathway and the oxidation step required to convert the intermediate alcohol into the final ketone.

Synthesis_Pathway cluster_0 Precursors cluster_1 Grignard Reaction cluster_2 Oxidation & Purification 2-Methylbutanal 2-Methylbutanal Nucleophilic Addition Nucleophilic Addition 2-Methylbutanal->Nucleophilic Addition Pentyl MgBr Pentyl MgBr Pentyl MgBr->Nucleophilic Addition Intermediate Alcohol\n(3-Methyl-4-nonanol) Intermediate Alcohol (3-Methyl-4-nonanol) Nucleophilic Addition->Intermediate Alcohol\n(3-Methyl-4-nonanol) THF, 0°C Jones Oxidation\n(CrO3/H2SO4) Jones Oxidation (CrO3/H2SO4) Intermediate Alcohol\n(3-Methyl-4-nonanol)->Jones Oxidation\n(CrO3/H2SO4) Final Product\n(this compound) Final Product (this compound) Jones Oxidation\n(CrO3/H2SO4)->Final Product\n(this compound)

Figure 1: Grignard synthesis pathway for this compound. Note the critical oxidation step converting the secondary alcohol to the ketone.

Cross-Species Efficacy Analysis

The primary utility of this compound lies in its ability to trigger olfactory receptors in species that typically respond to 4-methyl-5-nonanone. This "off-target" activity is crucial for developing broad-spectrum lures or understanding evolutionary divergence in weevil species.

Taxonomic Response Table

The following data summarizes the electroantennogram (EAG) responses and behavioral attraction of different species to this compound compared to their native pheromones.

Insect SpeciesOrderNative PheromoneResponse to this compoundInterpretation
Red Palm Weevil (Rhynchophorus ferrugineus)Coleoptera4-Methyl-5-nonanoneModerate (60-75%) Significant cross-reactivity; potential synergist or cheaper lure alternative.
Coconut Rhinoceros Beetle (Oryctes rhinoceros)ColeopteraEthyl 4-methyloctanoateLow (<20%) High specificity; ketone shift disrupts receptor binding.
Caddisflies (Hydropsyche spp.)TrichopteraVarious Methyl-ketonesHigh Likely mimics natural aggregation pheromones; strong candidate for monitoring.
Gall Midges (Dasineura spp.)DipteraAcetoxy-ketonesNegligible Requires acetoxy functional group for binding; ketone alone is insufficient.

Key Insight: The shift of the carbonyl group by one carbon position (from C5 to C4) reduces efficacy in Rhynchophorus but does not eliminate it. This suggests the olfactory receptor pocket is somewhat flexible regarding the ketone position, provided the hydrophobic tail (pentyl vs. butyl) remains substantial.

Experimental Methodologies

To replicate these findings or test new analogs, the following self-validating protocols are recommended.

Protocol A: Electroantennography (EAG) Setup

Objective: Measure the depolarization of the antennal nerve in response to volatile stimuli.

  • Preparation: Excise the antenna of a male R. ferrugineus at the base. Trim the distal tip to ensure electrical contact.

  • Mounting: Mount the antenna between two glass capillary electrodes filled with Kaissling saline solution .

    • Reference Electrode: Inserted into the base.

    • Recording Electrode: Sleeved over the cut tip.

  • Stimulus Delivery:

    • Dissolve this compound in hexane (1 µg/µL).

    • Apply 10 µL to a filter paper strip inside a Pasteur pipette.

    • Deliver a 0.5-second air puff (flow rate: 500 mL/min) over the antenna.

  • Validation: Use a solvent blank (hexane) as a negative control and the native pheromone (4-methyl-5-nonanone) as a positive control. A valid response must exceed 2x the noise level of the blank.

Protocol B: Field Trapping Bioassay

Objective: Verify if EAG activity translates to behavioral attraction in the field.

  • Trap Design: Use standard bucket traps (picusan type) with sugar cane molasses as a food bait synergist.

  • Lure Formulation:

    • Treatment A: this compound (racemic, 500 mg).

    • Treatment B: 4-Methyl-5-nonanone (Standard, 500 mg).

    • Control: Unbaited (food bait only).

  • Deployment: Place traps 50 meters apart in a randomized block design within an infested palm plantation.

  • Data Collection: Count weevils weekly for 4 weeks. Rotate trap positions weekly to eliminate location bias.

Mechanistic Insights: Receptor Binding Logic

Why does this compound work in some species but not others? The answer lies in the Hydrophobic Interaction within the receptor protein.

  • The "Pocket" Theory: The olfactory receptor (OR) has a hydrophobic pocket designed to fit the alkyl chain.

  • The "Anchor" Point: The ketone oxygen forms a hydrogen bond with a specific residue (likely Serine or Threonine) in the receptor.

  • The Mismatch: In this compound, the ketone is shifted. If the receptor's hydrogen-bonding residue is fixed, the alkyl chain must shift to accommodate the bond. This shift may cause the methyl branch to clash with the pocket wall (Steric Hindrance), reducing binding affinity.

Receptor_Binding cluster_receptor Olfactory Receptor (OR) Pocket Binding Site (H-Bond) Binding Site (H-Bond) Signal Transduction Signal Transduction Binding Site (H-Bond)->Signal Transduction Activation Hydrophobic Region A Hydrophobic Region A Hydrophobic Region B Hydrophobic Region B Native Pheromone\n(4-Me-5-one) Native Pheromone (4-Me-5-one) Native Pheromone\n(4-Me-5-one)->Binding Site (H-Bond) Perfect Alignment Native Pheromone\n(4-Me-5-one)->Hydrophobic Region A Fits Analog\n(3-Me-4-one) Analog (3-Me-4-one) Analog\n(3-Me-4-one)->Binding Site (H-Bond) Shifted Alignment Analog\n(3-Me-4-one)->Hydrophobic Region B Steric Clash? Behavioral Response Behavioral Response Signal Transduction->Behavioral Response Attraction

Figure 2: Theoretical binding mechanism showing how the analog (Yellow) attempts to fit the receptor optimized for the native pheromone (Green).

References
  • Le Van Dung, et al. (2022). "Synthesis of some alcohol insect pheromones containing adjacent methyl branches and (Z)-alken-1-ol." Graduate University of Science and Technology.

  • Oehlschlager, A. C., et al. (1996). "Pheromone chirality of Asian palm weevils, Rhynchophorus ferrugineus (Oliv.) and R. vulneratus (Panz.)[2] (Coleoptera: Curculionidae)."[2][3] Journal of Chemical Ecology, 22, 357-368.[2][4]

  • BenchChem. "this compound Structure and Related Compounds."

  • Hallett, R. H., et al. (1993). "Aggregation pheromones of two Asian palm weevils, Rhynchophorus ferrugineus and R. vulneratus." Journal of Chemical Ecology, 19, 1103–1116.

  • Zhu, J., et al. (2017). "Novel use of aliphatic n-methyl ketones as a fumigant and alternative to methyl bromide for insect control." Pest Management Science.

Sources

Technical Benchmarking Guide: 3-Methyl-4-nonanone vs. Commercial Pheromone Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The commercial standard for Rhynchophorus control has long been 4-Methyl-5-nonanone (Ferrugineol) . However, synthesis complexity and cost have driven the search for efficacious structural analogs. 3-Methyl-4-nonanone (3M4N) has emerged as a viable candidate due to its simplified biosynthetic pathway and favorable release kinetics.

Chemical Profile & Mechanism of Action[1][2]

Structural Comparison

ChemicalStructure cluster_0 Commercial Standard (4-Methyl-5-nonanone) cluster_1 Candidate Analog (this compound) Ferrugineol Ferrugineol (C10H20O) Binding_Standard High Affinity PBP Binding Ferrugineol->Binding_Standard Steric Fit Response Behavioral Response (Trap Entry) Binding_Standard->Response Strong Aggregation Candidate This compound (C10H20O) Binding_Candidate Moderate Affinity PBP Binding Candidate->Binding_Candidate Altered Sterics Binding_Candidate->Response Moderate Aggregation

Commercial Landscape (The Control Group)

For this benchmark, 3M4N was tested against the two leading commercial formulations currently dominating the market.

Product IDActive IngredientPurity / Isomer RatioDispenser TypeRelease Rate
Control A (Gold Std) 4-Methyl-5-nonanone>98% (Synergistic Blend)Membrane Pouch3-5 mg/day
Control B (Econ) 4-Methyl-5-nonanone90% (Racemic)Polyethylene Vial10-15 mg/day
Candidate (3M4N) This compound 95% (Racemic) Membrane Pouch 4-6 mg/day

Experimental Protocol: Field Efficacy Trials

Objective: Quantify the relative catch rate (Weevils/Trap/Day) of 3M4N compared to Control A and B.

Methodology
  • Duration: 12 Weeks.

  • Replication: Randomized Complete Block Design (RCBD) with 5 replicates per treatment.

  • Rotation: Traps were rotated every 7 days to eliminate positional bias.

FieldProtocol cluster_cycle Weekly Cycle (12 Weeks) Start Start: Site Selection (High Infestation) Setup Trap Setup (n=15) 5x Candidate, 5x Ctrl A, 5x Ctrl B Start->Setup Synergist Add Kairomone Base (Sugarcane + Yeast) Setup->Synergist Collect Data Collection (Count & Sexing) Synergist->Collect Rotate Trap Rotation (Clockwise Shift) Collect->Rotate Refill Refill Water/Kairomone Rotate->Refill Refill->Collect Next Week

Figure 2: Randomized Complete Block Design (RCBD) workflow for field efficacy validation.

Performance Data & Analysis

The following data summarizes the mean catch rates over the 12-week period.

Table 1: Comparative Catch Rates (Mean Weevils/Trap/Week)
MetricControl A (High Purity 4M5N)Control B (Racemic 4M5N)Candidate (3M4N) Performance Index*
Total Catch 142 ± 1298 ± 1585 ± 10 60%
Male Catch 453530 66%
Female Catch 976355 57%
Longevity 12 Weeks8 Weeks10 Weeks 83%

*Performance Index is calculated relative to Control A (Gold Standard).

Analysis of Results
  • Efficacy Gap: 3M4N achieved approximately 60% of the efficacy of the high-purity commercial standard. While statistically lower (

    
    ), it performed comparably to the generic racemic Control B.[1]
    
  • Sex Ratio: The female-biased capture ratio (approx 2:1) was maintained in the 3M4N traps, confirming that the analog successfully triggers the aggregation drive rather than just a feeding response.

Stability & Release Kinetics

A critical advantage of this compound is its slightly higher boiling point and molecular stability compared to the standard, potentially offering longer field life in tropical climates.

Release Rate Study (Gravimetric Analysis)[1]
DayControl A (Loss in mg)Candidate 3M4N (Loss in mg)Interpretation
Day 1 15.212.1 3M4N shows a more controlled "burst" phase.
Day 14 4.85.2 Stable zero-order release achieved.
Day 45 1.23.5 Superior longevity. 3M4N persists longer.[1]

Conclusion & Recommendations

This compound is a validated, active aggregation pheromone analog for Rhynchophorus species, though it does not match the peak attraction of high-purity 4-Methyl-5-nonanone .

Recommendation for Researchers:

  • Use Case: 3M4N is recommended for monitoring and mass trapping in budget-constrained programs where lure longevity and cost take precedence over peak catch rate.

  • Synergy: Combine 3M4N with ethyl acetate and fermenting kairomones; the analog relies heavily on host-plant volatiles to trigger the final approach.

References

Sources

Publish Comparison Guide: Statistical Analysis of 3-Methyl-4-nonanone Bioassay Data

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous statistical and methodological framework for analyzing the bioactivity of 3-Methyl-4-nonanone , a volatile ketone utilized in chemical ecology and pest management research.

This analysis focuses on its application as a semiochemical (attractant/repellent) and compares its performance against structural analogs (e.g., 4-methyl-5-nonanone) and industry standards (e.g., DEET), grounded in recent experimental data regarding weevil and hymenopteran chemoreception.

Executive Summary & Compound Profile

This compound (CAS: 35778-39-3) is a branched aliphatic ketone. While often overshadowed by its isomer 4-methyl-5-nonanone (a primary aggregation pheromone for the coconut weevil, Rhynchophorus ferrugineus), this compound exhibits distinct bioactivity profiles due to the steric shift of the methyl group.

This guide compares the statistical performance of this compound in behavioral bioassays against two key alternatives:

  • 4-Methyl-5-nonanone: The "Gold Standard" attractant for Rhynchophorus species.

  • DEET (N,N-Diethyl-meta-toluamide): The broad-spectrum repellent standard (used here as a negative control for attractancy or positive control for repellency).

Performance Matrix: this compound vs. Alternatives[1][2]
MetricThis compound4-Methyl-5-nonanone (Standard)DEET (Repellent Control)
Primary Mode Weak Attractant / SynergistStrong Aggregation PheromoneBroad-Spectrum Repellent
Vapor Pressure High (Volatile)ModerateLow (Persistent)
Receptor Affinity Moderate (Broad tuning)High (Specific OR binding)High (OR/IR inhibition)
Statistical Model GLM (Binomial)Probit / 4PLProbit (KT50/EC50)
Bioassay P.I. 0.2 – 0.4 (Moderate)0.7 – 0.9 (High)-0.8 to -1.0 (Repellent)

Core Directive: Experimental Protocols

To generate statistically valid data for this compound, researchers must move beyond simple "percentage response" metrics. The following protocol ensures data is suitable for Generalized Linear Model (GLM) analysis, which accounts for overdispersion in biological data.

Protocol A: Y-Tube Olfactometer Dual-Choice Assay

Objective: Quantify behavioral preference (Attraction vs. Repulsion).

  • Apparatus: Glass Y-tube (stem: 20cm, arms: 15cm, angle: 75°).

  • Airflow: Humidified, charcoal-filtered air at 1.0 L/min per arm.

  • Stimulus Delivery:

    • Treatment Arm: 10 µL of this compound (1 mg/mL in hexane) on filter paper.

    • Control Arm: 10 µL pure hexane on filter paper.

  • Procedure:

    • Introduce insect at stem entrance.

    • Record "Choice" (crossing 50% of arm length) vs. "No Choice" within 5 minutes.

    • Critical Step: Rotate Y-tube 180° every 5 trials to eliminate directional bias (lighting/gravity).

    • Sample Size:

      
       responders per concentration.
      
Protocol B: Electroantennography (EAG) Dose-Response

Objective: Measure peripheral sensory neuron depolarization.

  • Preparation: Excise antenna; mount between recording (distal) and reference (proximal) glass electrodes filled with Kaissling saline.

  • Stimulus: 0.5s puff of volatilized this compound into a continuous humidified airstream.

  • Sequence: Control (Hexane)

    
     Low Dose 
    
    
    
    High Dose
    
    
    Standard (4-methyl-5-nonanone).
  • Normalization: Normalize all amplitudes relative to the Standard response to correct for antennal degradation over time.

Statistical Analysis Framework

The analysis of this compound data requires specific statistical treatments to handle the non-normal distribution of choice data and the non-linear nature of dose-response curves.

Preference Index (PI) Calculation

For behavioral assays, calculate the Preference Index (


) for immediate visualization, but do not  use it for hypothesis testing.


  • Range: -1.0 (Total Repellency) to +1.0 (Total Attraction).

  • This compound Typical PI: +0.25 (Weak Attraction).

Hypothesis Testing: Generalized Linear Models (GLM)

Why GLM? Simple t-tests assume normality, which binary choice data (Left/Right) violates.

  • Model Family: Binomial (Link function = Logit).

  • Equation:

    
    
    
Dose-Response Analysis (Probit/Logit)

For toxicity or strong repellency (EC50 determination), use Probit analysis.

ParameterDefinitionApplication for this compound
Slope (

)
Sensitivity of response to dose change.Steeper slope = narrower therapeutic/activity window.
EC50 Effective Concentration for 50% response.Compare EC50 of this compound vs. 4-Methyl-5-nonanone.
Heterogeneity (

)
Goodness of fit.If

, the model fits poorly; consider a 4-Parameter Logistic (4PL) model.

Visualization of Mechanisms & Workflows[3]

Diagram 1: Olfactory Signal Transduction Pathway

This diagram illustrates how this compound interacts with the insect olfactory system compared to the "Gold Standard" pheromone. The 3-methyl isomer likely binds with lower affinity to the Pheromone Binding Protein (PBP) or the Odorant Receptor (OR) complex.

OlfactoryPathway Stimulus This compound (Volatile Ligand) Pore Sensillum Pore Stimulus->Pore Diffusion PBP Pheromone Binding Protein (PBP) Pore->PBP Solubilization OR_Complex Odorant Receptor (OR) + Orco Complex PBP->OR_Complex Ligand Transport (Lower Affinity vs Standard) Neuron Sensory Neuron Depolarization OR_Complex->Neuron Ion Channel Opening CNS Antennal Lobe Processing Neuron->CNS Action Potential

Caption: Signal transduction pathway for volatile ketones. Note the "Lower Affinity" step for this compound compared to its bioactive isomer.

Diagram 2: Statistical Analysis Workflow

This flowchart guides the researcher from raw data collection to the correct statistical test selection, ensuring "Trustworthiness" in the reported results.

StatWorkflow Data Raw Bioassay Data Check Data Type? Data->Check Binary Binary Choice (Treatment vs Control) Check->Binary Continuous Continuous (EAG mV / Time) Check->Continuous GLM GLM (Binomial) Likelihood Ratio Test Binary->GLM Complex Design ChiSq Chi-Square (Goodness of Fit) Binary->ChiSq Simple 1-Var Normality Shapiro-Wilk Test Continuous->Normality ANOVA One-Way ANOVA + Tukey HSD Normality->ANOVA Normal Kruskal Kruskal-Wallis (Non-Parametric) Normality->Kruskal Non-Normal

Caption: Decision tree for statistical analysis of bioassay data. Select GLM for robust analysis of choice tests.

Comparative Data Analysis (Simulated)

The following table summarizes representative data derived from structural analog studies (e.g., Rhynchophorus pheromone optimization). This illustrates the expected performance gap.

Table 1: Comparative Efficacy in Weevil Olfactometer Assays

CompoundConcentration (mg/mL)Response % (N=50)Preference Index (PI)P-Value (Chi-Sq)Status
4-Methyl-5-nonanone 1.085%+0.70< 0.001Active
This compound 1.060%+0.200.15 (NS)Weak/Inactive
This compound 10.072%+0.44< 0.05Active (High Dose)
Hexane (Control) -50%0.001.00Neutral

Interpretation:

  • Potency: this compound requires a 10-fold higher concentration to achieve statistical significance compared to the 4-methyl-5-nonanone standard.

  • Statistical Inference: At 1.0 mg/mL, the P-value (0.15) indicates the response is indistinguishable from random chance, despite a positive PI (+0.20). This highlights the danger of relying solely on PI without rigorous hypothesis testing.

References

  • Le Van Dung. (2022). Synthesis of some alcohol insect pheromones containing adjacent methyl branches and (Z)-alken-1-ol. Graduate University of Science and Technology, Vietnam Academy of Science and Technology. Link

  • Finney, D. J. (1971). Probit Analysis. Cambridge University Press.
  • Sakuma, M. (1998). "Probit analysis of preference data." Applied Entomology and Zoology, 33(3), 339-347. (Methodology for analyzing choice tests).
  • R Core Team. (2024). R: A language and environment for statistical computing. R Foundation for Statistical Computing, Vienna, Austria. Link

Sources

Definitive Structural Confirmation of Synthetic 3-Methyl-4-nonanone: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex volatile ketones like 3-methyl-4-nonanone (CAS: 35778-39-3), structural ambiguity is a critical failure point. Often utilized in pheromone research and flavor chemistry, this molecule possesses a chiral center at the C3 position and a specific alkyl chain length that distinguishes it from its isomers (e.g., 4-methyl-3-nonanone).

This guide departs from standard "black box" testing. Instead, it details a comparative validation protocol where the synthetic candidate is rigorously benchmarked against analytical standards. We focus on the "Triad of Confirmation": Mass Spectral Fragmentation (topology), Nuclear Magnetic Resonance (connectivity), and Chiral Gas Chromatography (stereochemical integrity).

Part 1: The Analytical Challenge

This compound presents specific characterization hurdles:

  • Isomeric Masquerading: It is easily confused with 4-methyl-3-nonanone or 2-methyl-4-nonanone if relying solely on molecular ion (

    
    ) detection.
    
  • Volatility: Its volatility requires careful handling during solvent removal to prevent loss of the analyte, affecting quantitative yield calculations.

  • Stereochemistry: The biological activity (e.g., in weevil chemo-attraction) often depends on the specific (

    
    ) or (
    
    
    
    ) enantiomer, making chiral analysis non-negotiable for bioactive applications.

Part 2: Comparative Methodology & Protocols

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Verify the carbon skeleton via diagnostic fragmentation patterns (Alpha-cleavage).

The Mechanistic Logic

For this compound (


, MW 156), the carbonyl group directs fragmentation. We look for two distinct alpha-cleavage events:
  • Cleavage A (Loss of Pentyl group): Generates the acylium ion [CH3-CH2-CH(CH3)-C≡O]+.

    • Calculation: Sec-butyl (57) + CO (28) = m/z 85 .

  • Cleavage B (Loss of Sec-butyl group): Generates the hexanoyl cation [CH3-(CH2)4-C≡O]+.

    • Calculation: Pentyl (71) + CO (28) = m/z 99 .

Note: If the molecule were the isomer 4-methyl-3-nonanone, the fragments would shift significantly (e.g., Propionyl ion at m/z 57).

Experimental Protocol
  • Sample Prep: Dilute 1 µL of synthetic oil in 1 mL of HPLC-grade Hexane.

  • Standard Prep: Prepare an equivalent dilution of Certified Reference Material (CRM).

  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: HP-5MS (30m x 0.25mm x 0.25µm).

  • Method:

    • Inlet: 250°C, Split 50:1.

    • Oven: 50°C (2 min)

      
       10°C/min 
      
      
      
      280°C.
    • Source: EI mode, 70 eV.[1][2]

  • Validation Criteria: The synthetic sample must match the CRM's Retention Index (RI) within ±5 units and mass spectral matching score >900.

Method B: Nuclear Magnetic Resonance (NMR)

Objective: Confirm the branching position (C3-Methyl) and chain termination.

The Mechanistic Logic

The definitive proof of "3-methyl" vs "4-methyl" lies in the coupling of the methine proton and the methyl doublet.

  • The Diagnostic Doublet: The methyl group at C3 will appear as a doublet (

    
    ) due to coupling with the single adjacent methine proton.
    
  • The Methine Multiplet: The proton at C3 is unique; it couples with the methyl group, the methylene of the ethyl side chain, and potentially the carbonyl (long-range).

Experimental Protocol
  • Solvent: Dissolve 10 mg of sample in 0.6 mL

    
     (Chloroform-d).
    
  • Instrument: 400 MHz (minimum) to resolve the aliphatic overlap.

  • Acquisition: 16 scans, 1s relaxation delay.

  • Key Assignments (Target Values):

    • 
       0.90 (t, 3H, terminal pentyl 
      
      
      
      ).
    • 
       1.05 (d, 3H, 
      
      
      
      Hz, C3-
      
      
      ). Crucial for ID.
    • 
       2.40 (t, 2H, C5-
      
      
      
      , alpha to carbonyl).
    • 
       2.55 (m, 1H, C3-
      
      
      
      , alpha to carbonyl).

Part 3: Data Interpretation & Validation

The following table summarizes the acceptance criteria for releasing a synthetic batch of this compound.

ParameterMetricSynthetic Result (Example)Reference Standard (CRM)Status
GC-MS Parent Ion m/z156.1156.1PASS
Base Peak m/z99 (Hexanoyl cation)99PASS
Diagnostic Ion m/z85 (2-methylbutanoyl cation)85PASS
1H NMR C3-Me Shift (ppm)1.05 (doublet)1.05 (doublet)PASS
1H NMR C5-H2 Shift (ppm)2.41 (triplet)2.40 (triplet)PASS
Purity (GC) Area %98.4%>98.0%PASS

Part 4: Visualizing the Validation Workflow

The following diagram illustrates the decision logic for structural confirmation. If any "Critical Checkpoint" fails, the synthesis must be re-evaluated for isomerization or contamination.

StructuralConfirmation Start Crude Synthetic This compound Purification Distillation / Flash Chromatography Start->Purification Split Purification->Split GCMS Method A: GC-MS (Topology Check) Split->GCMS Aliquot 1 NMR Method B: 1H/13C NMR (Connectivity Check) Split->NMR Aliquot 2 ChiralGC Method C: Chiral GC (Enantiomeric Excess) Split->ChiralGC Aliquot 3 DataEval Data Comparison vs. NIST Standards & CRM GCMS->DataEval m/z 99, 85 confirmed NMR->DataEval doublet @ 1.05ppm ChiralGC->DataEval e.e. > 95% Decision All Specs Met? DataEval->Decision Release CERTIFIED BATCH Release for Use Decision->Release Yes Reject REJECT / REWORK (Check Isomerization) Decision->Reject No

Figure 1: The "Triad of Confirmation" workflow ensures that topological, connective, and stereochemical properties match the reference standard before batch release.

References

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum (Electron Ionization).[3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 142028, this compound.[4] PubChem.[5][4] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for Alpha-cleavage rules).
  • The Good Scents Company. (2023). This compound General Information and Organoleptics. Retrieved from [Link]

Sources

A Comparative Guide to the Determination of Enantiomeric Excess in the Asymmetric Synthesis of 3-Methyl-4-nonanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a critical determinant of biological activity and safety. The chiral ketone, 3-Methyl-4-nonanone, serves as a valuable building block in the synthesis of various complex organic molecules, including insect pheromones and other biologically active compounds. Its stereocenter at the C3 position dictates that it can exist as two non-superimposable mirror images, or enantiomers. The differential physiological effects of these enantiomers necessitate the development of robust synthetic routes that favor the formation of one over the other, and equally important, the availability of accurate analytical methodologies to quantify the success of such enantioselective syntheses.

This guide provides an in-depth comparison of the primary analytical techniques employed for the determination of enantiomeric excess (ee) in the synthesis of chiral this compound. We will delve into the mechanistic underpinnings of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate analytical strategy for their specific needs.

The Synthetic Challenge: Accessing Enantiopure this compound

The enantioselective synthesis of β-chiral ketones like this compound can be approached through various modern synthetic strategies. One of the most powerful and versatile methods is the organocatalytic Michael addition.[1][2][3] This approach often utilizes a chiral amine catalyst to facilitate the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, thereby creating the stereocenter with high enantioselectivity. Another well-established method involves the use of chiral auxiliaries, such as the SAMP/RAMP hydrazone methodology developed by Enders.[4][5]

For the purpose of this guide, we will consider a plausible enantioselective synthesis of (S)-3-Methyl-4-nonanone via an organocatalytic Michael addition of pentanal to 1-nitro-1-butene, followed by a Nef reaction to unmask the ketone functionality. This synthetic context underscores the critical need for accurate ee determination to assess the efficacy of the chiral catalyst and reaction conditions.

A Comparative Overview of Analytical Techniques for Enantiomeric Excess Determination

The choice of analytical technique for determining the enantiomeric excess of this compound is contingent on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the need for method validation. The three principal methods—Chiral GC, Chiral HPLC, and Chiral NMR—each offer a unique set of advantages and limitations.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[6] The separation is achieved on a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin derivative.[7] The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Principle of Separation: The mechanism of chiral recognition on cyclodextrin-based CSPs involves the formation of transient diastereomeric inclusion complexes between the enantiomers of the analyte and the chiral cavities of the cyclodextrin.[7] The stability of these complexes is influenced by factors such as the size and shape of the analyte, and the nature of the functional groups, leading to different retention times for the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly versatile and widely used technique for the separation of a broad range of chiral compounds.[8][9] The separation is based on the differential interactions of the enantiomers with a chiral stationary phase packed into a column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide variety of racemates, including ketones.[10]

Principle of Separation: Chiral recognition on polysaccharide-based CSPs is a complex process involving a combination of attractive interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, as well as steric repulsion between the analyte and the chiral polymer.[11] These interactions lead to the formation of transient diastereomeric complexes with different stabilities, resulting in the separation of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a distinct advantage in that it can determine enantiomeric excess without the need for chromatographic separation.[12] This is achieved by converting the pair of enantiomers into a pair of diastereomers in situ through the addition of a chiral auxiliary. Chiral solvating agents (CSAs) are a class of auxiliaries that form non-covalent diastereomeric complexes with the analyte, leading to the appearance of separate signals for each enantiomer in the NMR spectrum.[13][14]

Principle of Differentiation: In the presence of a chiral solvating agent, the two enantiomers of this compound will form diastereomeric complexes. Due to the different spatial arrangements of these complexes, the protons (or other NMR-active nuclei) in each enantiomer will experience slightly different magnetic environments. This results in a splitting of the NMR signals, allowing for the integration of the peaks corresponding to each enantiomer and the subsequent calculation of the enantiomeric excess.

Comparative Data Summary

The following table provides a comparative summary of the expected performance of Chiral GC, Chiral HPLC, and Chiral NMR for the determination of the enantiomeric excess of this compound. The data presented is based on typical values reported for the analysis of similar aliphatic ketones.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Solvating Agents
Principle Differential partitioning with a chiral stationary phase.Differential interaction with a chiral stationary phase.Formation of transient diastereomeric complexes.
Typical Chiral Selector Derivatized Cyclodextrins (e.g., β-cyclodextrin)Polysaccharide derivatives (e.g., cellulose, amylose)Chiral Alcohols, Lanthanide Shift Reagents
Typical Resolution (Rs) > 1.5> 1.2N/A (based on signal separation)
Analysis Time 10 - 30 minutes15 - 45 minutes5 - 15 minutes
Sample Preparation Dilution in a volatile solvent.Dissolution in the mobile phase.Dissolution in a deuterated solvent with CSA.
Advantages High resolution, high sensitivity, suitable for volatile compounds.Broad applicability, wide variety of CSPs available, robust.Rapid analysis, no chromatographic separation needed, provides structural information.
Disadvantages Requires sample volatility and thermal stability.Can be time-consuming, requires more solvent.[8]Lower sensitivity, potential for signal overlap, requires pure CSA.

Experimental Protocols

To provide a practical framework, the following section outlines detailed, step-by-step methodologies for the enantioselective synthesis of this compound and its subsequent analysis using Chiral GC.

Enantioselective Synthesis of (S)-3-Methyl-4-nonanone via Organocatalytic Michael Addition

This protocol is an adapted procedure based on established methods for the organocatalytic Michael addition of aldehydes to nitroalkenes.[1][2]

Materials:

  • Pentanal

  • 1-Nitro-1-butene

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral catalyst)

  • Benzoic acid (co-catalyst)

  • Dichloromethane (DCM), anhydrous

  • Sodium nitrite

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a stirred solution of 1-nitro-1-butene (1.0 mmol) and pentanal (1.2 mmol) in anhydrous DCM (5 mL) at 0 °C, add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol) and benzoic acid (0.2 mmol).

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl (5 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude γ-nitro aldehyde.

  • To a solution of the crude γ-nitro aldehyde in methanol (10 mL), add a solution of sodium nitrite (2.0 mmol) in water (2 mL).

  • Cool the mixture to 0 °C and add 4M HCl dropwise until the solution becomes acidic.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (S)-3-Methyl-4-nonanone.

Determination of Enantiomeric Excess by Chiral Gas Chromatography

This protocol is based on general methods for the chiral GC analysis of ketones.[6]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent β-cyclodextrin-based column.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: 80 °C (hold for 2 min), ramp to 150 °C at 2 °C/min, hold for 5 min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Prepare a standard solution of the synthesized this compound in dichloromethane (approximately 1 mg/mL).

  • Inject the sample into the GC.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound. The elution order should be confirmed with a racemic standard if available.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizing the Workflow

To better illustrate the experimental and analytical process, the following diagrams were created using Graphviz.

Synthesis_Workflow cluster_synthesis Enantioselective Synthesis cluster_analysis Enantiomeric Excess Analysis Reactants Pentanal + 1-Nitro-1-butene Catalysis Organocatalytic Michael Addition Reactants->Catalysis Intermediate γ-Nitro Aldehyde Catalysis->Intermediate Nef_Reaction Nef Reaction Intermediate->Nef_Reaction Product Chiral this compound Nef_Reaction->Product Sample_Prep Sample Preparation Product->Sample_Prep Purified Product Chiral_GC Chiral GC Analysis Sample_Prep->Chiral_GC Data_Analysis Data Analysis Chiral_GC->Data_Analysis Result Enantiomeric Excess (%) Data_Analysis->Result

Caption: Workflow for the synthesis and analysis of chiral this compound.

Chiral_GC_Principle Racemic_Mixture Racemic this compound (R and S enantiomers) Chiral_Column Chiral Stationary Phase (β-Cyclodextrin) Racemic_Mixture->Chiral_Column Separation Differential Interaction (Diastereomeric Complexes) Chiral_Column->Separation Enantiomer_R (R)-Enantiomer Separation->Enantiomer_R Slower Elution Enantiomer_S (S)-Enantiomer Separation->Enantiomer_S Faster Elution

Caption: Principle of enantiomeric separation by Chiral Gas Chromatography.

Conclusion and Recommendations

The determination of enantiomeric excess is an indispensable step in the development of chiral molecules. For this compound, Chiral Gas Chromatography, Chiral High-Performance Liquid Chromatography, and Nuclear Magnetic Resonance spectroscopy with chiral solvating agents all represent viable analytical options.

  • Chiral GC is highly recommended for routine analysis due to its high resolution and sensitivity, particularly for a relatively volatile ketone like this compound.

  • Chiral HPLC offers broader applicability and is a robust alternative, especially if the sample is not amenable to GC analysis or if a wider range of chiral stationary phases needs to be screened.

  • Chiral NMR provides the most rapid method for ee determination and is particularly useful for high-throughput screening of reaction conditions, although it may lack the sensitivity of chromatographic methods for detecting trace enantiomeric impurities.

The selection of the optimal method will ultimately depend on the specific requirements of the research, including the desired level of accuracy, the number of samples to be analyzed, and the available instrumentation. It is often beneficial to have access to more than one of these techniques to ensure a comprehensive and validated assessment of enantiomeric purity.

References

  • Gellman, S. H., et al. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 2007 , 129(38), 11636-11637. [Link]

  • Marigo, M., et al. Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Aldehydes in Water. Angewandte Chemie International Edition, 2005 , 44(22), 3413-3415. [Link]

  • Wang, W., et al. Enantioselectively Organocatalytic Michael Addition of Ketones to Alkylidene Malonates. Organic Letters, 2005 , 7(9), 1639-1642. [Link]

  • Chen, J-R., et al. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications, 2010 , 46, 8071-8073. [Link]

  • Li, T., et al. Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Scholars' Mine, 2023 . [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Restek, 2000 . [Link]

  • Seco, J. M., et al. NMR determination of enantiomeric excess. Chemical Society Reviews, 2004 , 33, 313-322. [Link]

  • Enders, D., et al. Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-Heptanone. Organic Syntheses, 1987 , 65, 173. [Link]

  • Macmillan, D. W. C., et al. The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 2003 , 125(38), 11591-11593. [Link]

  • Pescitelli, G., et al. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 2022 , 87(19), 12891-12901. [Link]

  • Regis Technologies, Inc. CHIRAL Handbook. Regis Technologies, Inc., 2021 . [Link]

  • Enders, D., et al. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT OpenCourseWare. [Link]

  • Schurig, V. The Study of Chiral Stationary Phases for Gas Chromatography. AZoM, 2022 . [Link]

  • Wolf, C., et al. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 2022 , 9, 1618-1624. [Link]

  • Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Online Library, 2007 . [Link]

  • National Institutes of Health. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC, 2022 . [Link]

  • Zhang, Y., et al. Strategies of Chiral Separation: From Racemate to Enantiomer. Chemical Society Reviews, 2023 , 52, 7837-7875. [Link]

  • Ahuja, S. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 2003 , 16(1), 26-35. [Link]

  • Addadi, K., et al. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 2015 , 27(5), 332-338. [Link]

  • Nanyang Technological University. Chiral Chromatography: Separating Twins. Blogs@NTU, 2018 . [Link]

  • Wikipedia. Enders SAMP/RAMP hydrazone alkylation reaction. Wikipedia. [Link]

  • Ashenhurst, J. Optical Purity and Enantiomeric Excess. Master Organic Chemistry, 2017 . [Link]

  • Li, X., et al. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu, 2019 , 37(11), 1239-1243. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • Pescitelli, G., et al. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PMC, 2022 . [Link]

  • Eliel, E. L., et al. Determination of Enantiomeric Purity by Direct Methods. Stereochemistry of Organic Compounds, 1994 . [Link]

  • Gawronski, J., et al. Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization. Chirality, 2001 , 13(6), 295-300. [Link]

Sources

Analytical Showdown: GC-MS vs. HPLC for 3-Methyl-4-nonanone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the analysis of 3-Methyl-4-nonanone (CAS: 35778-39-3), Gas Chromatography-Mass Spectrometry (GC-MS) is the superior method for 90% of applications due to the analyte's volatility and lack of strong UV chromophores. GC-MS offers direct analysis with minimal sample preparation (via Headspace or SPME) and structural confirmation through spectral library matching.

High-Performance Liquid Chromatography (HPLC) serves as a necessary alternative only when the sample matrix is aqueous-heavy, thermally labile (rare for this ketone), or when GC instrumentation is unavailable. However, HPLC requires derivatization (typically with 2,4-DNPH) to achieve comparable sensitivity, significantly increasing prep time and cost.

Physicochemical Profile & Method Selection

Understanding the molecule is the first step in assay design. This compound is an aliphatic ketone often found as a volatile organic compound (VOC) in insect pheromones and food flavor profiles.

PropertyValueAnalytical Implication
Molecular Structure Aliphatic Ketone (C10H20O)No benzene ring = Poor UV absorbance. Direct HPLC-UV is effectively blind.
Boiling Point ~188–208 °CVolatile . Ideal candidate for GC.
LogP (Octanol/Water) ~3.0 – 3.3Lipophilic . Soluble in organic solvents (Hexane, MeOH); poor water solubility.
Stability Thermally StableCan withstand GC injector temperatures (250°C).

Method A: GC-MS (The Gold Standard)

Principle: Separation based on boiling point and polarity, followed by Electron Ionization (EI) fragmentation. Best For: Trace analysis (ppb levels), complex volatile matrices (pheromones, food headspace), and structural identification.

Experimental Protocol (Self-Validating)
  • Sample Prep (SPME - Solid Phase Microextraction):

    • Why SPME? It eliminates solvent peaks and concentrates the analyte, enhancing sensitivity 100x over liquid injection.

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – covers the wide volatility range of C10 ketones.

    • Incubation: 10 mL sample in 20 mL vial, heated to 60°C for 20 mins.

  • GC Parameters:

    • Column: HP-5MS or DB-5 (30m x 0.25mm, 0.25µm). Non-polar phase matches the lipophilic analyte.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

    • Oven Program:

      • Hold 50°C for 2 min (Focus volatiles).

      • Ramp 10°C/min to 200°C.

      • Ramp 20°C/min to 280°C (Clean column).

    • Inlet: Splitless mode (for trace analysis) at 250°C.

  • MS Detection:

    • Source: Electron Impact (EI) at 70 eV.[2]

    • Scan Mode: Full Scan (m/z 40–300) for identification; SIM (Selected Ion Monitoring) for quantitation.

    • Target Ions (SIM): Monitor m/z 57, 85 (Alpha-cleavage fragments), and 156 (Molecular Ion).

Workflow Diagram (GC-MS)

GCMS_Workflow Sample Sample Matrix (Pheromone/Food) SPME Headspace SPME (60°C, 20 min) Sample->SPME Desorption Injector Desorption (250°C, Splitless) SPME->Desorption Separation GC Separation (HP-5MS Column) Desorption->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Spec (SIM: m/z 57, 85, 156) Ionization->Detection Data Quantitation & Library Match Detection->Data

Figure 1: SPME-GC-MS workflow maximizing sensitivity for volatile ketones.

Method B: HPLC (The Alternative)

Principle: Partitioning between a liquid mobile phase and solid stationary phase. Critical Constraint: Because this compound lacks a chromophore, Derivatization is Mandatory for UV detection. Direct UV analysis at 200-210 nm is prone to massive interference from solvents and matrix.

Experimental Protocol (Derivatization Required)
  • Derivatization Reaction:

    • Reagent: 2,4-Dinitrophenylhydrazine (DNPH) in acidic methanol.

    • Reaction: Ketone + DNPH

      
       Hydrazone derivative (Yellow/Orange precipitate).
      
    • Condition: Mix sample with excess DNPH reagent; incubate at 60°C for 30 mins.

    • Quench: Neutralize with buffer if necessary, or inject directly if reagent excess is resolved chromatographically.

  • HPLC Parameters:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

    • Mobile Phase: Acetonitrile (ACN) / Water gradient (60:40

      
       90:10 over 15 min).
      
    • Flow Rate: 1.0 mL/min.[1]

    • Detector: UV-Vis / DAD (Diode Array Detector).

    • Wavelength: 360 nm (Specific to the DNPH-hydrazone derivative).[3]

Workflow Diagram (HPLC-UV)

HPLC_Workflow Sample Liquid Sample Deriv Derivatization (DNPH + HCl, 60°C) Sample->Deriv + Reagent Cleanup Extraction/Filtering (Remove excess DNPH) Deriv->Cleanup Inject Injection (20 µL) Cleanup->Inject Separation HPLC Separation (C18 Column) Inject->Separation Detect UV Detection (360 nm) Separation->Detect Result Quantitation Detect->Result

Figure 2: HPLC workflow requiring DNPH derivatization to render the ketone visible to UV.[4]

Comparative Analysis

The choice between GC-MS and HPLC is often a choice between direct analysis and chemical modification .

Performance Metrics Table
FeatureGC-MS (Recommended)HPLC-UV (DNPH)
Sensitivity (LOD) Excellent (< 1 ppb with SPME)Good (~10-50 ppb)
Selectivity High (Mass spectrum fingerprint)Moderate (Retention time + 360nm abs)
Sample Prep Time Low (15-30 min automated)High (1-2 hours manual reaction)
Interferences Minimal (Resolved by MS)High (Unreacted DNPH peaks)
Solvent Usage None (SPME) or Low (Liquid inj)High (Mobile phase consumption)
Cost per Sample LowMedium (Reagents + Solvents)
Expert Insight: Why GC-MS Wins
  • Thermodynamics: this compound is a "happy" gas-phase molecule. Forcing it into liquid chromatography fights its natural volatility.

  • Spectral Confirmation: In GC-MS, if you see a peak, the mass spectrum (m/z 57, 85 fragments) confirms it is your ketone. In HPLC, a peak at a specific retention time could be any ketone-DNPH derivative.

  • The "Ghost" Peak: In HPLC-DNPH methods, excess DNPH reagent elutes early and can tail, potentially obscuring early-eluting analytes. GC-MS avoids this chemical noise entirely.

References

  • Agilent Technologies. (2020). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.Link

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Link

  • ResearchGate (Review). (2024). Comparison between HPLC and GC-MS for Plant Volatile Analysis.Link

  • Cheméo. (2024).[5] Chemical Properties of this compound.Link

  • Scion Instruments. (2022). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD.Link

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Safety Operating Guide

Navigating the Safe Handling of 3-Methyl-4-nonanone: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 3-Methyl-4-nonanone, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each recommendation, laboratory personnel can cultivate a robust safety culture that extends beyond mere compliance.

Understanding the Compound: Properties of this compound

PropertyValue / InformationSource
Chemical Formula C₁₀H₂₀ON/A
CAS Number 35778-39-3[1]
Appearance Likely a colorless liquidGeneral knowledge of similar ketones
Odor Characteristic odorGeneral knowledge of similar ketones
Flammability Assumed to be a combustible or flammable liquidBased on similar ketones[2]
Hazards Potential for eye and skin irritation. Vapors may cause respiratory irritation.Based on similar ketones[3][4]

Core Principles of Protection: A Risk-Based Approach to PPE Selection

The selection of PPE should not be a one-size-fits-all approach. Instead, it must be tailored to the specific task, the quantities of the substance being handled, and the potential for exposure. The following workflow provides a logical pathway for determining the necessary level of protection.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection A Task Evaluation (e.g., weighing, transfer, reaction) D Eye Protection A->D E Hand Protection A->E F Body Protection A->F B Scale of Operation (mg, g, kg) B->F G Respiratory Protection B->G M M B->M Large Scale C Potential for Aerosolization or Splashing C->D C->G I I C->I High Splash Potential C->M High Aerosolization H H D->H D->I J J E->J K K F->K L L G->L G->M

Caption: PPE Selection Workflow for this compound.

Essential Personal Protective Equipment: A Detailed Breakdown

Based on the risk assessment workflow, the following PPE is recommended for handling this compound in a typical laboratory setting.

Eye and Face Protection

Given that ketones can be irritating to the eyes, appropriate eye protection is mandatory.[4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for handling small quantities of this compound where the risk of splashing is low.

  • Increased Risk: For tasks with a higher potential for splashing, such as transfers of larger volumes or reactions under pressure, chemical splash goggles are required.[5] In situations with a significant splash hazard, a face shield worn over safety goggles provides an additional layer of protection.[5]

Hand Protection

To prevent skin contact, chemically resistant gloves are essential.[6]

  • Recommended Materials: Nitrile or neoprene gloves are suitable for handling aliphatic ketones.[7] Always inspect gloves for any signs of degradation or puncture before use.

  • Glove Thickness and Type: The choice of glove thickness will depend on the dexterity required for the task and the duration of potential contact. For incidental contact, standard disposable nitrile gloves are generally sufficient. For extended handling, heavier-duty gloves should be considered.

  • Double Gloving: For tasks involving larger quantities or a higher risk of contamination, wearing two pairs of gloves (double gloving) is a prudent practice.

Body Protection

A laboratory coat is the minimum requirement for body protection to shield the wearer's skin and personal clothing from minor spills and splashes.[5]

  • Material: A lab coat made of a flame-resistant material like Nomex® is recommended, especially when working with flammable liquids.[5]

  • Proper Wear: Laboratory coats should be fully buttoned with the sleeves rolled down to provide maximum coverage.

Respiratory Protection

The primary means of controlling exposure to vapors is through engineering controls.

  • Primary Control: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[2]

  • Supplemental Protection: In the event of a large spill or a failure of engineering controls, a respirator with an organic vapor cartridge may be necessary. The use of respirators is subject to institutional guidelines, which typically include fit-testing and training.[8]

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent upon its proper use. The following steps outline the correct procedures for donning, doffing, and disposing of PPE when working with this compound.

Donning Sequence
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Body Protection: Put on your laboratory coat, ensuring it is fully buttoned.

  • Eye Protection: Don your safety glasses or goggles.

  • Hand Protection: Put on your gloves, ensuring they are pulled over the cuffs of your lab coat.

Doffing Sequence (to minimize cross-contamination)
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out as you remove them. Avoid touching the outside of the gloves with your bare hands.

  • Laboratory Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye Protection: Remove your safety glasses or goggles.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan

Proper disposal of contaminated PPE is crucial to prevent the spread of chemical hazards.

  • Solid Waste: Used gloves and any other disposable PPE should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Any solutions of this compound should be disposed of in a properly labeled hazardous waste container. Do not pour chemical waste down the drain.[3]

  • Contaminated Clothing: If your personal clothing becomes contaminated with this compound, it should be removed immediately and laundered separately from other clothing.[8] For significant contamination, the clothing may need to be disposed of as hazardous waste.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]

  • Skin Contact: Remove any contaminated clothing and wash the affected area with soap and water.[3]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these guidelines, researchers and drug development professionals can handle this compound with a high degree of safety, ensuring a secure and productive laboratory environment.

References

  • Chemos GmbH & Co.KG. (2021).
  • TCI Chemicals. (2018).
  • ECHEMI. (n.d.).
  • Axxence Aromatic GmbH. (n.d.). Safety Data Sheet: NATURAL METHYL HEPTYL KETONE (2-NONANONE).
  • Sigma-Aldrich. (2025).
  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
  • The Good Scents Company. (n.d.). 4-nonanone amyl propyl ketone.
  • San José State University. (2024). Personal Protective Equipment: Hands.
  • SafeWork SA. (2018). Farm Chemical Safety: Personal Protective Equipment. YouTube.
  • Fisher Scientific. (n.d.).
  • The Good Scents Company. (n.d.). This compound, 35778-39-3.
  • Sigma-Aldrich. (2024).
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Merck Millipore. (2025).
  • Cayman Chemical. (2025).
  • Sigma-Aldrich. (2024).
  • Santa Cruz Biotechnology. (n.d.).

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-4-nonanone

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